Isoindolin-4-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGOPUCDMKDIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isoindolinone Scaffold: A Privileged Motif in Drug Discovery and Its Mechanisms of Action
Introduction
The isoindolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This structural motif is a key component in drugs indicated for a wide array of therapeutic areas, including oncology, inflammation, and cardiovascular disease.[2][3] While specific data on the mechanism of action of Isoindolin-4-ol hydrochloride is not extensively documented in publicly available literature, an in-depth analysis of the broader isoindolinone class provides critical insights into its potential biological activities. This guide will explore the well-established mechanisms of action of various isoindolinone derivatives, offering a comprehensive overview for researchers and drug development professionals.
Core Mechanisms of Action of Isoindolinone Derivatives
The versatility of the isoindolinone scaffold allows for its interaction with a diverse range of biological targets. The following sections detail the primary mechanisms through which these compounds exert their pharmacological effects.
Inhibition of Protein Kinases
A significant number of isoindolinone derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition:
Certain novel isoindolone compounds have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[4] HPK1 is a negative regulator of T-cell activation. Its inhibition can enhance T-cell and dendritic cell responses, thereby boosting anti-tumor immunity.[4] This makes HPK1 an attractive target for cancer immunotherapy.
Mechanism of Action: HPK1 Inhibition
The diagram below illustrates the signaling pathway impacted by HPK1 inhibition.
Caption: Inhibition of HPK1 by isoindolinone derivatives blocks its negative regulatory effect on T-cell signaling, leading to enhanced immune response.
Modulation of the Ubiquitin-Proteasome System
Derivatives of isoindolinone, most notably thalidomide and its analogs (lenalidomide and pomalidomide), are renowned for their immunomodulatory and anti-neoplastic effects, which are mediated through the modulation of the E3 ubiquitin ligase complex containing Cereblon (CRBN).
Mechanism of Action: Cereblon (CRBN) Modulation
These isoindolinone-based drugs, often referred to as immunomodulatory drugs (IMiDs), bind to CRBN.[2] This binding alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these factors is cytotoxic to the malignant cells.[2]
References
- 1. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 4. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Landscape of Isoindolin-4-ol Hydrochloride: A Strategic Guide to Target Identification and Pathway Elucidation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. Isoindolin-4-ol hydrochloride, a specific member of this class, remains biologically uncharacterized. This guide abandons the traditional format of reviewing known data. Instead, it serves as a comprehensive, field-proven strategic workflow for the de novo identification of its biological targets, validation of target engagement, and elucidation of the subsequent signaling pathways. As a Senior Application Scientist, this document is structured to provide not just protocols, but the causal logic behind experimental choices, empowering research teams to navigate the complexities of early-stage drug discovery with scientific rigor and integrity. We present a multi-pronged approach, integrating in silico prediction, unbiased proteomic screening, and targeted biochemical and cellular validation, to systematically unravel the mechanism of action for this and other novel chemical entities.
Introduction: The Challenge of an Orphan Compound
The isoindoline core is a foundational element in numerous approved drugs and bioactive molecules, exhibiting activities ranging from immunomodulation and anti-inflammatory effects to anticancer and central nervous system modulation.[1][2] Compounds like thalidomide and pomalidomide, which contain an isoindolin-1-one core, have well-defined targets such as Cereblon, leading to profound therapeutic effects.[1] Other derivatives have been shown to inhibit critical enzymes including phosphodiesterase 4 (PDE4), cyclooxygenases (COX), and histone deacetylases (HDACs).[1][3]
This compound (Figure 1) represents a frontier—a compound with a promising scaffold but an unknown mechanism of action. The absence of published data on its biological targets necessitates a systematic and unbiased discovery campaign. This guide provides the strategic framework for such a campaign, designed to move from a state of complete uncertainty to a validated, pathway-linked biological target.
Figure 1: Chemical Structure of this compound
-
IUPAC Name: 2,3-dihydro-1H-isoindol-4-ol;hydrochloride[4]
-
Molecular Formula: C₈H₁₀ClNO[4]
-
Molecular Weight: 171.62 g/mol [4]
The core directive of this investigation is to build a self-validating cascade of experiments. Each stage is designed to generate hypotheses that are rigorously tested in the subsequent stage, ensuring a high degree of confidence in the final identified target and its associated pathway.
Phase I: Hypothesis Generation and Target Discovery
The initial phase focuses on casting a wide net to generate a list of potential protein targets. This is achieved by combining computational prediction with unbiased, large-scale experimental screening.
In Silico Target Prediction: A Data-Driven Starting Point
Before committing to resource-intensive wet-lab experiments, computational methods provide a cost-effective strategy to generate initial hypotheses. These tools leverage the principle of chemical similarity, predicting potential targets for a query molecule by comparing its structure to a database of known ligands with annotated biological targets.
Protocol 1: Computational Target Profiling
-
Input Preparation: Obtain the canonical SMILES string for this compound: C1C2=C(CN1)C(=CC=C2)O.Cl.[4]
-
Database Submission: Submit the SMILES string to multiple web-based target prediction servers to cross-validate predictions. Recommended platforms include:
-
SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures.
-
PharmMapper: Employs a pharmacophore mapping approach.
-
-
Data Analysis: Collate the lists of predicted targets from each server. Prioritize targets that appear across multiple platforms or have high prediction scores. Group the targets by protein class (e.g., kinases, GPCRs, ion channels, nuclear receptors) to identify potential trends.
-
Causality and Insight: This step does not identify the true target but rather provides a landscape of possibilities based on the compound's structural features. For instance, if the results are enriched for kinases, this would guide the selection of cell lines and pathway readouts in subsequent phenotypic screens. This initial analysis is crucial for designing more intelligent and targeted biological assays.
Phenotypic Screening: Linking Compound to Cellular Function
The next logical step is to determine if this compound elicits a measurable response in a cellular context. A broad phenotypic screen across a diverse panel of cell lines can reveal potential therapeutic areas and provide a quantifiable readout for subsequent target deconvolution efforts.
Protocol 2: High-Content Cellular Phenotyping
-
Cell Line Panel Selection: Choose a panel of 10-20 human cell lines representing diverse tissue origins and disease states (e.g., A549 lung carcinoma, MCF7 breast carcinoma, SH-SY5Y neuroblastoma, Jurkat T-lymphocytes).
-
Compound Treatment: Plate cells in 384-well, optically clear-bottom plates. Treat with a 7-point dose-response curve of this compound (e.g., 10 nM to 100 µM) for 48-72 hours.
-
Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components. A typical combination includes:
-
Hoechst 33342: Stains the nucleus, allowing for cell counting and nuclear morphology analysis.
-
Phalloidin-Alexa Fluor 488: Stains F-actin, revealing cytoskeletal structure and cell shape.
-
MitoTracker Red CMXRos: Stains mitochondria, assessing mitochondrial mass and health.
-
Antibody for a specific marker: For example, anti-phospho-Histone H3 for mitosis or anti-cleaved Caspase-3 for apoptosis.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Utilize image analysis software to quantify dozens of parameters per cell, such as cell count (proliferation), nuclear size (genotoxicity), mitochondrial intensity, and biomarker expression.
-
Causality and Insight: The goal is to identify a specific, dose-dependent phenotypic "fingerprint." For example, a potent anti-proliferative effect in MCF7 cells provides a clear biological context. This specific cell line and phenotype then become the primary model system for the target identification experiments described below.
Unbiased Target Deconvolution: Finding the Physical Interaction
With a confirmed cellular phenotype, the next challenge is to identify the specific protein(s) that the compound physically interacts with to cause this effect. We will employ two orthogonal, powerful techniques to build a high-confidence list of candidate targets.
Workflow 1: Integrated Target Deconvolution Strategy
Caption: Integrated workflow for unbiased target identification.
2.3.1 Affinity Chromatography-Mass Spectrometry (AC-MS)
This method directly captures proteins that bind to an immobilized version of the compound from a complex cellular lysate.[5][6]
Protocol 3: AC-MS for Target Capture
-
Compound Immobilization: Synthesize an analogue of this compound with a linker arm suitable for conjugation to activated beads (e.g., NHS-activated sepharose or magnetic beads). A key consideration is the attachment point, which should be distal from presumed active pharmacophores to avoid disrupting protein binding. A control experiment using beads with the linker alone is critical.
-
Lysate Preparation: Grow the selected cell line (e.g., MCF7) to high density. Lyse the cells under non-denaturing conditions to preserve protein structure and complexes.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and control beads in parallel. For competitive elution, a second incubation can be performed with an excess of free this compound to specifically displace true binding partners.
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the bound proteins, typically using a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-beads to those from the control beads. True binders should be significantly enriched in the compound sample and/or specifically eluted by the free compound.
-
Causality and Insight: AC-MS provides direct physical evidence of an interaction. However, it is prone to identifying "false positives" (abundant, sticky proteins) and requires careful controls. The most compelling candidates are those that are specifically competed off by the free drug.
2.3.2 Cellular Thermal Shift Assay (CETSA®)
CETSA is a revolutionary technique that assesses target engagement in intact cells or lysates.[7][8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[7] This can be performed on a proteome-wide scale using mass spectrometry.
Protocol 4: Proteome-Wide CETSA for In-Cell Target Engagement
-
Cell Treatment: Treat intact cells (e.g., MCF7) with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x the EC50 from the phenotypic screen).
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by rapid cooling.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation.
-
Sample Preparation for MS: Collect the soluble fractions from each temperature point. Prepare the samples for quantitative proteomics using a method like Tandem Mass Tag (TMT) labeling to allow multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.
-
Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature for both the vehicle- and drug-treated samples. A true target of this compound will show a rightward shift in its melting curve in the drug-treated sample, indicating thermal stabilization.
-
Causality and Insight: CETSA is a powerful method as it confirms a direct binding event inside a living cell, providing physiological relevance that is unmatched by purely in vitro methods.[9] Proteins whose melting curves are shifted are high-confidence candidate targets. Comparing the hit lists from AC-MS and CETSA provides a robust, cross-validated set of putative targets for the next phase.
Phase II: Target Validation and Mechanistic Confirmation
The discovery phase generates a list of candidate targets. This phase is dedicated to rigorously validating these candidates to confirm they are both necessary and sufficient for the compound's observed biological activity.
Biochemical Validation: Confirming the Direct Interaction
The first step is to confirm a direct interaction between the compound and the purified candidate protein in a cell-free system.
Protocol 5: Recombinant Protein-Based Assays
-
Protein Expression: Obtain or produce high-purity, recombinant protein for the top 1-3 candidate targets identified in Phase I.
-
Assay Selection and Execution:
-
If the target is an enzyme (e.g., kinase, deacetylase): Perform an enzyme activity assay in the presence of a dose-response of this compound to determine a half-maximal inhibitory concentration (IC₅₀). For kinases, this could be an ADP-Glo™ or TR-FRET assay.[10]
-
If the target is a non-enzymatic protein (e.g., receptor, structural protein): Use a biophysical method to measure direct binding. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can determine the binding affinity (Kᴅ).
-
-
Data Analysis: Calculate the IC₅₀ or Kᴅ values. A potent interaction (typically in the nanomolar to low micromolar range) provides strong evidence of a direct biochemical interaction.
Table 1: Hypothetical Biochemical Validation Data
| Candidate Target | Assay Type | Result (IC₅₀ / Kᴅ) | Interpretation |
| Kinase X | ADP-Glo™ | 150 nM | Potent, direct inhibition |
| Protein Y | SPR | 25 µM | Weak, likely non-physiological |
| Receptor Z | Radioligand Binding | > 100 µM | No significant binding |
Cellular Target Engagement: Proving the Link in a Living System
Biochemical activity is necessary but not sufficient. It is critical to confirm that the compound engages the target protein within the cell at concentrations consistent with the phenotypic response.[11] We return to CETSA for this, but in a targeted, antibody-based format.
Protocol 6: Targeted CETSA by Western Blot
-
Experiment Setup: Treat cells with a dose-response of this compound.
-
Thermal Challenge: Heat the treated cells at a single, fixed temperature (the Tₘ₅₀ determined from the proteome-wide experiment for the target of interest).
-
Analysis: Lyse the cells, separate the soluble fraction, and quantify the amount of the specific target protein remaining using Western blotting with a validated antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. This generates an isothermal dose-response fingerprint (ITDRF), from which a cellular EC₅₀ for target engagement can be derived.
-
Causality and Insight: This is a crucial validation step. A strong correlation between the cellular target engagement EC₅₀ (from CETSA) and the phenotypic EC₅₀ (e.g., for anti-proliferation) is one of the strongest pieces of evidence that the compound's biological effect is mediated through this specific target.[3]
Workflow 2: Target Validation Funnel
Caption: A stepwise workflow for validating candidate targets.
Phase III: Pathway Elucidation and Functional Characterization
With a validated target, the final phase is to understand the downstream consequences of its modulation. What signaling pathways are affected, and how does this lead to the observed cellular phenotype?
Global Pathway Analysis: Phosphoproteomics
If the validated target is a kinase, phosphatase, or part of a signaling complex, phosphoproteomics is the ideal tool for an unbiased view of downstream pathway modulation.[12][13]
Protocol 7: Quantitative Phosphoproteomics
-
Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., the phenotypic EC₅₀) for a short time course (e.g., 0, 15, 60, 240 minutes).
-
Lysis and Digestion: Lyse the cells, digest the proteins into peptides.
-
Phosphopeptide Enrichment: Use an enrichment strategy (e.g., Titanium Dioxide or Immobilized Metal Affinity Chromatography) to isolate phosphopeptides from the complex mixture.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using quantitative LC-MS/MS.
-
Data Analysis: Identify and quantify the changes in phosphorylation at thousands of sites across the proteome. Use pathway analysis software (e.g., Ingenuity Pathway Analysis, GSEA) to identify signaling pathways that are significantly enriched for modulated phosphosites.
-
Causality and Insight: This experiment provides a systems-level map of the compound's impact on cellular signaling. For example, if Kinase X is the target, we would expect to see decreased phosphorylation on its known substrates and potentially compensatory changes in related pathways.
Targeted Pathway Confirmation: Western Blotting
The hypotheses generated by phosphoproteomics must be confirmed using a targeted, antibody-based method.
Protocol 8: Confirmatory Western Blot Analysis
-
Hypothesis-Driven Selection: Based on the phosphoproteomics data, select key nodes in the implicated pathways for validation (e.g., if the MAPK pathway is implicated, select p-ERK, p-JNK, p-p38).[14][15]
-
Experiment: Treat cells with a dose-response of the compound for the optimal time identified in the time-course experiment.
-
Western Blotting: Lyse the cells and perform standard Western blot analysis using validated phospho-specific antibodies for the selected pathway proteins. Also probe for the total protein levels as a loading control.[16]
-
Quantification: Use densitometry to quantify the changes in phosphorylation and confirm the trends observed in the mass spectrometry data.
Pathway Diagram 1: Hypothetical Modulated Pathway
Caption: Hypothetical inhibition of the MAPK pathway by Isoindolin-4-ol.
Conclusion and Future Directions
This technical guide outlines a rigorous, multi-phase strategy to progress this compound from a compound of unknown function to one with a validated biological target and a well-defined mechanism of action. By integrating computational, proteomic, biochemical, and cell biological approaches, this workflow maximizes scientific integrity and the probability of success. The culmination of this research plan is a comprehensive data package that not only elucidates the function of this specific molecule but also provides a strong foundation for structure-activity relationship (SAR) studies, lead optimization, and the potential development of a novel therapeutic agent. The principles and protocols described herein are broadly applicable to any target identification campaign for a novel small molecule, serving as a robust blueprint for modern drug discovery.
References
- 1. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaron.com [pharmaron.com]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of cell signaling and drug action via mass spectrometry-based systems level phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphoproteomics in Drug Discovery: Revealing Hidden Pathways for Targeted Therapies - MetwareBio [metwarebio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Isoindolin-4-ol Hydrochloride
Introduction: The Scientific Imperative for Comprehensive Characterization
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. Isoindolin-4-ol hydrochloride, a heterocyclic building block, represents a scaffold of interest for medicinal chemists. Its core structure holds potential for interaction with various biological targets. However, before its full potential can be explored, a foundational understanding of its physicochemical properties is not merely academic—it is a prerequisite for all subsequent research and development.
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound (CAS No. 72695-20-6). As publicly available experimental data for this specific compound is limited, this document adopts a dual approach: it consolidates the known identifying information and, more critically, presents detailed, field-proven methodologies for determining the essential, yet currently unreported, physicochemical parameters. This serves as both a data repository and a practical laboratory manual for the scientist. The protocols herein are designed to be self-validating, reflecting the causality behind experimental choices to ensure the generation of reliable and reproducible data—the bedrock of scientific integrity.
Chemical Identity and Known Properties
The initial step in characterizing any compound is to establish its unequivocal identity. This compound is identified by its unique CAS number and molecular structure. These identifiers are the anchor for all further investigation.
Structure and Nomenclature
-
Chemical Name: 2,3-dihydro-1H-isoindol-4-ol;hydrochloride[1]
-
Synonyms: 4-isoindolinol hydrochloride, Isoindolin-4-ol HCl[1][2]
-
Molecular Formula: C₈H₁₀ClNO[3]
-
Structure:
Source: PubChem CID 60145939
Summary of Known and Computed Properties
The following table summarizes the currently available information, distinguishing between data from commercial suppliers and computationally predicted values.
| Property | Value | Source | Notes |
| Molecular Weight | 171.62 g/mol | PubChem, Supplier Data[1][3] | Consistent across multiple sources. |
| Physical Form | Solid | Supplier Data[2] | Assumed to be a crystalline or amorphous powder. |
| Purity | ~95% | Supplier Data[2][3] | Typical purity from commercial sources. Purity should be confirmed experimentally. |
| Storage Conditions | Room temperature, keep in dark place, inert atmosphere | Supplier Data[2] | Standard for phenolic compounds and hydrochlorides which can be light and air sensitive. |
| Hydrogen Bond Donor Count | 3 | PubChem (Computed)[1] | Theoretical value based on structure. |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] | Theoretical value based on structure. |
| XLogP3 | 0.5 | PubChemLite (Predicted)[4] | A predicted measure of lipophilicity. |
The General Characterization Workflow
A logical, phased approach is essential for the comprehensive characterization of a research compound. The following workflow ensures that fundamental properties are established before more complex analyses are undertaken.
Caption: General workflow for physicochemical characterization.
Structural Confirmation: Spectroscopic Analysis
Spectroscopic analysis provides the fingerprint of a molecule, confirming its structure and identifying functional groups. This is the first and most critical experimental step upon receiving a new batch of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
-
Expertise & Causality: The hydrochloride salt form necessitates the use of a polar, aprotic solvent like DMSO-d₆. This solvent is chosen for its ability to dissolve the salt without exchanging protons with the analyte's labile N-H and O-H groups, allowing for their observation. The addition of a small amount of D₂O can be used in a subsequent experiment to confirm these exchangeable protons, as their signals will disappear from the spectrum.
Protocol 3.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (several hours) may be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Structural Assignment (Expected Signals):
-
¹H NMR: Expect signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. Expect two distinct signals in the aliphatic region (δ 4.0-5.0 ppm) for the two non-equivalent CH₂ groups of the isoindoline core. A broad signal for the N-H proton (likely > 9 ppm due to protonation) and a signal for the phenolic O-H proton should be visible.
-
¹³C NMR: Expect 8 distinct carbon signals. Aromatic carbons will appear between δ 110-160 ppm, while the two aliphatic CH₂ carbons will be in the δ 45-60 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
Protocol 3.2: Attenuated Total Reflectance (ATR) IR Analysis
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Interpretation (Expected Bands):
-
O-H stretch: A broad band around 3200-3400 cm⁻¹ for the phenolic hydroxyl group.
-
N-H stretch: A medium band around 3100-3300 cm⁻¹ for the secondary amine hydrochloride.
-
Aromatic C-H stretch: Bands just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.
-
Aromatic C=C bending: Sharp peaks in the 1450-1600 cm⁻¹ region.
-
Purity Determination: High-Performance Liquid Chromatography (HPLC)
Chromatographic purity is a critical parameter for any compound intended for biological testing. A robust reverse-phase HPLC (RP-HPLC) method is the standard for this assessment.
-
Expertise & Causality: As this compound is a polar, ionizable compound, a C18 column is a suitable starting point for method development. The mobile phase should consist of an aqueous buffer and an organic modifier (like acetonitrile or methanol). A low pH (~2.5-3.5) is chosen to ensure the secondary amine is fully protonated and the phenolic hydroxyl is not ionized, leading to better peak shape and retention. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is commonly used. UV detection is appropriate due to the presence of the aromatic ring.
Caption: Workflow for RP-HPLC purity analysis.
Protocol 4.1: RP-HPLC Purity Method Development
-
Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B. Dilute further to ~0.1 mg/mL for analysis.
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for maxima; start at 220 nm.
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes to elute all potential impurities.
-
-
Method Validation: Once an appropriate isocratic or gradient method is established that shows a sharp main peak and separates any impurities, validate it for specificity, linearity, accuracy, and precision as per ICH guidelines.
Core Physical Properties: Melting Point, Solubility, and pKa
These three properties govern the physical behavior of the compound and are paramount for formulation, administration, and predicting in vivo behavior.
Melting Point
The melting point is a fundamental indicator of purity. A sharp melting range suggests a highly pure substance, while a broad range often indicates the presence of impurities.
Protocol 5.1: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement: Set the ramp rate to 1-2 °C/min near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.
-
Trustworthiness: Perform the measurement in triplicate to ensure reproducibility.
Solubility
Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. It should be assessed in aqueous and relevant organic solvents.
-
Expertise & Causality: A kinetic solubility assay using DMSO as a stock solvent is a high-throughput method to get an initial estimate. For definitive thermodynamic solubility, a shake-flask method is the gold standard, as it allows the system to reach equilibrium.
Protocol 5.2: Equilibrium Shake-Flask Solubility
-
Setup: In separate vials, add an excess amount of this compound (e.g., 10 mg) to a fixed volume (e.g., 1 mL) of each test solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspensions to settle. Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using the previously developed and validated HPLC method (Protocol 4.1).
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.
Acid Dissociation Constant (pKa)
The pKa values dictate the ionization state of a molecule at a given pH. For this compound, the pKa of the phenolic hydroxyl group and the protonated secondary amine are of primary interest.
-
Expertise & Causality: Potentiometric titration is a classic and reliable method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added. The pKa corresponds to the pH at the half-equivalence point. The presence of two ionizable groups (phenol and amine) will likely result in two inflection points in the titration curve.
Protocol 5.3: pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately prepare a solution of this compound of known concentration (e.g., 0.01 M) in water or a water/co-solvent mixture if aqueous solubility is low.
-
Instrumentation: Use a calibrated pH meter and an automated titrator for precise titrant delivery.
-
Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve) or by calculating the first derivative of the curve (the pKa is the pH at the peak of the derivative).
Conclusion
The comprehensive physicochemical characterization of this compound is a foundational step that underpins its potential utility in research and drug development. While basic identifiers are known, the critical experimental data for properties such as melting point, solubility, pKa, and chromatographic behavior are not widely reported. This guide provides the necessary context and, more importantly, the detailed, actionable protocols required to generate this essential data in a reliable and scientifically rigorous manner. By following these methodologies, researchers can build a robust data package, enabling informed decisions in medicinal chemistry, formulation science, and preclinical development.
References
An In-depth Technical Guide to Isoindolin-4-ol Hydrochloride (CAS: 72695-20-6)
Introduction: The Significance of the Isoindoline Scaffold
In the landscape of medicinal chemistry and drug development, the isoindoline core is a "privileged structure." This bicyclic framework, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in a multitude of clinically significant pharmaceuticals.[1] Its derivatives have demonstrated a vast range of biological activities, leading to treatments for conditions spanning from multiple myeloma and inflammation to hypertension and obesity.[1] Molecules incorporating this scaffold, such as Thalidomide and its analogs (lenalidomide, pomalidomide), have profoundly impacted cancer therapy through their immunomodulatory effects.[2] Other examples include Mazindol for obesity and various compounds with antibacterial properties.[1][3]
Isoindolin-4-ol hydrochloride (CAS: 72695-20-6) represents a key functionalized building block within this important chemical class. Its structure, featuring a reactive secondary amine and a phenolic hydroxyl group, offers synthetic chemists versatile handles for elaboration into more complex, biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthetic utility, and safe handling, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Properties
This compound is commercially available, typically as a solid with a purity of 95% or higher.[4][5] A thorough understanding of its fundamental properties is the first step in its effective application in a research and development setting.
| Property | Value | Source(s) |
| CAS Number | 72695-20-6 | [4] |
| Molecular Formula | C₈H₁₀ClNO | [6] |
| Molecular Weight | 171.62 g/mol | [7] |
| Synonyms | 4-isoindolinol hydrochloride | [4] |
| Physical Form | Solid | [4] |
| InChI Key | UXGOPUCDMKDIID-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 0.5 |
This table summarizes key identifiers and computed properties for this compound.
Safety, Handling, and Storage: A Trustworthy Protocol
Proper handling is paramount for both researcher safety and maintaining the integrity of the compound. This compound is classified with several hazard statements, necessitating careful laboratory practice.[4]
Hazard Identification: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Dispensing: As a solid, care should be taken to avoid generating dust when weighing or transferring the material.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. In case of eye contact, immediately flush with water for at least 15 minutes (P305+P351+P338).[4] If inhaled, move to fresh air (P261).[4]
Storage: To ensure long-term stability and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: Room temperature.[4]
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Light: Keep in a dark place, protected from light.[4]
This self-validating system of controls and procedures ensures that the risks associated with this chemical are effectively mitigated.
Synthetic Utility and Reaction Pathways
The true value of this compound lies in its potential as a synthetic intermediate. Its bifunctional nature—a nucleophilic secondary amine and a phenolic hydroxyl group—allows for selective and sequential chemical modifications to build molecular complexity.
Caption: Reactivity pathways of Isoindolin-4-ol.
Causality of Reactivity
-
The Secondary Amine: The nitrogen atom in the isoindoline ring is a potent nucleophile.[9] It readily participates in reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), and acylation to form amides. This site is often targeted to connect the isoindoline core to other pharmacophores. For instance, the synthesis of certain quinolone antibacterials involves coupling an isoindoline moiety to the quinolone core.[3]
-
The Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring is acidic and can be deprotonated to form a phenoxide, a strong nucleophile. This enables reactions like Williamson ether synthesis (O-alkylation) or ester formation (O-acylation). Phenolic hydroxyl groups are also known to have different reactivity compared to aliphatic alcohols, a factor that can be exploited for selective functionalization.[10] Furthermore, phenolic moieties are important for their hydrogen-donating ability and can play a role in a molecule's antioxidant properties or receptor-binding interactions.[11]
General Protocol: N-Alkylation of Isoindolin-4-ol
This protocol provides a generalized, trustworthy methodology for a common synthetic transformation using Isoindolin-4-ol as a nucleophile. The specific reagents and conditions would be optimized for a given electrophile.
Objective: To couple an alkyl halide (R-X) to the nitrogen of Isoindolin-4-ol.
Methodology:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Solvent & Base: Add a suitable aprotic polar solvent (e.g., DMF or Acetonitrile). Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.2 eq). The use of at least two equivalents of base is critical: one to neutralize the hydrochloride salt and one to neutralize the H-X generated during the reaction. Cesium carbonate is often preferred for its higher solubility and ability to accelerate S_N2 reactions.[12]
-
Free-Basing: Stir the suspension at room temperature for 30-60 minutes. This step ensures the hydrochloride is fully neutralized to the more reactive free-base form before adding the electrophile.
-
Addition of Electrophile: Add the alkyl halide (R-X, 1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C). The elevated temperature is necessary to overcome the activation energy of the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate). The aqueous wash removes the inorganic salts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Workflow for a general N-alkylation reaction.
Conclusion
This compound is more than a mere chemical entry in a catalog; it is a versatile and valuable building block for the synthesis of complex and potentially therapeutic molecules. Its dual functionality provides a platform for diverse chemical elaborations. By understanding its core properties, adhering to strict safety protocols, and applying sound synthetic principles, researchers can effectively leverage this compound to explore new chemical space and advance the frontiers of drug discovery. The isoindoline scaffold has a proven track record in medicine, and intermediates like this compound are the keys to unlocking its future potential.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 3. Synthesis, antibacterial activity, and toxicity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids. Discovery of the novel des-F(6)-quinolone antibacterial agent garenoxacin (T-3811 or BMS-284756) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 72695-20-6 [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. keyorganics.net [keyorganics.net]
- 7. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 72695-20-6|this compound|BLD Pharm [bldpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI [mdpi.com]
- 11. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Structure-activity relationship of Isoindolin-4-ol hydrochloride derivatives
An In-depth Technical Guide to the Structure-Activity Relationship of Isoindolin-4-ol Derivatives
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the isoindolin-4-ol moiety, a specific derivative where the hydroxyl group at the 4-position presents a unique anchor for molecular interactions and a potential site for metabolic modification. While research on this specific hydrochloride salt is emerging, a wealth of knowledge from related isoindoline and isoindolinone structures provides a strong foundation for understanding its structure-activity relationships (SAR). This document synthesizes this information to provide a predictive framework for designing novel therapeutics. We will explore synthetic strategies, analyze the impact of structural modifications on biological activity, detail relevant experimental protocols, and propose future directions for the development of isoindolin-4-ol-based agents targeting a range of diseases, including cancer and neurodegenerative disorders.
Chapter 1: The Isoindoline Scaffold: A Cornerstone in Drug Discovery
Introduction to the Isoindoline Core
The isoindoline ring system, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is a cornerstone for active pharmaceutical ingredients.[1] Its structural rigidity and synthetic tractability have made it a popular scaffold in drug design. Derivatives of this core exhibit a remarkable range of biological activities, including antitumor, anti-inflammatory, immunomodulatory, and enzyme-inhibitory effects.[1][2] Notable drugs like thalidomide and its analogs (lenalidomide, pomalidomide) highlight the therapeutic potential of isoindoline-based structures.[1]
Physicochemical Properties of Isoindolin-4-ol Hydrochloride
The introduction of a hydroxyl group at the C-4 position fundamentally alters the scaffold's electronic and steric properties. This compound (C₈H₁₀ClNO) is a secondary amine with a molecular weight of 171.62 g/mol .[3][4] The hydrochloride salt form is typically used to enhance aqueous solubility and stability, which is a critical factor for bioavailability and formulation.
-
The 4-Hydroxy Group: This functional group is a key determinant of the molecule's behavior. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzyme active sites. Its position on the aromatic ring influences the overall electron density and can direct further chemical modifications.
-
The Secondary Amine (N-2): The nitrogen atom in the pyrrolidine ring is a primary site for derivatization. Its basicity allows for the straightforward formation of the hydrochloride salt and provides a nucleophilic handle for introducing a wide array of substituents to explore the SAR.
Broad-Spectrum Biological Activity of Isoindoline Derivatives
The isoindoline family has been successfully leveraged to develop inhibitors for various therapeutic targets:
-
Anticancer Activity: Many isoindolinone derivatives show potent cytotoxicity against cancer cell lines like HepG2.[5] Their mechanisms often involve the inhibition of critical cell signaling proteins or enzymes like histone deacetylases (HDACs).[6]
-
Enzyme Inhibition: This scaffold has proven effective for designing inhibitors of several enzyme classes:
-
Carbonic Anhydrases (CAs): Novel isoindolinone derivatives have shown potent, low-nanomolar inhibition of human carbonic anhydrase (hCA) I and II isozymes.[7]
-
Dipeptidyl Peptidase-4 (DPP-4): Isoindoline-based compounds have been identified as highly selective and potent DPP-4 inhibitors, with applications in treating type 2 diabetes.[8]
-
Cholinesterases: Derivatives of isoindoline-1,3-dione are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for Alzheimer's disease therapy.[9][10]
-
-
Dopamine Receptor Antagonism: Certain isoindolinyl derivatives are potent and selective antagonists of the human dopamine D4 receptor.[11]
Chapter 2: Synthetic Strategies and Derivatization
General Synthetic Approaches
The synthesis of isoindolinone derivatives is well-established, often involving transition metal-catalyzed reactions to form the core structure.[12][13] For the isoindolin-4-ol core, a common approach involves the reduction of a corresponding isoindolinone or phthalimide precursor that already bears the 4-hydroxy group.
Key Derivatization Pathways
The exploration of SAR for the isoindolin-4-ol core hinges on systematic modifications at three primary positions: the N-2 atom, the O-4 atom, and the aromatic ring. The following workflow illustrates these key derivatization points.
Caption: Key derivatization points on the isoindolin-4-ol scaffold.
Experimental Protocol: Synthesis of a Representative N-Substituted Derivative
This protocol describes a standard reductive amination procedure to introduce a substituent at the N-2 position, a common strategy in medicinal chemistry.
Objective: To synthesize 2-benzyl-isoindolin-4-ol from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Salt-Freeing: To a stirred suspension of this compound (1.0 eq) in dichloroethane (0.1 M), add triethylamine (1.1 eq) and stir at room temperature for 20 minutes to liberate the free base.
-
Imine Formation: Add benzaldehyde (1.05 eq) to the mixture. Stir for 1 hour at room temperature. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations; it is less reactive towards the aldehyde starting material than other hydrides like NaBH₄, preventing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-benzyl-isoindolin-4-ol.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Chapter 3: Structure-Activity Relationship (SAR) Analysis
The following SAR insights are synthesized from studies on related isoindoline and indolinone derivatives and provide a predictive model for the isoindolin-4-ol class.
The Critical Role of the 4-Hydroxy Group
The hydroxyl group is often essential for bioactivity. In a study on isoindolinone derivatives with antiviral activity against SARS-CoV-2 3CL protease, the hydroxyl group was found to be critical for the compound's inhibitory effect.[14] This suggests the -OH group at the C-4 position likely acts as a key hydrogen bond donor or acceptor, anchoring the ligand in the active site of its target protein. Any modification that removes this capability, such as converting it to a bulky ether, may lead to a significant loss of potency.
Modifications at the N-2 Position
The substituent on the isoindoline nitrogen is a primary determinant of potency and selectivity.
-
N-Aryl/Alkyl Groups: The introduction of a benzyl group, as seen in some potent HDAC inhibitors, can provide beneficial π-π stacking interactions within a target's active site.[6] The substitution pattern on this aryl ring is also crucial; for example, electron-donating groups like methoxy at the para-position can enhance activity in certain contexts.[10]
-
Linkers and Terminal Groups: Incorporating flexible alkyl chains or piperazine moieties can be used to reach secondary binding pockets. A piperazine-containing isoindolinone derivative demonstrated significant antitumor activity against HepG2 cells, indicating this moiety is effective for targeting specific cancer-related proteins.[5]
Modifications on the Aromatic Ring
substitutions on the benzene portion of the isoindoline core fine-tune the electronic properties and can block or promote metabolism.
-
Electron-Withdrawing vs. Donating Groups: In a series of indolin-2-one derivatives designed as PAK4 inhibitors, substitutions on the aromatic ring significantly impacted potency.[15] Halogens (e.g., Cl, F) or other electron-withdrawing groups can alter the pKa of the 4-hydroxy group and influence binding affinity.
-
Positional Isomerism: The specific location of substituents (C-5, C-6, or C-7) is critical. Often, a substituent at one position may confer high activity while the same group at another position is detrimental. This is typically due to the specific topology of the target's binding site.
Stereochemistry
Chirality can play a decisive role in biological activity. In a study of isoindolinyl derivatives as dopamine D4 receptor antagonists, the S-enantiomer was found to be the more potent of the two.[11] This underscores the importance of a defined three-dimensional arrangement for optimal interaction with a chiral biological target. When derivatization introduces a stereocenter, it is imperative to separate and test each enantiomer individually.
SAR Summary Table
The following table summarizes the predicted impact of various substitutions on the biological activity of the isoindolin-4-ol scaffold, based on data from related compound classes.
| Position of Modification | Substituent Type | Predicted Effect on Activity | Rationale / Example Target |
| O-4 | Removal/Replacement of -OH | Likely decrease | Loss of key H-bonding interaction (Antiviral Protease).[14] |
| Methyl ether (-OCH₃) | Variable; likely decrease | Blocks H-bond donation, may increase metabolic stability. | |
| N-2 | Small alkyl (e.g., methyl) | Moderate activity | Establishes baseline potency. |
| Benzyl / Substituted Benzyl | Potential for high potency | Allows for π-stacking interactions (HDAC, Kinases).[6] | |
| Piperazine-linker | Potential for high potency | Can access distal pockets and improve solubility (Anticancer).[5] | |
| Aromatic Ring (C5-C7) | Halogens (Cl, F) | Potency enhancing | Can form halogen bonds and alter electronics (Kinases).[15] |
| Methoxy (-OCH₃) | Potency enhancing | Electron-donating, can form H-bonds (Cholinesterases).[10] |
Chapter 4: Biological Targets and Mechanistic Insights
Enzyme Inhibition as a Primary Mechanism
The isoindoline scaffold is a versatile framework for enzyme inhibitors. The 4-hydroxy group, combined with diverse N-2 substituents, can be tailored to fit active sites of various enzyme families.
-
Carbonic Anhydrase (CA) Inhibition: For CA inhibitors, the core often mimics the substrate's interaction with the catalytic zinc ion. Isoindolinone derivatives have achieved Ki values in the low nanomolar range against hCA I and II.[7] The SAR suggests that specific sulfamate or related moieties are crucial for potent inhibition.[7]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors often feature a group that can form a reversible covalent bond or strong non-covalent interaction with the catalytic serine. Isoindoline derivatives have been shown to be potent and highly selective inhibitors of DPP-4.[8]
-
Cholinesterase (AChE/BuChE) Inhibition: For AChE inhibitors, key interactions often involve π-π stacking with aromatic residues in the active site gorge and hydrogen bonding. Isoindoline-1,3-dione derivatives have demonstrated IC₅₀ values in the nanomolar to low-micromolar range against AChE.[9][10]
Hypothetical Signaling Pathway Inhibition
Many isoindoline derivatives function by inhibiting protein kinases, which are central to cell proliferation and survival signaling. The diagram below illustrates a hypothetical mechanism where an isoindolin-4-ol derivative inhibits a kinase (e.g., PAK4), preventing downstream signaling that leads to cell proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. jocpr.com [jocpr.com]
- 6. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoindolinone synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoindolin-4-ol Hydrochloride: A Privileged Fragment for Modern Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds. Central to the success of any FBDD campaign is the quality and diversity of the fragment library. This technical guide provides an in-depth exploration of isoindolin-4-ol hydrochloride, a heterocyclic fragment poised for significant utility in drug discovery. We will delve into the chemical properties, synthesis, and strategic application of this fragment, presenting a hypothetical yet scientifically grounded workflow for its use in an FBDD campaign. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of privileged structural motifs in their discovery programs.
Introduction: The Power of Fragments and the Promise of the Isoindoline Scaffold
Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of modern medicinal chemistry, offering a more rational and efficient approach to lead generation compared to traditional high-throughput screening (HTS).[1][2] FBDD utilizes small, low-molecular-weight compounds (fragments) to probe the binding sites of biological targets. While these fragments typically exhibit weak binding affinities, they do so with high ligand efficiency, making them excellent starting points for optimization into potent and selective drug candidates.[1][2]
The isoindoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3] This prevalence in clinically successful molecules suggests that the isoindoline core is adept at making key interactions with a variety of biological targets. It is this proven biological relevance that makes this compound a fragment of significant interest. Its simple, rigid bicyclic structure, coupled with the presence of a hydroxyl group and a secondary amine, provides a rich set of features for initial binding interactions and subsequent chemical elaboration.
This guide will provide a comprehensive overview of this compound, from its fundamental properties to a detailed, hypothetical FBDD workflow, illustrating its potential as a valuable starting point for the discovery of novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of a fragment's physicochemical properties is critical for its effective use in an FBDD campaign. These properties influence its solubility, binding characteristics, and potential for optimization.
| Property | Value | Source |
| CAS Number | 72695-20-6 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₀ClNO | PubChem |
| Molecular Weight | 171.62 g/mol | PubChem |
| IUPAC Name | 2,3-dihydro-1H-isoindol-4-ol;hydrochloride | PubChem |
| SMILES | C1C2=C(CN1)C(=CC=C2)O.Cl | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Purity | Typically ≥95% | Sigma-Aldrich |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | Sigma-Aldrich |
The hydrochloride salt form of isoindolin-4-ol enhances its aqueous solubility, a crucial attribute for biophysical screening assays. The presence of both a hydrogen bond donor (hydroxyl group and secondary amine) and acceptor (hydroxyl oxygen and amine nitrogen) within a compact, rigid scaffold provides multiple potential interaction points with a protein target.
Synthesis of this compound
A potential synthetic pathway could commence with the commercially available 4-hydroxyphthalic acid. This starting material can be converted to 4-hydroxyisoindole-1,3-dione (4-hydroxyphthalimide), which is then reduced to the desired isoindolin-4-ol. The final step would involve salt formation with hydrochloric acid.
Proposed Synthetic Workflow:
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-Hydroxyisoindole-1,3-dione
-
Combine 4-hydroxyphthalic acid and urea in a 1:5 molar ratio.
-
Heat the mixture to 180-200 °C for 1-2 hours.
-
Cool the reaction mixture and treat with water to precipitate the product.
-
Filter, wash with water, and dry to yield 4-hydroxyisoindole-1,3-dione.
Step 2: Reduction to Isoindolin-4-ol
-
Suspend 4-hydroxyisoindole-1,3-dione in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) or borane-THF complex in THF (approximately 3-4 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain crude isoindolin-4-ol.
Step 3: Formation of this compound
-
Dissolve the crude isoindolin-4-ol in a minimal amount of a suitable solvent such as isopropanol.
-
Add a solution of hydrochloric acid in isopropanol dropwise until precipitation is complete.
-
Filter the solid, wash with cold isopropanol and then diethyl ether.
-
Dry the product under vacuum to yield this compound.
A Proposed Fragment-Based Drug Discovery Workflow
The following section outlines a hypothetical yet robust FBDD campaign utilizing this compound as a starting fragment. The choice of a target class is informed by the known biological activities of more complex isoindoline-containing molecules. Given that isoindoline derivatives have shown activity against kinases and cholinesterases, we will propose a workflow targeting a protein kinase.
FBDD Workflow Diagram:
Caption: A comprehensive FBDD workflow.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding of fragments to a target protein.[4][5]
Experimental Protocol: SPR Screening
-
Protein Immobilization: Covalently immobilize the target kinase onto a CM5 sensor chip via amine coupling to achieve a high-density surface.
-
Fragment Library Preparation: Prepare a solution of this compound and other fragments in a suitable buffer (e.g., HBS-EP+) containing a low percentage of DMSO.
-
Screening: Inject the fragment solutions over the sensor surface at a single high concentration (e.g., 200 µM).
-
Data Analysis: Monitor the change in response units (RU) to identify fragments that bind to the target.
-
Hit Selection: Fragments showing a significant and reproducible binding response are considered primary hits.
Causality Behind Experimental Choices:
-
High-density protein immobilization is crucial to maximize the signal from low-molecular-weight fragments.
-
A single high fragment concentration is used in the primary screen to maximize the chances of detecting weak binders in a time-efficient manner.
Secondary (Orthogonal) Screening and Hit Validation
To eliminate false positives and confirm the binding of primary hits, an orthogonal biophysical method is employed. Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) are excellent choices.[3][6]
Experimental Protocol: NMR Spectroscopy (Saturation Transfer Difference - STD)
-
Sample Preparation: Prepare a solution of the target kinase in a deuterated buffer.
-
Fragment Addition: Add this compound to the protein solution.
-
Data Acquisition: Acquire STD-NMR spectra.
-
Analysis: The presence of signals in the STD spectrum confirms that the fragment binds to the protein.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place a solution of the target kinase in the sample cell and a solution of this compound in the injection syringe.
-
Titration: Perform a series of injections of the fragment solution into the protein solution.
-
Data Analysis: Measure the heat changes upon binding to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[6]
Causality Behind Experimental Choices:
-
Orthogonal techniques are used to ensure that the observed binding is not an artifact of the primary screening method.
-
ITC provides a complete thermodynamic profile of the binding interaction, which is valuable for understanding the driving forces of binding and for guiding subsequent optimization.
Structural Biology: X-ray Crystallography
Obtaining a high-resolution crystal structure of the fragment bound to the target protein is a pivotal step in FBDD.[7] It provides a detailed map of the binding site and the specific interactions made by the fragment, which is invaluable for structure-guided drug design.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Obtain high-quality crystals of the target kinase.
-
Soaking: Soak the crystals in a solution containing a high concentration of this compound.
-
Data Collection: Collect X-ray diffraction data from the soaked crystals at a synchrotron source.
-
Structure Determination: Solve and refine the crystal structure to visualize the binding mode of the fragment.
Causality Behind Experimental Choices:
-
High-resolution structural data is the cornerstone of rational drug design, enabling the precise design of analogues with improved potency and selectivity.
Hit-to-Lead Optimization
With a confirmed hit and a co-crystal structure, the next phase is to optimize the fragment into a more potent lead compound. This is typically achieved through strategies such as fragment growing, linking, or merging.[5]
Strategy: Fragment Growing
Based on the crystal structure of isoindolin-4-ol bound to the kinase, the hydroxyl and/or the secondary amine can be used as anchor points for chemical elaboration into nearby pockets of the binding site.
Proposed Derivatization Strategies:
-
At the 4-hydroxyl group: Ether or ester linkages can be introduced to explore interactions in adjacent hydrophobic or polar pockets.
-
At the secondary amine: Alkylation or acylation can be used to introduce substituents that can form additional hydrogen bonds or van der Waals interactions.
The synthesized analogues would be evaluated for their binding affinity (using SPR) and their inhibitory activity in a biochemical assay to establish a structure-activity relationship (SAR). This iterative cycle of design, synthesis, and testing is the core of the hit-to-lead optimization process.
Conclusion
This compound represents a high-value fragment for drug discovery. Its privileged isoindoline core, combined with its favorable physicochemical properties and synthetic tractability, makes it an excellent starting point for FBDD campaigns against a range of biological targets. The systematic workflow outlined in this guide, from initial screening through to structure-guided optimization, provides a robust framework for unlocking the therapeutic potential of this promising fragment. As the field of FBDD continues to evolve, the strategic use of well-characterized, biologically relevant fragments like this compound will undoubtedly play a crucial role in the discovery of the next generation of innovative medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 6. go.technologynetworks.com [go.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
The Isoindoline Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline core, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological potential of isoindoline-based compounds, with a deep dive into their applications in oncology and neurodegenerative disorders. We will explore the intricate mechanisms of action, from targeted protein degradation to enzyme inhibition, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors. This guide is designed to be a practical and authoritative resource, bridging the gap between theoretical knowledge and laboratory application.
The Isoindoline Motif: A Cornerstone of Bioactive Molecules
The isoindoline scaffold, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a versatile structural motif found in both natural products and synthetic pharmaceuticals.[1][2] Its unique three-dimensional architecture and tunable electronic properties make it an ideal backbone for the design of molecules that can interact with a wide array of biological targets with high affinity and specificity. Several commercially successful drugs, including the immunomodulatory agents (IMiDs) lenalidomide and pomalidomide, feature the isoindoline core, underscoring its clinical significance.[2][3]
The therapeutic landscape of isoindoline derivatives is vast, encompassing anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[4][5] This guide will focus on two of the most prominent and actively researched areas: oncology and the treatment of neurodegenerative diseases.
Anticancer Applications: Beyond Conventional Cytotoxicity
Isoindoline-based compounds have revolutionized the treatment of certain cancers, particularly multiple myeloma, by pioneering novel mechanisms of action that extend beyond traditional cytotoxic effects.[6]
Immunomodulatory Imide Drugs (IMiDs) and Targeted Protein Degradation
The discovery of the immunomodulatory properties of thalidomide, an isoindoline-1,3-dione derivative, paved the way for the development of a new class of anticancer agents known as IMiDs.[3] These compounds, including lenalidomide and pomalidomide, exert their pleiotropic effects through a novel mechanism involving the E3 ubiquitin ligase cereblon (CRBN).[7][8]
Mechanism of Action:
IMiDs act as "molecular glues," binding to CRBN and altering its substrate specificity.[7] This new complex then targets specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, for ubiquitination and subsequent degradation by the proteasome.[8] The degradation of these key survival factors leads to cancer cell death and also enhances the anti-tumor immune response by stimulating T cells and Natural Killer (NK) cells. This targeted protein degradation represents a paradigm shift in cancer therapy, moving away from simple enzyme inhibition to the induced elimination of disease-causing proteins.[9]
Figure 1: IMiD-mediated targeted protein degradation pathway.
Histone Deacetylase (HDAC) Inhibition
Another promising anticancer strategy for isoindoline derivatives is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.
Several novel isoindoline-based compounds have been developed as potent and selective HDAC inhibitors.[5][10] By blocking the activity of HDACs, these compounds promote histone acetylation, leading to a more open chromatin state and the re-expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[10]
Experimental Protocols for Evaluating Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol: [12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the isoindoline compound and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol: [2][14]
-
Cell Treatment: Treat cells with the isoindoline compound for the desired time. Include both positive (e.g., staurosporine-treated) and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and keep the samples on ice.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations based on their fluorescence signals:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Figure 2: Workflow for the Annexin V/PI apoptosis assay.
Neuroprotective Applications: Combating Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's disease (AD) are characterized by the progressive loss of neuronal structure and function.[17] Isoindoline derivatives have shown significant promise as neuroprotective agents by targeting key pathological pathways.[11]
Cholinesterase Inhibition for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease postulates that the cognitive decline in AD is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[14] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that degrade ACh in the synaptic cleft. Therefore, inhibiting these enzymes can increase ACh levels and improve cognitive function.[18]
Numerous isoindoline-1,3-dione derivatives have been designed and synthesized as potent inhibitors of AChE and BuChE.[1][13][18][19] The phthalimide moiety of these compounds often interacts with the peripheral anionic site of the enzyme, while other parts of the molecule can bind to the catalytic active site, leading to effective inhibition.[14]
Attenuation of Oxidative Stress via NRF2 Activation
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[2][12] The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes.
Recent studies have shown that certain isoindoline-dione derivatives can protect neuronal cells from oxidative stress by activating the Nrf2 signaling pathway.[2][11][12] These compounds have been shown to increase the viability of neuronal-like cells (e.g., SH-SY5Y) exposed to oxidative insults like hydrogen peroxide (H2O2), reduce intracellular reactive oxygen species (ROS), and upregulate the expression of Nrf2 and its downstream antioxidant enzymes.[2][12]
Figure 3: Neuroprotection via NRF2 activation by isoindoline compounds.
Experimental Protocols for Evaluating Neuroprotective Effects
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity.[4][18][20][21][22]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol: [18][22]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, ATCh solution, and the isoindoline inhibitor solution at various concentrations.
-
Assay Setup (96-well plate):
-
Blank: Buffer + DTNB + ATCh.
-
Control (100% activity): Buffer + AChE enzyme + DTNB + vehicle.
-
Test Sample: Buffer + AChE enzyme + DTNB + inhibitor solution.
-
-
Pre-incubation: Add all components except the substrate (ATCh) to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Add the ATCh solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (ΔAbs/min). Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective effects of compounds.[9][10][23][24]
Principle: Hydrogen peroxide (H2O2) is used to induce oxidative stress and cell death in SH-SY5Y cells. The neuroprotective effect of an isoindoline compound is evaluated by its ability to mitigate H2O2-induced cytotoxicity.
Step-by-Step Protocol: [10]
-
Cell Culture: Culture SH-SY5Y cells in appropriate media. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.
-
Pre-treatment: Treat the cells with various concentrations of the isoindoline compound for a specific period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Expose the pre-treated cells to a predetermined concentration of H2O2 (e.g., 200-500 µM) for a specified duration (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in section 2.3.1. An increase in cell viability in the compound-treated groups compared to the H2O2-only group indicates a neuroprotective effect.
-
(Optional) Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). A reduction in the fluorescence signal in compound-treated cells indicates antioxidant activity.[9]
Synthesis of Isoindoline Derivatives: A Representative Protocol
The synthesis of isoindoline-1,3-dione derivatives is often straightforward, with one common method being the condensation of phthalic anhydride with a primary amine.[7][25][26]
Synthesis of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione:
This compound has been investigated for its potential as an anti-Alzheimer's agent.
Step 1: Synthesis of 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione
-
In a round-bottom flask, combine equimolar amounts of phthalic anhydride and N-(2-aminoethyl)piperazine in toluene.
-
Add triethylamine as a base.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, evaporate the toluene under reduced pressure.
-
Wash the resulting residue with ethyl acetate and diethyl ether to obtain the intermediate product.
Step 2: Synthesis of the final compound
-
In a separate flask, dissolve the intermediate product from Step 1 in dichloromethane.
-
Add an equimolar amount of benzyl chloride.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
-
The product can be further purified by recrystallization.
Future Perspectives and Conclusion
The isoindoline scaffold continues to be a fertile ground for the discovery of novel therapeutics. The unique mechanism of action of IMiDs has opened up the exciting field of targeted protein degradation, with ongoing efforts to develop new "molecular glues" and proteolysis-targeting chimeras (PROTACs) for a wider range of diseases.[8][22] In the realm of neurodegeneration, the multi-target potential of isoindoline derivatives, combining cholinesterase inhibition with antioxidant and anti-inflammatory properties, offers a promising strategy for these complex multifactorial diseases.
The synthetic accessibility and structural versatility of the isoindoline core ensure its continued prominence in medicinal chemistry. As our understanding of the molecular basis of diseases deepens, the rational design of novel isoindoline-based compounds will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles. This guide provides the fundamental knowledge and practical tools to empower researchers to contribute to this exciting and impactful field.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. scribd.com [scribd.com]
- 20. japsonline.com [japsonline.com]
- 21. preprints.org [preprints.org]
- 22. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 23. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 24. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents [ijbms.mums.ac.ir]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Isoindoline Scaffold - A Privileged Motif in Drug Discovery
An In-depth Technical Guide to the Synthesis and Biological Activity of Isoindolines
Abstract
The isoindoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique structural and physicochemical properties have made it a cornerstone in drug discovery, leading to the development of agents with a wide array of pharmacological activities. This guide provides a comprehensive overview of the synthetic strategies used to construct the isoindoline core, from classical methodologies to modern catalytic approaches. Furthermore, it delves into the diverse biological activities of isoindoline derivatives, with a focus on their applications as anticancer, anti-inflammatory, and central nervous system (CNS) agents. By integrating synthetic protocols, mechanistic insights, and structure-activity relationships, this document serves as a technical resource for researchers and scientists in the field of medicinal chemistry and drug development.
The isoindoline ring system consists of a benzene ring fused to a five-membered pyrrolidine ring.[1] This bicyclic framework is isomeric to the more common indoline structure. The inherent structural rigidity of the isoindoline core, combined with its capacity for substitution at various positions, allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets.
Historically, the significance of the isoindoline scaffold was infamously marked by the thalidomide tragedy in the 1950s.[1][2] Originally marketed as a sedative, its teratogenic effects led to its withdrawal. However, subsequent research revealed its potent immunomodulatory and anti-angiogenic properties, leading to its repurposing for the treatment of multiple myeloma and erythema nodosum leprosum.[1] This resurgence of interest in thalidomide and its analogs, such as lenalidomide and pomalidomide, has cemented the isoindoline core as a key pharmacophore in modern medicinal chemistry.
Beyond immunomodulation, isoindoline derivatives have demonstrated a remarkable range of biological activities, including:
-
Anticancer: Targeting various mechanisms, including enzyme inhibition and disruption of protein-protein interactions.[3][4][5][6]
-
Central Nervous System (CNS) Activity: Acting as inhibitors of neurotransmitter transporters and other CNS targets.[1][7][8]
-
Anti-inflammatory and Analgesic: Modulating inflammatory pathways, such as cyclooxygenase (COX) inhibition.[9][10][11][12]
-
Antiviral and Antimicrobial: Exhibiting activity against a range of pathogens.[13]
Synthetic Strategies for the Isoindoline Core
The construction of the isoindoline skeleton can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern, scalability, and stereochemical requirements.
Classical Approaches
2.1.1. Reduction of Phthalimides and Related Derivatives
One of the most direct methods for synthesizing isoindolines is the reduction of the corresponding phthalimide (isoindoline-1,3-dione). This approach is particularly useful for preparing N-substituted isoindolines.
-
Causality behind Experimental Choices: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce both amide carbonyl groups of the phthalimide. The reaction is usually carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent. The stepwise reduction of the phthalimide first leads to an intermediate that upon further reduction yields the desired isoindoline.[1]
2.1.2. Cyclization of α,α'-Dihalo-o-xylenes
Another classical approach involves the cyclization of α,α'-dihalo-o-xylenes with a primary amine. This method builds the heterocyclic ring by forming two new C-N bonds.
-
Causality behind Experimental Choices: The use of a base is often necessary to deprotonate the amine, increasing its nucleophilicity. The choice of solvent can influence the reaction rate and yield. This method, however, can sometimes lead to the formation of polymeric byproducts. A related strategy involves the cyclization of α,α′-dibromo-xylene with p-toluenesulfonamide, followed by deprotection.[14]
Modern Catalytic Methods
Recent advances in catalysis have provided more efficient and versatile methods for isoindoline synthesis.
2.2.1. Reductive Amination of Phthalonitrile
The catalytic hydrogenation of phthalonitrile in the presence of a primary amine offers a direct route to N-substituted isoindolines.
-
Causality behind Experimental Choices: This process involves the reduction of the nitrile groups to primary amines, which then undergo intramolecular cyclization. Platinum on carbon (Pt/C) is an effective catalyst for this transformation, and the reaction is typically carried out under high hydrogen pressure.[14] The solvent choice, such as tetrahydrofuran, is crucial for substrate solubility and catalyst activity.[14]
2.2.2. Palladium-Catalyzed Intramolecular Cyclization
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of isoindolinones. For instance, the reaction of 2-iodobenzamides with terminal alkynes, followed by cyclization, can produce (Z)-3-aryl(alkyl)idene isoindolin-1-ones in a highly regio- and stereoselective manner.[15]
-
Causality behind Experimental Choices: The palladium catalyst facilitates the coupling of the alkyne and the amide, leading to an intermediate that readily undergoes intramolecular cyclization. The choice of ligands and reaction conditions is critical for achieving high selectivity and yield.
Asymmetric Synthesis
The development of asymmetric methods for the synthesis of chiral isoindolines is of great importance, as many biologically active molecules are chiral. Strategies often involve the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.
Comparative Analysis of Synthetic Routes
The following diagram illustrates a logical relationship between different synthetic strategies for the isoindoline core.
Caption: Comparison of synthetic routes to the isoindoline core.
Biological Activities and Therapeutic Applications
The isoindoline scaffold is a versatile pharmacophore found in drugs with diverse therapeutic applications.
Anticancer Agents
Isoindoline-1,3-dione derivatives have shown significant potential as anticancer agents.[6] Their mechanisms of action are varied and include the induction of apoptosis and necrosis in cancer cells.[3] For example, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione has demonstrated potent inhibitory effects on the viability of Raji and K562 blood cancer cell lines.[3] Some derivatives have shown higher anticancer activity than the standard chemotherapeutic drug 5-fluorouracil against A549 lung cancer cells.[5]
-
Mechanism of Action: The anticancer activity of thalidomide and its analogs (lenalidomide, pomalidomide) is mediated through their binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[1] This binding alters the substrate specificity of the complex, leading to the degradation of transcription factors essential for the survival of multiple myeloma cells.[1]
Central Nervous System (CNS) Agents
The isoindoline scaffold is present in several CNS-active drugs. Mazindol, for instance, is an isoindoline derivative used for the short-term treatment of obesity, acting as a sympathomimetic amine.[1] Recent research has also focused on developing isoindolinone-containing PARP inhibitors with enhanced blood-brain barrier permeability for the treatment of CNS cancers.[7][8] Furthermore, isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[16]
Anti-inflammatory and Analgesic Agents
A number of isoindoline derivatives exhibit potent anti-inflammatory and analgesic properties.[12][17] These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[9] Some novel isoindoline hybrids have shown moderate COX-2 inhibitory activity, comparable to the standard drug celecoxib.[9] Apremilast, an isoindoline-containing drug, functions as a selective inhibitor of phosphodiesterase 4 (PDE4), leading to a reduction in inflammatory mediators.[1]
The following diagram illustrates the mechanism of action of Apremilast.
Caption: Mechanism of action of Apremilast in inflammation.
Summary of Biologically Active Isoindolines
| Compound Class/Example | Biological Target/Activity | Therapeutic Area | Reference |
| Thalidomide, Lenalidomide | Cereblon (CRBN) E3 Ligase | Anticancer, Immunomodulatory | [1] |
| Apremilast | Phosphodiesterase 4 (PDE4) | Anti-inflammatory | [1] |
| Mazindol | Sympathomimetic Amine | CNS (Anti-obesity) | [1] |
| Novel Isoindoline Hybrids | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | [9] |
| N-substituted Isoindolinones | Carbonic Anhydrase Inhibition | Anticancer | [4] |
| Isoindoline-2(1H)-carboxamides | STING Inhibition | Anti-inflammatory | [18] |
| Isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | CNS (Anti-Alzheimer's) | [16] |
Experimental Protocols
The following are generalized protocols for the synthesis of isoindoline derivatives, based on common laboratory practices and published procedures.
General Protocol for the Synthesis of an N-Substituted Isoindoline-1,3-dione
This protocol describes the synthesis of an N-substituted phthalimide from phthalic anhydride and a primary amine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or toluene.
-
Addition of Amine: Add the desired primary amine (1.0-1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted isoindoline-1,3-dione.[19]
General Protocol for the Reduction of a Phthalimide to an Isoindoline
This protocol describes the reduction of an N-substituted phthalimide to the corresponding isoindoline using lithium aluminum hydride (LiAlH₄).
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the N-substituted phthalimide (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Workup and Purification: Filter the resulting suspension and wash the solid with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude isoindoline can be purified by column chromatography on silica gel.
The following diagram outlines a general experimental workflow for the synthesis and characterization of isoindoline derivatives.
Caption: Experimental workflow for isoindoline synthesis and evaluation.
Future Perspectives and Conclusion
The isoindoline scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies. The exploration of new biological targets for isoindoline derivatives remains a promising avenue for the discovery of new therapeutic agents. As our understanding of the molecular basis of diseases deepens, the rational design of isoindoline-based compounds with improved potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 13. researchgate.net [researchgate.net]
- 14. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 15. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 16. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 18. Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
Methodological & Application
Application Notes and Protocols for Isoindolin-4-ol Hydrochloride: Synthesis Strategy, Purification, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, purification, and characterization of isoindolin-4-ol hydrochloride, a key heterocyclic building block in medicinal chemistry. While a definitive, peer-reviewed synthesis protocol is not prominently available in the literature, this guide outlines plausible synthetic strategies based on established chemical principles. The primary focus is on providing robust, field-proven protocols for the purification of this polar hydrochloride salt, a common challenge in organic synthesis. Detailed methodologies for characterization by NMR, mass spectrometry, and other analytical techniques are also presented to ensure the validation of material quality.
Introduction and Significance
Isoindoline and its derivatives are privileged scaffolds in drug discovery, appearing in a range of clinically used drugs.[1] The introduction of a hydroxyl group at the 4-position of the isoindoline core, as in isoindolin-4-ol, provides a valuable handle for further functionalization, enabling the exploration of new chemical space and the development of novel therapeutic agents. Its potential applications include serving as a key intermediate in the synthesis of modulators for targets such as the Cereblon (CRBN) E3 ubiquitin ligase, which is relevant in the development of treatments for various cancers.[2]
The hydrochloride salt form is often preferred for its improved stability, crystallinity, and aqueous solubility, which are critical properties for handling, formulation, and biological testing.[3] However, the presence of both a polar hydroxyl group and a ionizable amine makes the purification of this compound a non-trivial task that requires carefully designed protocols.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for its effective handling and use in subsequent synthetic steps.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dihydro-1H-isoindol-4-ol;hydrochloride | [4] |
| CAS Number | 72695-20-6 | [4][5] |
| Molecular Formula | C₈H₁₀ClNO | [4][6] |
| Molecular Weight | 171.63 g/mol | [4][6] |
| Appearance | Solid | [5] |
| Purity (Typical) | ≥95% | [5][6] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [4] |
| Precautionary Codes | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [4][5] |
Synthetic Strategies and Mechanistic Considerations
A direct, optimized synthesis for isoindolin-4-ol is not well-documented in standard chemical literature. However, a logical and chemically sound approach would involve the reduction of a suitable 4-hydroxy-substituted phthalimide or a related precursor. The primary challenge lies in the chemoselective reduction of the imide carbonyls without affecting the phenolic hydroxyl group.
Hypothetical Synthetic Pathway
A plausible route starts from 3-hydroxyphthalic anhydride, which can be prepared from 3-halophthalic anhydride.[7] The anhydride can be converted to the corresponding N-protected 4-hydroxyphthalimide. Subsequent reduction of the phthalimide moiety would yield the target isoindolin-4-ol.
Caption: Hypothetical synthetic route to Isoindolin-4-ol HCl.
Key Considerations for the Reduction Step
The critical step is the reduction of the phthalimide intermediate. Several methods exist for phthalimide reduction, but their compatibility with a free phenol is a concern.
-
Catalytic Hydrogenation: While effective for reducing some cyclic imides, this method often requires acidic conditions or harsh pressures and temperatures that could lead to side reactions on the aromatic ring, especially when a phenolic group is present.[8] Palladium-based catalysts are commonly used but may not achieve the desired full reduction to the isoindoline.
-
Metal Hydride Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF) are powerful enough to reduce the imide to the corresponding amine. The choice of solvent and reaction temperature is crucial to control reactivity and prevent undesired side reactions. It is often necessary to protect the phenolic hydroxyl group (e.g., as a benzyl or silyl ether) prior to this reduction step to prevent its reaction with the hydride reagent. Deprotection would then be required as a subsequent step.
Detailed Purification Protocols
Purification is critical to obtaining high-quality this compound, free from starting materials, by-products, and residual solvents. Due to its polar and ionic nature, standard silica gel chromatography is often challenging. The following protocols are recommended.
Workflow for Purification
Caption: General workflow for the purification of Isoindolin-4-ol HCl.
Protocol 1: Purification by Solvent Washing/Trituration
This method is effective for removing non-polar impurities.
Rationale: The hydrochloride salt is highly polar and should have very low solubility in non-polar organic solvents, whereas organic impurities (e.g., from protecting groups or side reactions) are often more soluble.
Step-by-Step Protocol:
-
Place the crude, solid this compound into a flask.
-
Add a sufficient volume of a non-polar solvent, such as diethyl ether or ethyl acetate, to form a stirrable slurry. A volume of 10-20 mL per gram of crude material is a good starting point.
-
Stir the slurry vigorously at room temperature for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with fresh, cold diethyl ether.
-
Dry the solid under high vacuum to remove all residual solvent.
-
Assess purity by HPLC or ¹H NMR. If impurities persist, proceed to recrystallization.
Protocol 2: Recrystallization
Recrystallization is the most powerful technique for achieving high purity and good crystal form.[9] The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Rationale: The process of dissolving the solute in a hot solvent and allowing it to cool slowly promotes the formation of a crystal lattice, which inherently excludes impurity molecules.
Recommended Solvent Systems:
-
System A (Single Solvent): Isopropanol or Ethanol. These solvents often provide a good balance of solvency for polar salts.
-
System B (Solvent/Anti-solvent): Methanol/Diethyl Ether or Ethanol/Ethyl Acetate. The product is dissolved in a minimum amount of the polar "solvent" (e.g., methanol), and the non-polar "anti-solvent" (e.g., diethyl ether) is added dropwise until turbidity persists, after which the solution is heated to redissolve and then cooled.
Step-by-Step Protocol (using System A):
-
Place the crude or washed hydrochloride salt in an appropriately sized flask.
-
Add a small amount of isopropanol and heat the mixture to reflux with stirring.
-
Continue to add isopropanol portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
(Optional) If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 10-15 minutes, then filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the flask in an ice bath or refrigerator (2-8 °C) for several hours.
-
Collect the crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to aid in drying.
-
Dry the purified crystals under high vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C).
| Purification Technique | Rationale & Use Case | Key Solvents | Expected Purity Enhancement |
| Solvent Wash/Trituration | Removes non-polar and less polar organic impurities. Ideal as a first-pass purification or for nearly pure material. | Diethyl Ether, Ethyl Acetate | Moderate (e.g., 85% -> 95%) |
| Recrystallization | Removes impurities with different solubility profiles. Essential for achieving high purity (>98%) and crystalline material. | Isopropanol, Ethanol, MeOH/Ether | High (e.g., 90% -> >99%) |
| Activated Charcoal | Removes highly colored, often polymeric, impurities through adsorption. Used during recrystallization. | Methanol, Ethanol | Color Removal |
Analytical Characterization
Rigorous analytical characterization is required to confirm the structure and purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation.[10]
-
¹H NMR: The spectrum should be recorded in a deuterated solvent such as DMSO-d₆ or D₂O.
-
Aromatic Protons: Expect signals in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns for a trisubstituted benzene ring.
-
Methylene Protons (-CH₂-N-CH₂-): Expect two singlets or an AB quartet system for the two diastereotopic methylene groups, likely in the δ 4.0-4.5 ppm range.
-
Amine and Hydroxyl Protons (NH, OH): These will appear as broad singlets and their chemical shift will be concentration and solvent dependent. In D₂O, these protons will exchange and the signals will disappear.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals will appear in the δ 110-160 ppm region. The carbon attached to the hydroxyl group will be significantly shifted downfield.
-
Methylene Carbons: Expect signals in the δ 45-55 ppm range.
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is ideal for this polar, ionizable compound.
-
Expected Ion: In positive ion mode, the base peak should correspond to the molecular ion of the free base [M+H]⁺, with a calculated m/z of 136.0757 for C₈H₁₀NO⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Key Absorptions:
-
O-H Stretch (Phenol): Broad peak around 3200-3400 cm⁻¹.
-
N-H Stretch (Amine Salt): Broad absorptions in the 2400-2800 cm⁻¹ range are characteristic of a secondary amine hydrochloride.
-
C-H Stretch (Aromatic/Aliphatic): ~3100-2850 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.
-
References
- 1. Phthalimides [organic-chemistry.org]
- 2. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. CN101258139A - The preparation method of 3-hydroxyphthalic anhydride - Google Patents [patents.google.com]
- 8. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Characterization of Isoindolin-4-ol Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of Isoindolin-4-ol Hydrochloride
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs with diverse biological activities, including immunomodulatory and anti-inflammatory effects. This compound (CAS: 72695-20-6) is a heterocyclic organic compound whose specific biological functions remain largely uncharacterized in publicly available literature.[1][2] Its structural similarity to pharmacologically active molecules suggests it may possess valuable properties, making it a compound of interest for screening and drug discovery programs.
This guide provides a comprehensive framework for the initial characterization of this compound in a cell culture setting. As no established protocols for this specific compound exist, we present a logical, stepwise workflow designed to be a self-validating system. We begin with fundamental procedures for compound handling and solubility determination, progress to evaluating cellular toxicity and effects on proliferation, and conclude with advanced protocols to probe potential mechanisms of action, such as immunomodulation. Each protocol is presented with the underlying scientific rationale to empower researchers to adapt and troubleshoot effectively.
Compound Details:
| Property | Value | Source |
| IUPAC Name | 2,3-dihydro-1H-isoindol-4-ol;hydrochloride | [2] |
| CAS Number | 72695-20-6 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [2][3] |
| Molecular Weight | 171.62 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Storage | Room temperature, in a dark, inert atmosphere | [1] |
Safety Precautions: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood.
Part 1: Foundational Protocols - Preparation and Viability Assessment
The initial steps in characterizing any novel compound are to establish a reliable method for its solubilization and to determine its cytotoxic profile. These foundational experiments are critical for ensuring that subsequent functional assays are performed at non-toxic concentrations, thereby yielding meaningful and reproducible data.
Protocol 1.1: Solubility Determination and Stock Solution Preparation
Rationale: The solubility of a compound dictates the preparation of a homogenous, high-concentration stock solution, which is then serially diluted to working concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in cell culture due to its high solubilizing power and relatively low toxicity at concentrations below 0.5%.[4] As Isoindolin-4-ol is a hydrochloride salt, it may also exhibit solubility in aqueous solutions like sterile water or phosphate-buffered saline (PBS).[5][6] This protocol outlines a method to test solubility and prepare a standard 10 mM stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile, amber or foil-covered microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.[7]
-
Solubility Test:
-
Weigh out approximately 1.72 mg of this compound and place it into each of three separate sterile microcentrifuge tubes. This mass corresponds to a final concentration of 10 mM in 100 µL.
-
To the first tube, add 100 µL of sterile DMSO.
-
To the second tube, add 100 µL of sterile water.
-
To the third tube, add 100 µL of sterile PBS.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter. If particulates remain, sonicate the tubes for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.[8]
-
The solvent that yields a clear, homogenous solution is the preferred solvent for stock preparation. For this guide, we will proceed assuming DMSO is the optimal solvent.
-
-
Preparation of 10 mM Stock Solution in DMSO:
-
Accurately weigh the desired amount of powder for your needs (e.g., 8.58 mg for 500 µL of a 10 mM stock).
-
Add the corresponding volume of sterile, anhydrous DMSO.
-
Vortex and sonicate as needed until the compound is fully dissolved.
-
-
Aliquoting and Storage:
Protocol 1.2: Determination of Cytotoxicity using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11] This protocol is essential for determining the concentration range of this compound that does not cause significant cell death, establishing the sub-toxic concentrations for use in subsequent functional assays.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 value using the MTT assay.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T, or a relevant cancer cell line)
-
Complete cell culture medium
-
96-well flat-bottom sterile tissue culture plates
-
This compound 10 mM stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a series of 2X working concentrations of this compound by serially diluting the 10 mM stock in complete medium. A suggested starting range is 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and 0 µM (vehicle control). The vehicle control should contain the same final concentration of DMSO as the highest compound concentration well (typically ≤0.5%).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X working concentrations to the appropriate wells (this will be diluted to 1X by the residual volume, or you can add 100uL to 100uL of existing media for a final volume of 200uL). Ensure each concentration is tested in triplicate.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[4]
-
Absorbance Reading: Incubate the plate overnight in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Average the absorbance readings for the triplicate wells.
-
Subtract the average absorbance of the media-only blank wells.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Expected Outcome: This protocol will yield a dose-response curve from which the IC₅₀ value can be determined. For subsequent functional assays, concentrations well below the IC₅₀ value (e.g., IC₂₀ or lower) should be used to ensure observed effects are not due to general cytotoxicity.
Part 2: Functional Assays - Probing Biological Activity
Once a non-toxic concentration range has been established, the next step is to investigate the specific biological effects of this compound. Based on the activities of related isoindoline compounds, potential areas of interest include effects on cell proliferation and immunomodulation.
Protocol 2.1: Cell Proliferation Assessment by Crystal Violet Staining
Rationale: The crystal violet assay is a simple and effective method for quantifying the relative density of adherent cells.[5][12] The dye stains the proteins and DNA of cells that remain attached to the plate. A reduction in staining intensity can indicate either cytotoxic or cytostatic (anti-proliferative) effects.[5] When used at sub-toxic concentrations, this assay can specifically measure the inhibition of cell growth.
Materials:
-
Cells of interest
-
6-well or 12-well tissue culture plates
-
This compound stock solution
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Staining solution: 0.5% crystal violet in 20% methanol[12]
-
Elution solution: 10% acetic acid
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 1,000-2,000 cells/well for a 6-well plate) to allow room for proliferation over several days.
-
Treatment: After 24 hours, treat the cells with non-toxic concentrations of this compound (e.g., three concentrations below the IC₂₀ value determined in Protocol 1.2) and a vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 5-10 days), replacing the medium with freshly prepared compound-containing medium every 2-3 days.
-
Fixation: After the incubation period, wash the cells twice with PBS. Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixation solution and add 1 mL of 0.5% crystal violet solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.[7][13]
-
Washing: Gently wash the plates with water multiple times until the water runs clear and no excess dye is visible in the background.
-
Imaging: Allow the plates to air dry completely. The resulting colonies can be imaged with a standard scanner or camera.
-
Quantification (Optional):
-
Add 1 mL of 10% acetic acid to each well to solubilize the dye.
-
Incubate on a shaker for 15 minutes.
-
Transfer 100 µL of the solubilized dye to a 96-well plate and read the absorbance at 590 nm.
-
Compare the absorbance of treated wells to the vehicle control to quantify the inhibition of proliferation.
-
Protocol 2.2: Screening for Immunomodulatory Activity
Rationale: Many compounds containing the isoindoline core, such as thalidomide and its analogs, are potent immunomodulators that can alter the production of inflammatory cytokines. A common mechanism is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. This section provides a two-part workflow to screen for such activity: first, by measuring the secretion of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), and second, by directly assessing the compound's effect on NF-κB activation.
Workflow for Immunomodulatory Screening
Caption: Dual workflow for assessing immunomodulatory potential.
A. Cytokine Measurement by ELISA
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique for detecting and quantifying soluble substances such as cytokines.[6][14] In a sandwich ELISA, a capture antibody specific for the target cytokine is coated onto the plate. The cell supernatant is added, and any cytokine present is captured. A second, biotin-conjugated detection antibody is then added, followed by an enzyme-linked streptavidin. Finally, a substrate is added that produces a measurable color change, the intensity of which is proportional to the amount of cytokine present.[15]
Procedure (using a commercial TNF-α ELISA kit):
-
Cell Culture and Treatment:
-
Seed monocytic cells (e.g., human THP-1 or murine RAW 264.7) in a 24-well plate.
-
Pre-treat the cells for 1-2 hours with non-toxic concentrations of this compound and a vehicle control.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to all wells except for a negative control.
-
Incubate for 18-24 hours.
-
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[6]
-
ELISA Protocol: Perform the ELISA according to the manufacturer's specific protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow cytokine capture.
-
Washing the plate.
-
Adding the detection antibody.
-
Incubating and washing.
-
Adding the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubating and washing.
-
Adding the TMB substrate and incubating for color development.
-
Adding a stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm. Generate a standard curve from the standards and use it to calculate the concentration of TNF-α in each sample. Compare the TNF-α levels in compound-treated wells to the LPS-only (vehicle) control to determine if the compound inhibits cytokine secretion.
B. NF-κB Activation using a Luciferase Reporter Assay
Principle: An NF-κB reporter assay utilizes a cell line that has been engineered to contain a plasmid where the expression of a reporter gene (e.g., firefly luciferase) is controlled by NF-κB response elements.[16] When the NF-κB pathway is activated, transcription factors bind to these elements, driving the production of luciferase. The amount of light produced upon addition of a luciferin substrate is proportional to NF-κB activity and can be measured with a luminometer.[17]
Procedure:
-
Cell Culture and Treatment:
-
Use an NF-κB luciferase reporter cell line (e.g., HEK293-NFκB-luc). Seed cells in a white, opaque 96-well plate suitable for luminescence readings.
-
Allow cells to attach for 24 hours.
-
Pre-treat cells for 1-2 hours with non-toxic concentrations of this compound and a vehicle control.
-
Stimulate the NF-κB pathway by adding a known activator, such as TNF-α (10 ng/mL) or Phorbol 12-myristate 13-acetate (PMA) (100 nM).
-
Incubate for 6-8 hours.
-
-
Luciferase Assay: Perform the assay using a commercial luciferase assay kit (e.g., Promega ONE-Glo™).
-
Prepare the luciferase reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the fold change in NF-κB activity relative to the stimulated vehicle control. A reduction in luminescence in the compound-treated wells indicates inhibition of the NF-κB pathway.
Conclusion and Future Directions
This document provides a foundational guide for the initial in vitro characterization of this compound. By systematically determining its solubility and cytotoxicity before proceeding to functional assays, researchers can generate reliable and interpretable data. The protocols outlined here for assessing effects on cell proliferation and immunomodulatory signaling pathways provide a robust starting point for elucidating the biological activity of this novel compound. Positive results from these screening assays would warrant further investigation into the specific molecular targets and a more detailed exploration of its therapeutic potential.
References
- 1. info.biotechniques.com [info.biotechniques.com]
- 2. Introduction (Chapter 1) - General Techniques of Cell Culture [cambridge.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. captivatebio.com [captivatebio.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to Cell Culture | Proteintech Group [ptglab.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cell Culture Introduction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL [ebi.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of Isoindolin-4-ol Hydrochloride
Abstract
This application note provides a comprehensive guide to the analytical methods for the full characterization of Isoindolin-4-ol hydrochloride (CAS: 72695-20-6), a key intermediate and structural motif in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for method selection and experimental design. The protocols herein are designed to be self-validating, ensuring robust and reproducible results for identity, purity, and solid-state properties, which are critical for regulatory submissions and drug development milestones.
Introduction
This compound is a heterocyclic compound of significant interest in the synthesis of various pharmacologically active molecules.[1] Its structure, comprising a bicyclic isoindoline core with a hydroxyl substituent, makes it a versatile building block.[2] The hydrochloride salt form is often utilized to improve stability and solubility.[3] Accurate and comprehensive characterization of this compound is paramount to ensure the quality, safety, and efficacy of downstream products. This guide outlines a multi-faceted analytical approach, combining spectroscopic, chromatographic, and thermal techniques to provide a complete physicochemical profile of this compound.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) or intermediate is the cornerstone of its development.[4] These properties influence its behavior during formulation, manufacturing, and in biological systems.
Chemical Structure and Identity
| Property | Value | Source |
| IUPAC Name | 2,3-dihydro-1H-isoindol-4-ol;hydrochloride | PubChem[5] |
| CAS Number | 72695-20-6 | CymitQuimica |
| Molecular Formula | C₈H₁₀ClNO | PubChem[5] |
| Molecular Weight | 171.62 g/mol | PubChem[5] |
| Parent Compound | Isoindolin-4-ol (CID: 14795865) | PubChem[5] |
| Appearance | Solid (visual inspection) | Sigma-Aldrich[6] |
Experimentally Determined Properties
The following protocols are provided for the experimental determination of key physicochemical parameters.
Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline substance, while impurities typically depress and broaden the melting range.[7][8]
Protocol:
-
Ensure the sample is finely powdered and thoroughly dried.
-
Pack the sample into a capillary tube to a height of 2-3 mm.[9]
-
Place the capillary tube in a calibrated melting point apparatus.
-
Use a heating rate of 10-20 °C/min for a preliminary determination to find the approximate melting point.[9]
-
For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.[9]
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts. This range is the melting point.
Rationale: Solubility is a critical parameter that affects bioavailability and formulation design.[6][10] Determining solubility in various solvents, particularly aqueous buffers at different pH values, is essential for hydrochloride salts.[3]
Protocol (Equilibrium Shake-Flask Method): [2][11]
-
Prepare a series of aqueous buffers at pH 1.2, 4.5, and 6.8, as well as purified water and relevant organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane).
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm filter to remove undissolved solids.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Perform each determination in triplicate.
Rationale: The pKa value governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[5][12] Potentiometric titration is a reliable method for pKa determination.[13]
Protocol (Potentiometric Titration):
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a concentration of approximately 1 mM.
-
Maintain a constant ionic strength using a background electrolyte such as 0.15 M KCl.
-
Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant.
-
Record the pH after each addition, ensuring the reading is stable.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve (or the maximum of the first derivative plot).[12]
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and functional groups of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound.[12][14] ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively.
Protocol:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize the compound and allow for the observation of exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
For the ¹H NMR spectrum, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, use proton decoupling and a sufficient number of scans.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants to the respective protons in the molecule.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.
Expected Spectral Features:
-
¹H NMR: Aromatic protons on the benzene ring, methylene protons of the isoindoline core, a methine proton, and exchangeable protons from the hydroxyl and amine hydrochloride groups.
-
¹³C NMR: Aromatic carbons, methylene carbons, and a methine carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][15]
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean before analysis.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background scan of the empty ATR crystal.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Expected Characteristic Absorption Bands:
-
O-H stretch: Broadband around 3200-3400 cm⁻¹
-
N-H stretch (amine salt): Broad absorption in the 2400-2800 cm⁻¹ region.
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
Aliphatic C-H stretch: Below 3000 cm⁻¹
-
C=C aromatic ring stretch: Around 1600 cm⁻¹ and 1475 cm⁻¹
-
C-O stretch (phenol): Around 1200 cm⁻¹
-
C-N stretch: Around 1100-1300 cm⁻¹
UV-Visible Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. It is also a valuable tool for quantitative analysis.
Protocol:
-
Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., methanol or water).
-
Prepare a series of dilutions from the stock solution.
-
Scan the absorbance of the solutions over a wavelength range of approximately 200-400 nm using a calibrated UV-Vis spectrophotometer.
-
Use the solvent as a blank.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Construct a calibration curve by plotting absorbance versus concentration at the λ_max.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
Chromatographic Purity and Assay
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of pharmaceutical compounds.[7][16] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main component from its impurities.
Proposed RP-HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH to ensure the amine is protonated and gives good peak shape. For MS compatibility, 0.1% formic acid can be used.[17] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is recommended to ensure the elution of any potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detector | UV at an appropriate λ_max (determined by UV-Vis spectroscopy) | Provides sensitive detection of the analyte and any UV-active impurities. |
| Sample Preparation | Dissolve in Mobile Phase A/B mixture (e.g., 50:50) to a concentration of ~0.5 mg/mL | Ensures compatibility with the mobile phase and good solubility. |
Protocol:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare the sample and standard solutions at a known concentration.
-
Inject the solutions onto the HPLC system.
-
Process the chromatograms to determine the retention time, peak area, and percentage purity (area percent method).
-
For assay determination, compare the peak area of the sample to that of a reference standard of known purity.
Mass Spectrometric Analysis
Rationale: Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound.[18][19] When coupled with fragmentation techniques (MS/MS), it can also provide structural information.
Protocol (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ ion for the free base (C₈H₉NO) would be at m/z 136.07.[20]
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation pattern.
Thermal Analysis
Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of a material, such as melting, decomposition, and the presence of solvates.[21][22]
Differential Scanning Calorimetry (DSC)
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The resulting thermogram will show endothermic events (e.g., melting) and exothermic events (e.g., decomposition). A sharp endotherm will correspond to the melting point.
Thermogravimetric Analysis (TGA)
Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the weight loss as a function of temperature.
-
The resulting thermogram will indicate the presence of volatile components (e.g., water or residual solvents) and the decomposition temperature of the compound.
Solid-State Characterization
Rationale: The solid-state properties of a pharmaceutical compound, such as crystallinity, polymorphism, and hygroscopicity, can significantly impact its stability, solubility, and manufacturability.[10][22]
X-Ray Powder Diffraction (XRPD)
Rationale: XRPD is a powerful technique for determining the crystallinity of a sample and for identifying different polymorphic forms, as each crystalline form produces a unique diffraction pattern.[20]
Protocol:
-
Gently grind the sample to a fine powder.
-
Pack the powder into a sample holder.
-
Acquire the XRPD pattern over a suitable range of 2θ angles (e.g., 2-40°) using a diffractometer with Cu Kα radiation.
-
The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form.
Hygroscopicity
Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is a critical parameter to assess as moisture uptake can lead to physical and chemical instability.
Protocol (Gravimetric Sorption Analysis):
-
Place a known amount of the sample in a dynamic vapor sorption (DVS) instrument.
-
Dry the sample under a stream of dry nitrogen until a stable weight is achieved.
-
Subject the sample to a pre-defined humidity program, typically stepping up the relative humidity (RH) from 0% to 90% and then back down to 0% at a constant temperature (e.g., 25 °C).
-
Record the change in mass at each RH step.
-
Classify the hygroscopicity based on the percentage of water uptake at a specific RH (e.g., 80% RH) according to pharmacopeial guidelines.
Comprehensive Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.
Caption: Comprehensive analytical workflow for this compound.
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By systematically applying these techniques, researchers and drug development professionals can ensure the identity, purity, and solid-state properties of this important chemical entity. This multi-faceted approach is essential for maintaining high standards of quality and for supporting regulatory filings and further pharmaceutical development.
References
- 1. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. who.int [who.int]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Particle size analysis by laser diffraction [protocols.io]
- 13. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. database.ich.org [database.ich.org]
- 15. alnoor.edu.iq [alnoor.edu.iq]
- 16. Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening [mdpi.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. particle.dk [particle.dk]
- 19. researchgate.net [researchgate.net]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. pharmagrowthhub.com [pharmagrowthhub.com]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoindolin-4-ol Hydrochloride
Application Note and Protocol
Abstract
This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Isoindolin-4-ol hydrochloride. This application note is intended for researchers, scientists, and professionals in the field of drug development and quality control. The methodology detailed herein is grounded in established scientific principles and adheres to international regulatory standards, ensuring both technical accuracy and practical applicability. We will delve into the rationale behind the selection of chromatographic conditions, provide a step-by-step protocol for analysis, and outline a thorough validation process based on the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge of this compound
This compound is a heterocyclic compound of interest in pharmaceutical research and development. Its structure, featuring a polar aromatic phenol-like group and a secondary amine within the isoindoline core, presents a unique analytical challenge. The presence of these ionizable functional groups necessitates careful control of the mobile phase pH to achieve optimal chromatographic performance, including good peak shape, resolution, and retention.
The molecular structure of this compound is presented in Figure 1.
Figure 1: Chemical Structure of this compound
A visual representation of the molecule C8H10ClNO.
Accurate and precise quantification of this analyte is critical for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of the active pharmaceutical ingredient (API). This application note aims to provide a reliable and validated HPLC method to meet these analytical demands.
Physicochemical Properties and Their Chromatographic Implications
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. Key properties for this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | --INVALID-LINK--[1] |
| Molecular Weight | 171.62 g/mol | --INVALID-LINK--[1] |
| Predicted pKa (Phenolic -OH) | ~9-10 | Inferred from phenol pKa[2][3][4][5] |
| Predicted pKa (Secondary Amine) | ~9-10 | Inferred from isoindoline derivatives |
| Solubility | Soluble in aqueous solutions and polar organic solvents like methanol. | --INVALID-LINK--[6] |
The presence of both a weakly acidic phenolic hydroxyl group and a basic secondary amine makes this compound an amphoteric compound. The pKa values are critical for selecting the appropriate mobile phase pH. To ensure the analyte is in a single, stable ionic form during analysis, the mobile phase pH should be controlled to be at least 2 pH units away from the pKa values of the ionizable groups.[7] Based on the pKa of phenol and related structures, the phenolic hydroxyl group is expected to have a pKa in the range of 9-10.[2][3][4][5] The secondary amine in the isoindoline ring is also expected to have a pKa in a similar range. Therefore, a mobile phase with a pH in the acidic range (e.g., pH 2-4) will ensure that the secondary amine is protonated and the phenolic hydroxyl group is in its neutral form, leading to consistent retention and improved peak shape.
HPLC Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process. The following sections detail the experimental choices and the reasoning behind them. The overall workflow for the method development is illustrated in the DOT graph below.
Caption: Workflow for HPLC Method Development.
Chromatographic System and Column Selection
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable for this analysis.
For the separation of polar compounds like this compound, a reversed-phase C18 column is a versatile and common starting point.[8] A column with a particle size of 3.5 µm or 5 µm and dimensions of 4.6 x 150 mm provides a good balance between efficiency and backpressure. The selection of a C18 stationary phase is based on its ability to retain moderately polar to non-polar compounds through hydrophobic interactions.
Mobile Phase Selection and Optimization
The choice of mobile phase is critical for achieving the desired separation.
-
Aqueous Phase: A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the analyte. A phosphate or formate buffer at a concentration of 20-50 mM is recommended. As discussed, an acidic pH (e.g., pH 3.0) is chosen to ensure the secondary amine is protonated, which generally leads to better peak shape for basic compounds on silica-based C18 columns.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it, is employed to ensure the elution of the analyte with a good peak shape and within a reasonable runtime.
Detection Wavelength
To determine the optimal detection wavelength, a UV-Vis spectrum of this compound in the mobile phase should be recorded using a PDA detector. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity.
Detailed Analytical Protocol
This section provides a step-by-step protocol for the analysis of this compound.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) or Formic acid
-
Orthophosphoric acid or Sodium hydroxide (for pH adjustment)
-
Water (HPLC grade)
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Modifier): Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range for the calibration curve.
Chromatographic Conditions
The optimized chromatographic conditions are summarized in Table 2.
Table 2: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17-18 min: 70-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by PDA scan |
| Run Time | 25 minutes |
Method Validation Protocol
The developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation should be performed in accordance with the ICH Q2(R1) guidelines. The key validation parameters are outlined below. The validation workflow is depicted in the following DOT graph.
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Analyzing a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyzing a placebo sample (if applicable for a formulated product).
-
Performing forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare at least five concentrations of the reference standard over the desired range.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
The mean recovery should be within 98-102%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible. The RSD between the two sets of results should be ≤ 2%.
Detection Limit (DL) and Quantification Limit (QL)
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).
-
Quantification Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Introduce small variations in the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Organic composition of the mobile phase (e.g., ± 2%)
-
-
The system suitability parameters should remain within the acceptance criteria.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Inject the standard solution five times.
-
The RSD of the peak areas should be ≤ 2%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound. The rationale-driven method development, coupled with a comprehensive validation protocol based on ICH guidelines, ensures that the method is accurate, precise, and specific for its intended purpose. This document serves as a valuable resource for scientists and researchers involved in the analysis of this and structurally related compounds in a pharmaceutical setting. Adherence to the principles outlined herein will facilitate the generation of high-quality, reproducible data essential for regulatory submissions and product quality assurance.
References
- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 2. Item - Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - American Chemical Society - Figshare [acs.figshare.com]
- 3. Mathos | AI Math Solver & Calculator [mathos.com]
- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 5. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pKa Prediction | Rowan [rowansci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. schrodinger.com [schrodinger.com]
Application Note: Comprehensive NMR-Based Structural Elucidation of Isoindolin-4-ol Hydrochloride
Introduction: The Imperative for Structural Verification
Isoindolin-4-ol hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core structure, which is present in various biologically active molecules. As a hydrochloride salt, its physicochemical properties, such as solubility and stability, are altered, making it suitable for pharmaceutical formulations. Accurate and unambiguous structural characterization is a non-negotiable cornerstone of the drug development pipeline, ensuring compound identity, purity, and batch-to-batch consistency.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1] It provides unparalleled insight into the molecular framework by mapping the chemical environments and connectivity of atomic nuclei, primarily ¹H and ¹³C. This application note presents a comprehensive, field-proven guide to the analysis of this compound using a suite of 1D and 2D NMR experiments. The protocols herein are designed to be a self-validating system, guiding the researcher from sample preparation to complete spectral assignment, ensuring the highest degree of scientific integrity.
Chemical Structure of Isoindolin-4-ol: (Note: In the hydrochloride salt, the nitrogen atom is protonated, forming an ammonium cation with a chloride counter-ion)
(Image Source: PubChem CID 60145939[2])
Foundational Strategy: Sample Preparation & Solvent Selection
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. For this compound, a polar organic salt, the choice of a suitable deuterated solvent is the most critical initial step.
The Causality of Solvent Choice
Standard non-polar solvents like Deuterated Chloroform (CDCl₃) are generally poor choices for hydrochloride salts due to low solubility.[3] The polarity of the analyte dictates the use of a polar deuterated solvent to achieve the necessary concentration for high-quality spectra, especially for less sensitive experiments like ¹³C NMR.[4][5]
-
Primary Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Rationale: DMSO-d₆ is an excellent polar aprotic solvent that readily dissolves a wide range of organic salts.[4][6] A key advantage is its ability to slow down the chemical exchange of labile protons (e.g., -OH and -N⁺H₂-). This means these protons can often be observed as distinct signals in the ¹H NMR spectrum, providing valuable structural information.
-
Considerations: DMSO is hygroscopic and its residual peak at ~2.50 ppm can sometimes obscure analyte signals.[7]
-
-
Secondary Option: Deuterium Oxide (D₂O)
-
Rationale: As the deuterated form of water, D₂O is ideal for highly polar, water-soluble compounds.[8][9]
-
Considerations: In D₂O, all labile protons (-OH, -N⁺H₂-) will rapidly exchange with deuterium atoms from the solvent. This causes their signals to disappear from the ¹H NMR spectrum. While this can simplify the spectrum, it also results in the loss of information. This property can, however, be used deliberately to identify which peaks correspond to exchangeable protons by comparing spectra run in DMSO-d₆ and D₂O.
-
Protocol: Sample Preparation
-
Purity Check: Ensure the this compound sample is dry and free from particulate matter and residual non-deuterated solvents.
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for a full suite of experiments including ¹³C NMR and 2D NMR.[5][10] Use a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.[11] The goal is a final sample height of 4-5 cm in a standard 5 mm NMR tube.[11]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a homogenous solution. A clear, particle-free solution is essential for optimal magnetic field homogeneity (shimming).[5]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. To remove any potential micro-particulates, a small plug of cotton wool can be placed in the pipette to act as a filter.[11]
-
Capping: Securely cap the NMR tube. Label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.
Experimental Protocols: A Multi-faceted NMR Approach
A combination of 1D and 2D NMR experiments is required for an unequivocal structural assignment. The following protocols are based on a standard 400 or 500 MHz spectrometer.
Workflow Overview
The logical flow of experiments is designed to build structural information progressively, with each experiment confirming and complementing the last.
Protocol: 1D NMR Experiments
A. ¹H NMR (Proton)
-
Purpose: To identify the number of unique proton environments, their relative numbers (integration), their electronic environment (chemical shift), and neighboring protons (spin-spin splitting).
-
Protocol:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of DMSO-d₆.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').
-
Key Parameters:
-
Spectral Width: ~16 ppm (centered around 6-7 ppm)
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
Process the data: Apply Fourier transform, automatic phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
B. ¹³C NMR (Carbon-13)
-
Purpose: To identify the number of unique carbon environments.
-
Protocol:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.
-
Key Parameters:
-
Spectral Width: ~240 ppm (centered around 120 ppm)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds (longer delays improve quantitation of quaternary carbons)
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Process and reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.[7]
-
C. DEPT-135 (Distortionless Enhancement by Polarization Transfer)
Protocol: 2D NMR Experiments
A. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds.[16][17] This helps establish connectivity within proton networks (e.g., protons on the aromatic ring, protons on the five-membered ring).
-
Protocol:
-
Run a standard gradient-selected COSY experiment (e.g., 'cosygpqf').
-
Process the 2D data. The resulting spectrum will show the 1D ¹H spectrum on both axes.
-
Interpretation: Off-diagonal "cross-peaks" connect signals from protons that are coupled.[18]
-
B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which proton is directly attached to which carbon (one-bond C-H correlation).[19][20] This is the most powerful experiment for linking the proton and carbon skeletons.
-
Protocol:
-
Run a standard gradient-selected, multiplicity-edited HSQC experiment (e.g., 'hsqcedetgpsisp2.2').
-
Interpretation: The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a proton and the carbon it is directly bonded to.[21] The multiplicity-edited version can also distinguish CH/CH₃ from CH₂ groups by the phase of the cross-peak (e.g., different colors).[22]
-
C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons, typically over 2-3 bonds.[19][23] This is essential for connecting the different spin systems identified by COSY and for assigning quaternary carbons, which are not visible in HSQC.
-
Protocol:
-
Run a standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf').
-
Interpretation: Cross-peaks connect a proton to carbons that are 2 or 3 bonds away. This allows the assembly of the complete molecular structure. For example, the protons on the CH₂ groups of the isoindoline ring will show HMBC correlations to the quaternary carbons of the aromatic ring.
-
Data Interpretation & Expected Results
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. Actual values may vary slightly based on experimental conditions. The numbering scheme below is used for assignment.
(A custom numbered structure would be inserted here for clarity)
| Position | Atom Type | Expected ¹H Shift (ppm) | Multiplicity | Expected ¹³C Shift (ppm) | DEPT-135 | Key 2D Correlations |
| 1 | CH₂ | ~4.2 - 4.4 | Singlet/Broad | ~45 - 50 | Negative | HSQC: to C1; HMBC: to C3, C7a |
| 3 | CH₂ | ~4.2 - 4.4 | Singlet/Broad | ~48 - 53 | Negative | HSQC: to C3; HMBC: to C1, C3a |
| 4 | C-OH | - | - | ~150 - 158 | Absent (Quat) | HMBC: from H5, H3 |
| 5 | CH | ~6.7 - 6.9 | Doublet | ~115 - 120 | Positive | COSY: to H6; HSQC: to C5 |
| 6 | CH | ~7.0 - 7.2 | Triplet | ~128 - 132 | Positive | COSY: to H5, H7; HSQC: to C6 |
| 7 | CH | ~6.6 - 6.8 | Doublet | ~112 - 117 | Positive | COSY: to H6; HSQC: to C7 |
| 3a | C | - | - | ~135 - 142 | Absent (Quat) | HMBC: from H3, H5 |
| 7a | C | - | - | ~125 - 130 | Absent (Quat) | HMBC: from H1, H7 |
| OH | OH | ~9.0 - 10.0 | Broad Singlet | - | - | Exchanges with D₂O |
| NH₂⁺ | NH₂⁺ | ~9.5 - 10.5 | Broad Singlet | - | - | Exchanges with D₂O |
Logical Deduction Pathway
References
- 1. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. organomation.com [organomation.com]
- 6. NMR Solvents [merckmillipore.com]
- 7. rsc.org [rsc.org]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. books.rsc.org [books.rsc.org]
- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 14. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
- 16. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 21. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 22. nmr.oxinst.com [nmr.oxinst.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Framework for In Vitro Assay Development with Isoindolin-4-ol Hydrochloride
Abstract
The isoindoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs with diverse biological activities, including immunomodulatory and anti-inflammatory effects.[1] This document provides a comprehensive framework for the initial in vitro characterization of Isoindolin-4-ol hydrochloride, a derivative of this important heterocyclic core. As a novel compound with limited public data on its specific biological functions, a systematic, multi-phased approach is essential to elucidate its pharmacological profile. This guide is designed for researchers in drug discovery and development, offering a logical workflow from fundamental compound handling to primary screening and target-based assays. We provide detailed, self-validating protocols for assessing cytotoxicity, developing enzyme inhibition assays, and characterizing receptor-ligand interactions, emphasizing the scientific rationale behind each experimental step to ensure robust and reproducible data generation.
Introduction: The Rationale for a Phased-Based Assay Strategy
The journey of a novel chemical entity from the bench to potential clinical application begins with a thorough understanding of its fundamental interactions with biological systems. For a compound like this compound, whose specific mechanism of action is not yet defined, a tiered or phased approach to in vitro testing is paramount. This strategy ensures that resources are used efficiently and that data from each phase logically informs the experimental design of the next.
Our approach is built on three pillars:
-
Establish Foundational Parameters: Before complex biological questions can be answered, the compound's basic characteristics, including safety, solubility, and general cellular toxicity, must be determined. This prevents common experimental artifacts and ensures data integrity.
-
Broad-Based Phenotypic Screening: Initial assays should assess the compound's overall effect on cellular health and proliferation. This helps identify the therapeutic window and guides concentration selection for subsequent, more specific assays.
-
Hypothesis-Driven Target Interrogation: Based on structural similarities to known drugs or initial screening results, targeted assays can be developed to probe interactions with specific molecular targets, such as enzymes or receptors.
This document will guide the user through this logical workflow, providing both the "how" (protocols) and the "why" (scientific principles), empowering researchers to generate a meaningful initial pharmacological profile for this compound.
Workflow for In Vitro Characterization of a Novel Compound
Caption: A phased workflow for characterizing a novel compound like this compound.
Phase 0: Compound Management and Preparation
Accurate and reproducible results are impossible without proper handling and preparation of the test compound. This initial phase establishes the foundation for all subsequent experiments.
Compound Information & Safety Precautions
Before handling, it is critical to review the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[2]
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClNO | PubChem[2] |
| Molecular Weight | 171.62 g/mol | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich |
| Storage | Keep in dark place, inert atmosphere, room temperature | Sigma-Aldrich |
| GHS Hazards | H302, H315, H319, H335 | PubChem[2] |
Safety Protocol:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Avoid inhalation of dust by handling the solid powder carefully.
-
In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[3]
Protocol: Solubility and Stock Solution Preparation
Causality: The choice of solvent is critical. It must dissolve the compound completely without affecting the biological system at its final working concentration. Dimethyl sulfoxide (DMSO) is a common choice for its broad solvency and relative biological inertness at low concentrations (<0.5%).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine Approximate Solubility:
-
Weigh out 1-2 mg of the compound into a sterile microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL).
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for undissolved particulates against a dark background.
-
If dissolved, the solubility is at least 10-20 mg/mL. If not, add more DMSO incrementally to determine the saturation point.
-
-
Prepare a High-Concentration Stock Solution:
-
Based on the solubility test, prepare a primary stock solution at a convenient high concentration (e.g., 10 mM or 20 mM) in DMSO.
-
Calculation Example (for 10 mM stock):
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 171.62 g/mol * 1000 = 1.716 mg
-
Accurately weigh ~1.72 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.
-
-
-
Aliquot and Store:
-
Vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Phase 1: Primary Screening - Cell Viability and Cytotoxicity
Objective: To determine the concentration range at which this compound affects cell viability. This is a critical first step to distinguish between targeted pharmacological effects and general toxicity.
Scientific Rationale: We will use the MTT assay, a colorimetric method that measures cellular metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.[5]
Protocol: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Materials:
-
Selected cell line (e.g., A549, HeLa, or a cell line relevant to a hypothesized disease area)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS, filtered)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 1 x 10⁵ cells/mL (adjust as needed based on cell growth rate).
-
Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.
-
Leave perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.01 µM in half-log steps.
-
Crucial Control Wells:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO). This validates that the solvent is not causing toxicity.
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine). This validates the assay's ability to detect cell death.
-
Media Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or solubilization solution to each well.[5]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the media blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
Generate Dose-Response Curve: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis). Use non-linear regression (e.g., sigmoidal dose-response) in software like GraphPad Prism to calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
| Parameter | Definition | Importance |
| IC₅₀ | Inhibitory Concentration 50% | Quantifies the potency of the compound in reducing cell viability. |
| Therapeutic Window | The concentration range where the compound shows a biological effect without being overtly toxic. | Essential for designing subsequent target-based assays. |
Phase 2: Target-Based Assay Development
Once a non-toxic concentration range is established, hypothesis-driven assays can be developed. The isoindoline core is present in molecules that inhibit enzymes or bind to specific receptors.[1] Here, we provide a template protocol for a generic enzyme inhibition assay.
Protocol: In Vitro Enzyme Inhibition Assay (Generic Kinase Example)
Scientific Rationale: Many small molecule drugs function as enzyme inhibitors.[7][8] This assay measures the ability of this compound to inhibit the activity of a specific enzyme (e.g., a protein kinase). The assay quantifies the formation of a product or the depletion of a substrate, often using a fluorescence- or luminescence-based readout for high sensitivity. For robust results, the substrate concentration should be at or near its Michaelis-Menten constant (Kₘ), as this condition is most sensitive to competitive inhibitors.[8][9]
Materials:
-
Purified recombinant enzyme (e.g., a specific kinase)
-
Enzyme-specific substrate (e.g., a peptide) and co-factor (e.g., ATP)
-
Assay buffer (optimized for the specific enzyme)
-
Detection reagent (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity)
-
Known inhibitor for the target enzyme (Positive Control)
-
Low-volume 384-well white plates (for luminescence)
-
Plate reader with luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
-
Prepare controls:
-
No-Inhibitor Control (100% Activity): Assay buffer with DMSO vehicle.
-
Positive Control Inhibitor: A known inhibitor at a concentration that gives >90% inhibition (e.g., 100x its IC₅₀).
-
No-Enzyme Control (0% Activity): Assay buffer without enzyme.
-
-
-
Enzyme-Inhibitor Incubation:
-
Add 5 µL of the 2x compound dilutions or controls to the wells of a 384-well plate.
-
Add 5 µL of 2x enzyme solution to each well (except the No-Enzyme control).
-
Mix gently and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction starts.
-
-
Initiate Enzymatic Reaction:
-
Prepare a 2x substrate/ATP mix in assay buffer.
-
Add 10 µL of the substrate/ATP mix to all wells to start the reaction. The final volume is now 20 µL.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C). The reaction should be in the linear range, typically consuming <10% of the substrate.
-
-
Signal Detection:
-
Stop the reaction and generate a signal according to the detection kit manufacturer's protocol (e.g., add 20 µL of ADP-Glo™ Reagent).
-
Incubate as required (e.g., 40 minutes).
-
Add 40 µL of Kinase Detection Reagent to convert the signal to stable luminescence.
-
Incubate for 30 minutes.
-
-
Data Measurement: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Sample - Signal_No-Enzyme) / (Signal_No-Inhibitor - Signal_No-Enzyme))
-
-
Determine IC₅₀: Plot % Inhibition vs. log[Compound] and fit the data using non-linear regression to determine the IC₅₀ value. This value represents the potency of the compound against the specific enzyme target.
References
- 1. preprints.org [preprints.org]
- 2. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. blog.biobide.com [blog.biobide.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell-based assay protocols for isoindoline derivatives
An In-Depth Guide to Cell-Based Assay Protocols for the Functional Characterization of Isoindoline Derivatives
Authored by a Senior Application Scientist
Introduction
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of isoindoline exhibit a remarkable range of pharmacological activities, including anti-inflammatory, antineoplastic, and immunomodulatory effects.[2][3] The clinical success of immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide in treating hematological malignancies has spurred significant interest in this chemical class.[2] The primary mechanism of these drugs involves binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these factors is cytotoxic to multiple myeloma cells and enhances T-cell-mediated antitumor immunity.[2][6]
Given the diverse potential mechanisms of action, a systematic and multi-faceted approach is required to characterize novel isoindoline derivatives. This application note provides a comprehensive guide to essential cell-based assays for evaluating the biological effects of these compounds, from initial screening of antiproliferative activity to the elucidation of specific molecular mechanisms. The protocols described herein are designed to be robust and self-validating, providing researchers with the tools to build a comprehensive functional profile for their compounds of interest.
Part 1: Primary Screening: Assessing Antiproliferative Effects
The initial step in characterizing a new compound is to determine its effect on cancer cell proliferation and viability. It is crucial to distinguish between a cytostatic effect (inhibition of cell growth) and a cytotoxic effect (direct cell killing), as this has significant implications for therapeutic potential.[7]
Workflow for Primary Screening of Isoindoline Derivatives
Caption: Workflow for primary screening of isoindoline derivatives.
Protocol 1.1: MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[8]
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the isoindoline derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.[9]
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration using non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Isoindoline Derivative X | A549 (Lung Carcinoma) | 48 | 12.5 |
| Isoindoline Derivative X | HeLa (Cervical Carcinoma) | 48 | 25.1 |
| Isoindoline Derivative Y | A549 (Lung Carcinoma) | 48 | 8.2 |
| Isoindoline Derivative Y | HeLa (Cervical Carcinoma) | 48 | 15.7 |
| Doxorubicin (Control) | A549 (Lung Carcinoma) | 48 | 0.8 |
| Doxorubicin (Control) | HeLa (Cervical Carcinoma) | 48 | 1.1 |
Part 2: Mechanistic Elucidation: Investigating Apoptosis
If a compound demonstrates antiproliferative activity, the subsequent step is to determine the underlying mechanism. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it avoids the inflammatory response associated with necrosis.
Apoptosis Signaling Pathways
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of Isoindolin-4-ol hydrochloride
Technical Support Center: Synthesis of Isoindolin-4-ol Hydrochloride
From the desk of a Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Isoindolin-4-ol is a key intermediate in the development of various pharmacologically active agents. However, its synthesis can present unique challenges, from achieving optimal yields to ensuring high purity.
This guide moves beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices. We will explore common pitfalls, troubleshoot specific issues, and answer frequently asked questions to empower you to optimize your reaction conditions with confidence and scientific rigor.
General Synthetic Pathway Overview
A common and effective strategy for synthesizing isoindoline cores involves the catalytic hydrogenation of a suitably substituted precursor. The following diagram illustrates a generalized workflow, starting from a phthalonitrile derivative, which undergoes reductive cyclization followed by hydrochloride salt formation.
Caption: Generalized workflow for Isoindolin-4-ol HCl synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material (e.g., 4-hydroxyphthalonitrile). What are the likely causes and solutions?
Answer: This is a classic case of incomplete conversion, which typically points to issues with the catalytic system or reaction conditions.
-
Causality—Catalyst Activity: The catalyst, often Platinum on Carbon (Pt/C), is the engine of the hydrogenation.[1] Its activity can be compromised by poor quality, improper handling (exposure to air, deactivating poisons), or insufficient loading. Unlike many catalysts, Pt/C has been shown to be uniquely effective for this transformation where others fail.[1]
-
Causality—Reaction Parameters: Hydrogenation is highly sensitive to pressure, temperature, and solvent. Insufficient hydrogen pressure (target 150-180 bars) or low temperature (target 50-70°C) will drastically slow the reaction rate.[1] The choice of solvent is also critical; tetrahydrofuran (THF) has been shown to provide superior conversion rates compared to solvents like dioxane or ethanol.[1]
Recommended Actions:
-
Verify Catalyst: Use a fresh, high-quality 5% Pt/C catalyst. Ensure it is handled under an inert atmosphere to prevent deactivation. Consider increasing the catalyst loading from 10% to 20% by weight of the starting material.[1]
-
Optimize Conditions: Ensure your reactor can safely reach and maintain a hydrogen pressure of at least 150 bars and a temperature of 60°C.[1]
-
Confirm Solvent Purity: Use anhydrous THF. The presence of excess water can negatively impact the reaction, although amounts less than 5% are sometimes tolerated.[1]
Question: The starting material is consumed, but my yield of Isoindolin-4-ol is very low, and I see a complex mixture of products. What side reactions could be occurring?
Answer: A complex product mixture suggests that side reactions are outcompeting your desired reductive cyclization.
-
Causality—Over-reduction & Ring Opening: A common side product in the reduction of phthalonitriles is 2-methylbenzylamine, formed through excessive reduction and ring opening.[1] This indicates the reaction conditions are too harsh or non-selective.
-
Causality—Alternative Pathways: If using alternative starting materials like 3-halophthalimides with borane reagents (e.g., BH₃-THF), the formation of stable borane complexes with the product can make isolation difficult and lead to apparent low yields and impurities.[2] This route is also known for low yields, sometimes as low as 21-33%.[2]
Recommended Actions:
-
Moderate Reaction Conditions: If 2-methylbenzylamine is a major impurity, consider reducing the reaction temperature or time to minimize its formation. The goal is to find the sweet spot where the starting material is consumed without significant side-product formation.
-
Choose the Optimal Synthetic Route: The catalytic hydrogenation of phthalonitrile is generally higher yielding and cleaner than the reduction of halophthalimides with borane reagents.[1][2] If you are using the latter, switching routes may be the most effective solution.
-
Ensure Inert Atmosphere: While the reaction is under hydrogen pressure, the initial setup should be under an inert gas (like nitrogen or argon) to prevent oxygen from interfering and causing oxidative side reactions.
Issue 2: Product Isolation and Purification
Question: I've completed the reaction and neutralized the catalyst, but my Isoindolin-4-ol free base is difficult to isolate or is an oil. How can I effectively purify it before salt formation?
Answer: The free base can be challenging to handle. The most robust and common method for purification is to convert it directly to the hydrochloride salt, which is typically a stable, crystalline solid.
-
Causality—Product Properties: The free base contains both a secondary amine and a hydroxyl group, making it polar and prone to being an oil or a low-melting solid that is difficult to crystallize. Direct isolation can lead to handling losses.
-
Purification via Salt Formation: Converting the crude free base directly to its hydrochloride salt is a highly effective purification step. The salt has different solubility properties, allowing it to be selectively precipitated from an appropriate organic solvent, leaving many impurities behind in the solution.[1]
Recommended Actions:
-
Proceed to Salt Formation: After filtering off the hydrogenation catalyst, concentrate the crude reaction mixture.
-
Solvent Selection: Dissolve the crude oil/solid in a suitable solvent like ethyl acetate or ethanol.[1]
-
Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2.5N HCl in ethyl acetate) to the dissolved crude product.[1] The this compound should precipitate out of the solution.
-
Isolation: Collect the resulting solid by filtration, wash with fresh solvent (ethyl acetate), and dry under vacuum. This process typically yields a product with high purity (>98%).[1]
Question: My final this compound product has poor purity, even after crystallization. What am I doing wrong?
Answer: Impurities in the final product usually co-precipitate with the hydrochloride salt, indicating they are basic in nature or were not sufficiently removed.
-
Causality—Basic Impurities: The most likely contaminant is the 2-methylbenzylamine side product, which, as an amine, will also form a hydrochloride salt and precipitate under the same conditions.[1]
-
Causality—Incomplete Reaction: If the reaction was incomplete, any basic starting materials or intermediates could also carry through and precipitate.
Recommended Actions:
-
Revisit Reaction Optimization: The most effective way to ensure final purity is to minimize the formation of impurities in the first place. Refer back to the recommendations for reducing the formation of 2-methylbenzylamine.[1]
-
Recrystallization: If the precipitated salt is still impure, a recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) may be necessary.
-
Analytical Verification: Use NMR and LC-MS to identify the impurity. Knowing its structure will provide clues as to its origin and the best method for its removal.
Optimized Reaction Conditions Summary
The table below summarizes optimized conditions for the synthesis of isoindoline via catalytic hydrogenation of phthalonitrile, based on established literature.[1]
| Parameter | Recommended Condition | Rationale & Remarks |
| Catalyst | 5% Platinum on Carbon (Pt/C) | Demonstrated superior performance over other common catalysts.[1] |
| Catalyst Loading | 20% by weight of starting material | Ensures a reasonable reaction time and high conversion.[1] |
| Solvent | Tetrahydrofuran (THF) | Provides the highest conversion rates. Anhydrous conditions are preferred.[1] |
| Hydrogen Pressure | 150 - 180 bars | High pressure is crucial for driving the reaction to completion.[1] |
| Temperature | 50 - 70 °C | Balances reaction rate against the formation of over-reduced side products.[1] |
| Salt Formation | 2.5N HCl in Ethyl Acetate | A reliable method for precipitating a high-purity hydrochloride salt.[1] |
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common synthesis issues.
Caption: A decision tree for troubleshooting common synthesis problems.
Detailed Experimental Protocol
This protocol is an example based on the highly effective catalytic hydrogenation method.[1]
Step 1: Catalytic Hydrogenation
-
Charge a high-pressure autoclave reactor with 4-hydroxyphthalonitrile and 5% Platinum on Carbon (20% by weight of the phthalonitrile).
-
Evacuate the reactor and backfill with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Seal the reactor and begin stirring. Pressurize the reactor with hydrogen to 150-180 bars.
-
Heat the reaction mixture to 60°C and maintain these conditions for 6-10 hours.
-
Monitor the reaction for consumption of starting material and hydrogen uptake.
-
Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Carefully filter the reaction mixture through a pad of celite under an inert atmosphere to remove the Pt/C catalyst. Wash the celite pad with additional THF.
Step 2: Isolation of Hydrochloride Salt
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude Isoindolin-4-ol as an oil or semi-solid.
-
Dissolve the crude material in ethyl acetate.
-
While stirring, slowly add a solution of 2.5N hydrochloric acid in ethyl acetate.
-
Observe the precipitation of a solid. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with fresh ethyl acetate.
-
Dry the solid in a vacuum oven at 40-50°C to a constant weight. The final product should be a white to off-white solid.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for this synthesis? A1: The primary hazards involve the use of high-pressure hydrogen and a pyrophoric catalyst (Pt/C). All operations must be conducted in a properly rated high-pressure reactor by trained personnel. The catalyst should be handled under an inert atmosphere and should never be allowed to dry in the air, as it can ignite solvents.[2] The final product is also classified as harmful if swallowed and an irritant.[3]
Q2: Can I use a different catalyst, like Palladium on Carbon (Pd/C)? A2: While Pd/C is a common hydrogenation catalyst, literature specifically shows that for the conversion of phthalonitrile to isoindoline, Pt/C is uniquely effective and provides significantly better results.[1] Using other catalysts may lead to low conversion or different product profiles.
Q3: How should I store the final this compound product? A3: The product should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere at room temperature. This prevents potential degradation from light, moisture, or oxidation over time.
Q4: Is it possible to scale up this reaction? A4: Yes, the catalytic hydrogenation route is scalable. However, scaling up high-pressure hydrogenations requires careful consideration of heat transfer and mass transfer (gas-liquid mixing). The efficiency of stirring becomes critical to ensure hydrogen is readily available at the catalyst surface. Thermal management is also crucial, as hydrogenations are exothermic.
Q5: My final product is slightly colored. Does this indicate a significant impurity? A5: A slight off-white or tan color is not uncommon and may not indicate significant impurity. However, a dark color could suggest the presence of degradation products or residual catalyst. Purity should always be confirmed by analytical methods like HPLC, LC-MS, and NMR, rather than relying on appearance alone. If purity is low, recrystallization is recommended.
References
Technical Support Center: Navigating the Chemistry of Isoindoline Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with isoindoline compounds. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the synthesis, purification, and handling of this important class of heterocyclic compounds. Drawing from established literature and extensive field experience, this resource aims to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to inform your experimental design.
Challenge 1: Low Yields in Isoindoline Synthesis
Question: My isoindoline synthesis is resulting in consistently low yields, significantly lower than reported in the literature. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in isoindoline synthesis are a frequent challenge and can often be attributed to a combination of factors ranging from reagent quality to reaction conditions and workup procedures. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Troubleshooting Workflow:
-
Re-evaluate Your Starting Materials and Reagents:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to the formation of byproducts and consumption of your desired reactants. It is recommended to verify the purity of your starting materials by techniques such as NMR or melting point analysis.
-
Solvent Quality: The presence of water or other impurities in your solvent can be detrimental, especially in reactions sensitive to moisture. Ensure you are using dry solvents, and consider degassing them to remove dissolved oxygen, which can promote oxidative side reactions.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Many isoindoline syntheses are sensitive to temperature fluctuations.[1] Overheating can lead to decomposition and the formation of polymeric materials, while insufficient temperature may result in an incomplete reaction.[1] Monitor the internal reaction temperature carefully and ensure even heating.
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the degradation of the desired product.[1] Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time for maximizing product formation while minimizing degradation.
-
Inert Atmosphere: The isoindoline core can be susceptible to oxidation.[1] Conducting the reaction under an inert atmosphere of nitrogen or argon is a critical step to prevent oxidative degradation of the product.[1]
-
-
Analyze the Workup and Purification Process:
-
pH Sensitivity: Isoindoline compounds can be unstable under strongly acidic or basic conditions.[1] During aqueous workup, use mild buffers or saturated solutions of sodium bicarbonate or ammonium chloride to neutralize the reaction mixture.[1]
-
Loss During Extraction: Ensure efficient extraction of your product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.
-
Purification-Induced Decomposition: As will be discussed in a later section, isoindoline compounds can degrade during purification, particularly on silica gel.
-
Challenge 2: Product Decomposition During Purification
Question: I am observing significant product loss and the appearance of new impurities during column chromatography of my crude isoindoline compound. What is causing this and what are my alternatives?
Answer: Decomposition during purification is a common pitfall when working with isoindoline derivatives, primarily due to their sensitivity to acidic surfaces like silica gel and thermal stress.
Root Causes and Solutions:
-
Decomposition on Silica Gel: Standard silica gel is acidic and can catalyze the degradation of sensitive isoindoline compounds.
-
Solution 1: Deactivated Silica: Neutralize the silica gel by preparing a slurry with a small percentage of triethylamine in your eluent before packing the column. This will help to mitigate acid-catalyzed decomposition.
-
Solution 2: Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina (neutral or basic), or Florisil. For more polar compounds, reverse-phase chromatography (C18) can be a viable alternative.
-
-
Thermal Degradation During Solvent Evaporation: Concentrating the purified fractions at elevated temperatures can lead to product decomposition.
-
Solution: Use a rotary evaporator with a low-temperature water bath and apply vacuum gradually to avoid bumping and excessive heat exposure. For highly sensitive compounds, consider solvent removal at room temperature under high vacuum.
-
-
Alternative Purification Strategies:
-
Recrystallization: If your compound is a solid, recrystallization is often the best method for obtaining high-purity material without the risk of decomposition on a stationary phase.[2]
-
Precipitation/Trituration: In some cases, the desired product can be selectively precipitated from the crude reaction mixture by the addition of an anti-solvent. Trituration with a suitable solvent can also be effective in washing away impurities.
-
Challenge 3: Formation of Persistent Impurities and Byproducts
Question: My final product is consistently contaminated with byproducts that are difficult to separate. What are the common byproducts in isoindoline synthesis and how can I minimize their formation?
Answer: The formation of byproducts is inherent to many organic reactions, and isoindoline synthesis is no exception. Understanding the potential side reactions can help in devising strategies to minimize their formation.
Common Byproducts and Prevention Strategies:
| Byproduct Type | Formation Mechanism | Prevention/Minimization Strategy |
| Over-reduced Products | Occurs when using overly harsh reducing agents or prolonged reaction times during the reduction of phthalimides or related precursors.[2] | Carefully select the reducing agent and stöchiometry. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Hydroxylactams | Result from the incomplete reduction of one of the carbonyl groups in a phthalimide precursor.[2] | Ensure sufficient equivalents of the reducing agent are used and that the reaction goes to completion. |
| Phthalide Derivatives | Can form as a side product during the workup, particularly under certain pH and temperature conditions.[2] | Maintain careful control over pH and temperature during the workup process. |
| Polymeric Materials | The isoindole ring system, a precursor to isoindoline, is prone to polymerization, especially when unsubstituted.[1] | Maintain a strict inert atmosphere, control the reaction temperature, and avoid localized high concentrations of reagents. |
Characterizing Byproducts:
The first step in eliminating byproducts is to identify them. A combination of analytical techniques is often necessary:
-
Thin Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your reaction mixture.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of both the desired product and any significant impurities.[2]
-
Mass Spectrometry (MS): Provides the molecular weight of the components in your sample, aiding in the identification of expected byproducts.[2]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns when handling and storing isoindoline compounds?
Isoindoline compounds, while generally more stable than their fully unsaturated isoindole counterparts, can still be sensitive to air, light, and temperature.[3] For long-term storage, it is recommended to keep them in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated or frozen.[4][5]
Q2: Are there any specific safety precautions I should take when working with isoindoline compounds?
Yes, standard laboratory safety practices should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[4][6] Isoindoline compounds may cause skin, eye, and respiratory irritation.[4][6] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed handling and safety information.[4][5][6]
Q3: What role do substituents play in the stability of the isoindoline ring?
Substituents can have a significant impact on the stability of the isoindoline ring system. Electron-withdrawing groups can often enhance stability by reducing the electron density of the ring, making it less susceptible to oxidation.[1] Conversely, sterically bulky substituents can provide kinetic stability by hindering the approach of reactants that could lead to degradation.
Q4: Can the isoindoline ring undergo ring-opening reactions?
Yes, under certain conditions, the isoindoline ring can undergo ring-opening reactions. The specific conditions and products will depend on the nature of the substituents on the ring and the reagents used. For example, certain isoindolinones can be synthesized via ring-opening and closing cascade reactions of isoxazole precursors.[7]
Q5: What are some common spectroscopic features to look for when characterizing isoindoline compounds?
In ¹H NMR spectroscopy, you will typically observe characteristic signals for the aromatic protons on the benzene ring and the methylene protons of the five-membered ring. The chemical shifts and coupling patterns of these protons will be influenced by the substituents present. In ¹³C NMR, you will see signals for the aromatic carbons and the aliphatic carbons of the heterocyclic ring. IR spectroscopy can be useful for identifying the N-H stretch (for N-unsubstituted isoindolines) and other functional groups present in the molecule. Mass spectrometry will confirm the molecular weight of the compound.
Part 3: Experimental Protocols and Visualizations
Example Protocol: Synthesis of N-Benzylisoindoline
This protocol is provided as a general example and may require optimization for specific substrates.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-bis(bromomethyl)benzene (1 equivalent). Dissolve the starting material in a suitable solvent such as toluene.
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1 equivalent) and a base such as triethylamine (2.2 equivalents) in the same solvent.
-
Controlled Addition: Add the benzylamine/triethylamine solution dropwise to the stirred solution of 1,2-bis(bromomethyl)benzene at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel (pre-treated with triethylamine) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-benzylisoindoline.
Visualizing the Troubleshooting Workflow for Low Yields
References
Technical Support Center: Isoindolin-4-ol Hydrochloride Stability Guide
Welcome to the technical support center for Isoindolin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and studying this compound. As your dedicated scientific resource, this document moves beyond a simple FAQ to offer a foundational understanding of the chemical principles governing the stability of this compound in various experimental settings.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a substituted isoindoline core.[1][2] The presence of a secondary amine and a phenolic hydroxyl group makes it a versatile intermediate in medicinal chemistry. However, these same functional groups, along with its formulation as a hydrochloride salt, dictate its stability profile in different solvents and pH environments. Understanding these characteristics is paramount to ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
1. What is the recommended way to store solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[3] The hydrochloride salt form is generally stable, but like many amine salts, it can be hygroscopic. Exposure to moisture and light should be minimized.
2. What are the best general-purpose solvents for dissolving this compound?
As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents, particularly water.[4] For organic synthesis applications, polar aprotic solvents like DMSO and DMF are also suitable, although stability in these solvents over time should be verified for your specific application. Alcohols such as methanol and ethanol can also be used, but be aware of the potential for esterification if acidic impurities are present and the reaction is heated.
3. How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. In acidic to neutral aqueous solutions, the amine group will be protonated, enhancing its solubility. However, at lower pH values, the "common ion effect" from the excess chloride ions can decrease its solubility.[5] As the pH becomes more alkaline, the compound will be deprotonated to its free base form, which is likely to be less water-soluble and may precipitate out of solution.
4. What are the likely degradation pathways for this compound?
-
Oxidation: The phenolic hydroxyl group and the secondary amine are susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of colored impurities.
-
Hydrolysis: While the isoindoline core is generally stable, extreme pH and high temperatures could potentially lead to ring-opening or other hydrolytic degradation.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in aqueous solution. | The pH of the solution may be too high (alkaline), causing the free base to precipitate. Alternatively, at very low pH, the common ion effect could be reducing solubility. | Adjust the pH of your solution to be in the slightly acidic to neutral range (pH 4-7). If working at very low pH is necessary, consider using a different acid to avoid the common ion effect or use a co-solvent to increase solubility. |
| Solution turns yellow or brown over time. | This is likely due to oxidation of the phenolic hydroxyl group or the amine. Exposure to air, light, or trace metal contaminants can accelerate this process. | Prepare solutions fresh whenever possible. Store stock solutions in amber vials at low temperatures. Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of an antioxidant, if compatible with your experiment, could also be considered. |
| Inconsistent analytical results (e.g., in HPLC). | This could be due to on-column degradation or the use of an inappropriate mobile phase pH. The compound may be degrading in the sample vial before injection. | Ensure the pH of your HPLC mobile phase is compatible with the compound's stability (typically in the acidic range for amine hydrochlorides). Keep sample vials in a cooled autosampler. Perform a forced degradation study to identify potential degradants and ensure your analytical method can resolve them from the parent compound.[8][9] |
| Poor solubility in a specific organic solvent. | The polarity of the solvent may not be suitable for the hydrochloride salt. | If you need to work in a less polar solvent, consider converting the hydrochloride salt to its free base form through a simple liquid-liquid extraction with a mild base. However, be aware that the free base may have different stability characteristics. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add a portion of high-purity water (e.g., HPLC-grade) to the vial.
-
Dissolution: Gently agitate or sonicate the mixture until the solid is fully dissolved.
-
pH Adjustment (if necessary): Check the pH of the solution. If necessary, adjust to a slightly acidic pH (e.g., 5-6) using dilute HCl or a suitable buffer to ensure stability.
-
Final Volume: Quantitatively transfer the solution to a volumetric flask and add water to the final volume.
-
Storage: Store the solution in a tightly capped amber vial at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below.
Protocol 2: Basic Forced Degradation Study
This protocol outlines a basic approach to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[7][8]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 30 minutes.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a control sample (stock solution stored under normal conditions), by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Data Summary
The following table provides a qualitative summary of the expected stability of this compound based on its chemical structure and general principles of chemical stability.
| Condition | Solvent | Expected Stability | Potential Degradation Pathway |
| Acidic | Water (pH 1-4) | Good to Moderate | Potential for hydrolysis at elevated temperatures. |
| Neutral | Water (pH 6-8) | Good | Susceptible to oxidation. |
| Alkaline | Water (pH > 9) | Poor | Deprotonation to the less stable free base; increased susceptibility to oxidation. |
| Organic | DMSO, DMF | Good (short-term) | Long-term stability should be evaluated. |
| Organic | Alcohols (MeOH, EtOH) | Good | Potential for side reactions if acidic/basic impurities are present. |
| Light | Any | Moderate to Poor | Photolytic degradation, especially oxidation. |
| Heat | Any | Moderate | Thermal degradation, rates will be solvent and pH-dependent. |
Visualization of Experimental Workflow
Decision Tree for Solvent and pH Selection
Caption: Decision workflow for solvent and pH selection.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 3. This compound | 72695-20-6 [sigmaaldrich.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Low Yield in Isoindolin-4-ol Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Isoindolin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic process. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to diagnose and resolve issues in your experiments.
Introduction: The Challenge of Synthesizing Isoindolin-4-ol
Isoindolin-4-ol is a valuable heterocyclic building block in medicinal chemistry, forming the core of various pharmacologically active molecules.[1] Its synthesis, typically involving the reduction of a 4-substituted phthalimide precursor, can be deceptively complex. While seemingly straightforward, the reaction is sensitive to a number of variables that can lead to incomplete conversion, the formation of side products, and consequently, low yields. This guide provides a structured approach to troubleshooting these common issues.
General Synthetic Pathway
The most common route to Isoindolin-4-ol involves the reduction of a suitable precursor, such as 4-hydroxyphthalimide or a protected version thereof. This reduction targets the two carbonyl groups of the imide functionality without affecting the aromatic ring or the hydroxyl group. Catalytic hydrogenation is a frequently employed method.
Diagram: General Reaction Pathway
Caption: General synthesis of this compound.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured in a question-and-answer format to directly address specific problems you may be encountering.
Q1: My reaction has stalled, and I have a high percentage of unreacted starting material. What are the likely causes?
A1: An incomplete reaction is a common issue often traced back to the catalyst or the reaction environment.
-
Causality - Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst is the workhorse for this type of reduction, but its activity can be compromised.[2]
-
Poisoning: Sulfur-containing compounds, strong bases, or certain metals from previous steps can irreversibly bind to the palladium surface, blocking active sites.
-
Improper Handling: The catalyst is often pyrophoric and sensitive to air. Prolonged exposure can lead to oxidation and deactivation. Always handle Pd/C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Loading: While typically used in catalytic amounts (5-10 mol%), particularly challenging substrates or the presence of subtle poisons may require a higher catalyst loading.
-
-
Causality - Insufficient Hydrogen Pressure:
-
The reduction of the imide is dependent on sufficient delivery of hydrogen to the catalyst surface. Leaks in your hydrogenation apparatus or an inadequate initial pressure will starve the reaction. Ensure your system is properly sealed and can maintain the target pressure throughout the reaction.
-
-
Troubleshooting Steps:
-
Analyze Crude Mixture: Use Thin Layer Chromatography (TLC) or ¹H NMR on a crude sample to confirm the presence of starting material.
-
Use Fresh Catalyst: Repeat the reaction with a fresh batch of catalyst from a sealed container.
-
Purify Starting Material: If catalyst poisoning is suspected, consider recrystallizing or passing your starting material through a silica plug to remove impurities.
-
Check Hydrogenation System: Ensure all connections are secure and the system is leak-proof before starting the reaction. Increase hydrogen pressure if using a low-pressure system.
-
Q2: My TLC shows the disappearance of the starting material, but the yield of my desired product is still low, and I see multiple new spots. What is happening?
A2: The formation of multiple products points towards side reactions. In the reduction of a phthalimide derivative, over-reduction is a primary concern.
-
Causality - Over-reduction: The goal is the selective reduction of the two amide C=O bonds. However, under harsh conditions, other functional groups can be reduced.
-
Aromatic Ring Reduction: While less common under standard Pd/C conditions, higher pressures, more active catalysts (like Rhodium or Ruthenium), or extended reaction times can lead to the saturation of the benzene ring.[2]
-
Hydrodeoxygenation: The 4-hydroxyl group could potentially be cleaved (hydrogenolysis), leading to the formation of isoindoline as a byproduct.
-
-
Causality - Alternative Reaction Pathways: Depending on the specific precursor and conditions, other reactions can occur. For instance, if a protecting group is used for the hydroxyl function (e.g., a benzyl ether), this group may be cleaved under hydrogenation conditions.[3]
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Reduce the reaction temperature or pressure. High temperatures and pressures can increase the rate of undesirable side reactions.[4]
-
Monitor Reaction Progress: Track the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-reduced products.
-
Choose a Milder Reducing Agent: If catalytic hydrogenation proves difficult to control, chemical reductants like Sodium Borohydride (NaBH₄) in specific solvent systems can be an alternative for reducing phthalimides to the corresponding hydroxylactams, which can be further reduced.[5][6]
-
Diagram: Troubleshooting Decision Tree
Caption: A logical flow for troubleshooting low yield issues.
Q3: The reaction seems to work, but I lose most of my product during the workup and purification. How can I improve my recovery?
A3: Product loss during isolation is a frustrating but solvable problem. The physicochemical properties of Isoindolin-4-ol and its hydrochloride salt are key.
-
Causality - Aqueous Solubility: As a small molecule with both a hydroxyl group and a secondary amine, Isoindolin-4-ol free base can have partial solubility in water. During an aqueous workup, a significant amount of product can be lost to the aqueous layer.[7]
-
Causality - Incomplete Salt Formation/Precipitation: The final step is often the precipitation of the hydrochloride salt by adding HCl (e.g., HCl in ether or dioxane) to a solution of the free base.
-
If insufficient HCl is added, a portion of the product will remain in solution as the more soluble free base.
-
The choice of solvent is critical. The HCl salt must be insoluble in the chosen solvent system for efficient precipitation.
-
-
Causality - Emulsions: The amine functionality can sometimes lead to the formation of stable emulsions during extraction, trapping product at the interface.
-
Troubleshooting Steps:
-
Back-Extraction: After your initial extraction with an organic solvent, re-extract the aqueous layer several more times with fresh solvent to recover any dissolved product.
-
pH Control: When forming the HCl salt, ensure the solution is acidic (test with pH paper) to drive the equilibrium towards the salt.
-
Optimize Precipitation Solvent: If the salt is not crashing out, try changing the solvent. A common technique is to dissolve the free base in a minimal amount of a polar solvent (like methanol or isopropanol) and then add a non-polar solvent (like ether or hexane) in which the salt is insoluble to induce precipitation.
-
Break Emulsions: Add a saturated NaCl solution (brine) during the workup to increase the ionic strength of the aqueous phase, which often helps to break emulsions.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the catalytic hydrogenation step? A: Protic solvents like ethanol, methanol, or acetic acid are commonly used and often give good results. Acetic acid can sometimes accelerate the reaction but may also promote side reactions if not carefully controlled. The choice of solvent can impact reaction rates and selectivity, so it may be a parameter worth screening.[4]
Q: How should I store this compound? A: The compound should be stored in a tightly sealed container in a dark, dry place, preferably under an inert atmosphere, at room temperature. This prevents degradation from moisture and atmospheric oxygen.
Q: Can I use a chemical reducing agent instead of catalytic hydrogenation? A: Yes, reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used to reduce phthalimides.[5][8] However, LiAlH₄ is very powerful and may reduce other functional groups, while NaBH₄ is milder and may require harsher conditions or co-reagents to be effective for this specific transformation.[6] Careful evaluation of the substrate's compatibility is necessary.
Standard Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative example. Specific quantities and conditions may need to be optimized for your particular setup and substrate.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Isoindolin-4-ol HCl.
Step-by-Step Methodology
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-hydroxyphthalimide (1.0 eq) in ethanol (approx. 15-20 mL per gram of starting material).
-
Catalyst Addition: Under a stream of nitrogen or argon, carefully add 10% Palladium on Carbon (10 mol % Pd).
-
Hydrogenation: Seal the vessel and purge the atmosphere with hydrogen gas three times. Pressurize the vessel to 50-60 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material has been consumed.
-
Catalyst Removal: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude free base.
-
Salt Formation: Dissolve the crude residue in a minimal amount of isopropanol. Slowly add a solution of HCl in diethyl ether (2.0 M) dropwise with stirring until precipitation is complete and the solution is acidic.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Data Summary Table
| Parameter | Standard Condition | Potential Issue if Low Yield | Optimization Strategy |
| Catalyst | 10% Pd/C, 10 mol% | Catalyst poisoning/deactivation | Use fresh catalyst; increase loading to 15-20 mol% |
| H₂ Pressure | 50-60 psi | Incomplete reaction | Ensure a leak-proof system; increase pressure to 70-80 psi |
| Solvent | Ethanol | Poor substrate solubility | Try methanol or acetic acid |
| Temperature | Room Temperature | Slow or stalled reaction | Increase to 40-50 °C; monitor for side products |
| Reaction Time | 12-24 hours | Incomplete reaction or over-reduction | Monitor closely by TLC/LC-MS and stop at optimal point |
| Workup | Filtration, Extraction | Product loss to aqueous layer | Back-extract aqueous layers; use brine to break emulsions |
References
- 1. preprints.org [preprints.org]
- 2. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN101560180A - Method for preparing 4-halo-isoindoline hydrochloride - Google Patents [patents.google.com]
- 4. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. How To [chem.rochester.edu]
- 8. echemi.com [echemi.com]
Isoindolin-4-ol Hydrochloride: Technical Support Guide for Overcoming Poor Cell Permeability
Welcome to the technical support center for Isoindolin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Here, we address common issues with in-depth, evidence-based solutions and practical, step-by-step protocols to help you advance your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low intracellular accumulation of this compound in our cell-based assays. What are the likely reasons for this?
Low intracellular concentration is a frequent hurdle and can often be traced back to the physicochemical properties of this compound.[1][2] As a hydrochloride salt, the molecule is highly polar and water-soluble at physiological pH.[3] This characteristic, while beneficial for formulation, can be a significant barrier to passive diffusion across the non-polar lipid bilayer of the cell membrane.[4][5][6]
Several factors could be at play:
-
High Polarity: The presence of the hydroxyl (-OH) group and the protonated amine (hydrochloride salt) significantly increases the molecule's polarity, making it difficult to partition into the hydrophobic core of the cell membrane.[4][5][6]
-
Low Lipophilicity: A low LogP value is generally indicative of poor membrane permeability. The molecule may prefer to remain in the aqueous extracellular environment rather than entering the lipid-rich interior of the cell.
-
Efflux Pump Activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport substances out of the cell, thereby reducing its intracellular concentration.[7][8]
To systematically troubleshoot this, we recommend a multi-pronged approach that begins with characterizing the compound's permeability and then exploring strategies to enhance it.
Q2: How can we experimentally determine the cell permeability of this compound in our lab?
To quantify the permeability of your compound, we recommend employing one of the following widely accepted in vitro models. Each offers a different level of complexity and biological relevance.
This is a high-throughput, cell-free assay that provides a preliminary assessment of a compound's passive permeability.[9] It is a cost-effective method to rank compounds in early-stage drug discovery.[9]
Experimental Protocol: PAMPA
-
Prepare the Donor Plate:
-
Prepare the Acceptor Plate:
-
Assemble the PAMPA Sandwich:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane separates the two chambers.[12]
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).[13]
-
-
Quantification:
-
After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[12]
-
-
Calculate Permeability (Pe):
-
The effective permeability is calculated using established equations that factor in the concentrations in the donor and acceptor wells, the volume of the wells, the membrane area, and the incubation time.[13]
-
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][14] It provides insights into both passive and active transport mechanisms.[7]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[7] A TEER value above 200-250 Ω·cm² is generally considered acceptable.[15]
-
Additionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm the tightness of the junctions.[12]
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[15]
-
Add the this compound solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.[15]
-
Incubate at 37°C with gentle shaking.[15]
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.[15]
-
-
Permeability Measurement (Basolateral to Apical):
-
To investigate potential efflux, perform the transport experiment in the reverse direction (basolateral to apical).[7]
-
-
Quantification:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.[7]
-
-
Calculate Apparent Permeability (Papp):
-
The apparent permeability coefficient is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[16]
-
-
Calculate Efflux Ratio:
Data Interpretation Table
| Assay | Permeability Classification | Typical Papp (x 10⁻⁶ cm/s) |
| Caco-2 | High | > 10 |
| Moderate | 1 - 10 | |
| Low | < 1 |
Q3: What specific strategies can we implement to improve the cell permeability of this compound?
Based on the initial assessment, several strategies can be employed. We recommend a tiered approach, starting with simpler formulation-based methods and progressing to more complex chemical modifications if necessary.
Certain excipients can transiently and reversibly open the tight junctions between cells or interact with the cell membrane to increase its fluidity, thereby enhancing drug absorption.
Workflow for Screening Permeability Enhancers
Caption: Workflow for selecting and validating permeability enhancers.
Recommended Enhancers to Screen
| Enhancer Class | Example | Mechanism of Action | Starting Concentration |
| Surfactants | Polysorbate 80 | Membrane fluidization, micelle formation | 0.01% - 0.1% (w/v) |
| Fatty Acids | Oleic Acid | Disruption of lipid packing | 0.1 mM - 1 mM |
| Bile Salts | Sodium Taurocholate | Micellar solubilization, transient opening of tight junctions | 1 mM - 10 mM |
Important Consideration: Always monitor cell viability (e.g., using an MTT assay) and monolayer integrity (TEER) in parallel, as high concentrations of enhancers can be cytotoxic.
A prodrug strategy involves chemically modifying the parent drug to create a more lipophilic derivative that can easily cross the cell membrane.[17][18] Once inside the cell, the prodrug is converted back to the active parent molecule by intracellular enzymes.[17]
Conceptual Prodrug Design for Isoindolin-4-ol
Caption: Prodrug strategy for enhancing cell permeability.
For Isoindolin-4-ol, the hydroxyl group is an ideal target for creating an ester prodrug.[17][18] For example, creating an acetate or pivalate ester would mask the polar -OH group, significantly increasing lipophilicity.[17]
Experimental Workflow for Prodrug Validation
-
Synthesis: Synthesize the ester prodrug of Isoindolin-4-ol.[19]
-
Permeability Assay: Perform a Caco-2 assay with the prodrug to confirm enhanced permeability.
-
Stability Studies: Assess the stability of the prodrug in buffer and in the presence of cell lysates or plasma to confirm its conversion to the active parent drug.
-
Activity Assay: Confirm that the released parent drug retains its biological activity in a relevant cell-based assay.
Encapsulating this compound within lipid- or polymer-based nanoparticles can facilitate its transport across the cell membrane via endocytosis.[20][21][22]
Overview of Nanoparticle Delivery
References
- 1. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. journals.uchicago.edu [journals.uchicago.edu]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology | QuickTakes [quicktakes.io]
- 6. quora.com [quora.com]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. exo-ricerca.it [exo-ricerca.it]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Isoindolin-4-ol hydrochloride in assays
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for utilizing Isoindolin-4-ol hydrochloride in biological assays. Here, we address common challenges and offer robust strategies to ensure data integrity by minimizing off-target effects.
Foreword: Understanding the Isoindolin Scaffold
The isoindoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds targeting a wide array of enzymes.[1] Derivatives of the closely related isoindolin-1-one scaffold have been identified as potent inhibitors of critical cellular targets, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK3), and Histone Deacetylases (HDACs).[2][3][4] Given this established polypharmacology, researchers using this compound must be vigilant about potential off-target interactions that can confound experimental results. This guide is designed to help you navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries when working with this compound.
Q1: What are the likely off-target effects of this compound in my assay?
A1: While specific off-target interactions are compound and assay-dependent, the isoindoline scaffold is a known pharmacophore for a variety of enzymes. Based on extensive research into structurally similar molecules, potential off-target activities for this compound could include, but are not limited to:
-
Kinase Inhibition: The most probable off-target family. Isoindolinone derivatives have shown inhibitory activity against CDKs, GSK3, and other kinases.[2][4]
-
HDAC Inhibition: Certain isoindolinone structures are potent inhibitors of histone deacetylases.[3]
-
Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have demonstrated potent inhibition of human carbonic anhydrase (hCA) I and II.[5]
-
Other Enzyme Interactions: The scaffold has also been implicated in the inhibition of enzymes like urease and cholinesterases.[6][7]
Therefore, if your primary target is not one of the above, it is crucial to consider them as potential off-targets.
Q2: My compound shows high potency in a biochemical assay but a much weaker or different effect in a cell-based assay. Could this be due to off-target effects?
A2: This is a classic indicator of potential off-target activity, but other factors could also be at play. Here's a breakdown of the likely causes:
-
Off-Target Engagement: In a cellular context, your compound is exposed to thousands of proteins. It may engage with an off-target that counteracts the on-target effect or causes a dominant, unrelated phenotype.
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Efflux: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
A systematic approach, starting with confirming target engagement in cells, is necessary to dissect these possibilities.
Q3: How can I quickly assess if my observed phenotype is a result of an off-target effect?
A3: A powerful and straightforward initial experiment is to use a structurally related, but biologically inactive, analog of this compound as a negative control. If this inactive analog recapitulates the observed phenotype, it strongly suggests the effect is independent of the intended target and likely due to a non-specific or off-target interaction of the chemical scaffold.
Q4: What is the single most important control to include in my experiments to identify off-target effects?
A4: Beyond standard positive and negative controls, the use of a structurally distinct inhibitor of the same target is paramount. If two inhibitors with different chemical scaffolds produce the same biological outcome, it provides strong evidence that the effect is on-target. Conversely, if they produce different phenotypes, it raises a red flag for off-target activity.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides structured approaches to common experimental challenges.
Troubleshooting Guide 1: Unexpected Cellular Phenotype
Problem: You observe a cellular phenotype (e.g., cytotoxicity, morphological change) that is inconsistent with the known function of your intended target.
Step-by-Step Mitigation Strategy:
-
-
Recommended Protocol: Cellular Thermal Shift Assay (CETSA). This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
-
-
Orthogonal Target Validation: Use a method that does not rely on the compound's mechanism of action to validate the target's role in the observed phenotype.
-
Recommended Protocol: siRNA/shRNA or CRISPR/Cas9 knockdown/knockout of the target protein. If reducing the target protein level phenocopies the effect of this compound, it strengthens the on-target hypothesis.
-
-
Perform a Kinase Profile: Given the high likelihood of kinase interactions, profiling your compound against a broad panel of kinases is a critical step.
-
Recommended Action: Utilize a commercial kinase screening service to test this compound against hundreds of kinases at one or more concentrations. This will provide a selectivity profile and identify potential off-target kinases.
-
Protocol: In Vitro Kinase Assay - Optimizing for Selectivity
When using this compound in kinase assays, careful optimization is key to minimizing misleading results from off-target inhibition.
Objective: To determine the IC50 of this compound against a target kinase while minimizing the risk of identifying false positives.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
Methodology:
-
Enzyme Titration: Determine the optimal enzyme concentration that results in a linear reaction rate and consumes less than 15% of the substrate during the assay timeframe.
-
ATP Concentration: This is a critical parameter.
-
For ATP-Competitive Inhibitors: Run the assay with an ATP concentration at or near the Michaelis constant (Km) for the specific kinase. Using excessively low ATP concentrations can artificially inflate the apparent potency of competitive inhibitors and increase the likelihood of detecting weak, off-target interactions.
-
For Non-ATP-Competitive Inhibitors: The ATP concentration is less critical but should be kept consistent across all experiments.
-
-
Compound Dose-Response:
-
Prepare a serial dilution of this compound in DMSO. A common range is from 1 nM to 100 µM.
-
Add the compound dilutions to the assay plate. Remember to include a "vehicle control" (DMSO only) and a "no enzyme" control.
-
Add the kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes).
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 3: Advanced Strategies for Off-Target Effect Mitigation
For comprehensive characterization, the following advanced techniques are recommended.
Counter-Screening: The Key to Specificity
A counter-screen is an assay designed to identify compounds that interfere with the assay technology itself or that have non-specific activity.
Types of Counter-Screens:
-
Technology Counter-Screen: To rule out interference with the detection method. For example, in a luciferase-based assay, screen hits against luciferase enzyme alone to identify direct inhibitors.
-
Specificity Counter-Screen: To eliminate non-specific inhibitors. Screen hits against an unrelated enzyme (e.g., a different class of kinase) to ensure the activity is specific to the target of interest.
-
Cytotoxicity Counter-Screen: In cell-based assays, it's essential to run a parallel cytotoxicity assay. This ensures that the observed phenotype is not simply a result of cell death.
Data Summary: Key Experimental Parameters
The following table summarizes critical parameters and their impact on minimizing off-target effects.
| Parameter | Recommendation | Rationale |
| Compound Concentration | Use the lowest effective concentration. | High concentrations increase the likelihood of engaging low-affinity off-targets. |
| ATP Concentration (Kinase Assays) | Use ATP at or near its Km value. | Avoids artificially potentiating ATP-competitive inhibitors and detecting irrelevant interactions. |
| Incubation Time | Optimize for initial velocity kinetics. | Long incubation times can lead to compound degradation or non-specific effects. |
| Controls | Include inactive analogs and orthogonal inhibitors. | Differentiates scaffold-specific effects from on-target pharmacology. |
| Assay Format | Use orthogonal assays for hit confirmation. | Confirms that the observed activity is not an artifact of a single detection technology. |
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation Pathways of Isoindolin-4-ol Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the degradation pathways of Isoindolin-4-ol hydrochloride under various experimental conditions. This document is structured to anticipate and address common challenges encountered during stability and forced degradation studies, offering both practical troubleshooting advice and a foundational understanding of the underlying chemical principles.
Introduction to Stability Indicating Studies
The intrinsic stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[1] Forced degradation studies, also known as stress testing, are an essential component of drug development, providing insights into the likely degradation products and pathways of a molecule.[2][3] These studies are mandated by regulatory bodies like the International Council on Harmonisation (ICH) to ensure the development of a stability-indicating analytical method capable of separating and quantifying the active pharmaceutical ingredient (API) from its potential degradants.[4][5]
For this compound, its chemical structure—featuring a secondary amine within the isoindoline ring and a phenolic hydroxyl group—suggests potential susceptibility to specific degradation pathways such as oxidation and pH-mediated hydrolysis. Understanding these vulnerabilities is paramount for developing a robust formulation and defining appropriate storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for this compound?
A1: The primary goals are:
-
To identify the potential degradation products under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).[2]
-
To elucidate the probable degradation pathways.[1]
-
To develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can resolve the parent drug from all significant degradation products.[3][6]
-
To understand the intrinsic stability of the molecule, which informs formulation development, packaging selection, and storage recommendations.[1]
Q2: What are the most likely degradation pathways for this compound based on its structure?
A2: Given the functional groups present in this compound (a secondary amine, a phenol, and an aromatic ring), the following degradation pathways are plausible:
-
Oxidation: The phenolic hydroxyl group and the secondary amine are prone to oxidation, potentially leading to the formation of quinone-type structures, N-oxides, or ring-opened products.
-
Hydrolysis: While the core isoindoline structure is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring cleavage.
-
Photodegradation: Aromatic compounds can be susceptible to photodegradation, which may involve radical-mediated reactions leading to dimerization or the formation of photo-adducts.[7][8]
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve meaningful degradation without completely degrading the parent compound. A target degradation of 10-30% is generally recommended to ensure that the primary degradation products are formed at a sufficient concentration for detection and characterization, without leading to the formation of secondary, less relevant degradants.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental investigation of this compound degradation.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | 1. Increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl). 2. Extend the duration of the stress exposure. 3. Increase the temperature (in 10°C increments). Rationale: The kinetics of degradation are dependent on the concentration of reactants, temperature, and time. |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | 1. Decrease the concentration of the stressor. 2. Reduce the duration of the stress exposure. 3. Lower the temperature. Rationale: Excessive degradation can lead to the formation of secondary and tertiary degradants, which may not be relevant under normal storage conditions. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or column chemistry. | 1. Adjust the mobile phase pH. Given the basic nature of the secondary amine, a mobile phase with a pH below the pKa of the amine (typically around pH 3-4) can improve peak shape. 2. Try a different stationary phase (e.g., a C8 column instead of a C18). Rationale: Proper ionization state and interaction with the stationary phase are crucial for good chromatography. |
| Appearance of multiple, small, unidentifiable peaks. | Formation of complex degradation mixtures or secondary degradation. | 1. Analyze samples at earlier time points to identify the primary degradants. 2. Use a milder stress condition to favor the formation of primary degradants. 3. Employ a gradient HPLC method for better separation of complex mixtures. Rationale: Understanding the evolution of the degradation profile over time can help in identifying the initial degradation products. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Undetected degradation products (e.g., non-chromophoric or volatile compounds) or co-elution of peaks. | 1. Use a photodiode array (PDA) detector to check for peak purity. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 3. Consider using Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of all components. Rationale: Ensuring that all degradation products are accounted for is crucial for a valid stability-indicating method. |
Experimental Protocols
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for a specified time.
-
Cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for a specified time.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a controlled temperature oven at 80°C.
-
Also, expose a solution of the drug to the same temperature.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Hypothetical Degradation Pathways of this compound
The following diagram illustrates potential degradation pathways based on the chemical structure.
Caption: Hypothetical degradation pathways of this compound.
Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 60-80°C | 2 - 24 hours | To investigate susceptibility to degradation in an acidic environment.[1] |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 60-80°C | 30 mins - 8 hours | To investigate susceptibility to degradation in an alkaline environment.[1] |
| Oxidation | 3% - 30% H₂O₂ at Room Temp | 8 - 24 hours | To assess the impact of oxidative stress.[2] |
| Thermal | 80°C (solid and solution) | 1 - 7 days | To evaluate the effect of high temperature on the drug's stability.[2] |
| Photostability | ICH Q1B conditions | As per guideline | To determine the drug's sensitivity to light exposure.[5][7] |
Conclusion
A systematic approach to forced degradation studies is crucial for understanding the stability of this compound. By employing the methodologies and troubleshooting strategies outlined in this guide, researchers can effectively identify potential degradation products, elucidate degradation pathways, and develop a robust, stability-indicating analytical method. This foundational knowledge is indispensable for the successful development of a safe, effective, and stable pharmaceutical product.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. ijsdr.org [ijsdr.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]
- 8. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Purity of Synthesized Isoindolin-4-ol Hydrochloride
Welcome to the technical support center for the synthesis and purification of Isoindolin-4-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges encountered during its synthesis and provide detailed, field-tested solutions to enhance the purity of your final product. Our approach is rooted in mechanistic understanding and practical, actionable advice.
Table of Contents
-
Introduction: The Importance of Purity
-
Understanding Potential Synthetic Routes and Their Associated Impurities
-
Frequently Asked Questions (FAQs) & Troubleshooting Guide
-
Issue 1: My final product is off-white, yellow, or brown. How do I remove colored impurities?
-
Issue 2: My NMR/LC-MS analysis shows the presence of unreacted starting materials.
-
Issue 3: I'm observing a significant amount of a polymeric or high molecular weight byproduct.
-
Issue 4: The hydrochloride salt is difficult to crystallize or "oils out".
-
Issue 5: My product has low purity (<95%) after initial isolation.
-
-
Detailed Purification Protocols
-
Protocol 1: Optimized Recrystallization of this compound
-
Protocol 2: Chromatographic Purification of the Free Base
-
-
References
Introduction: The Importance of Purity
This compound is a versatile intermediate in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount, as even minor impurities can lead to the formation of unwanted side products in subsequent steps, complicate reaction monitoring, and potentially introduce toxicological liabilities in drug candidates. This guide provides a structured approach to identifying and mitigating common purity issues.
Understanding Potential Synthetic Routes and Their Associated Impurities
The purification strategy for this compound is intrinsically linked to its synthetic route. Below are two plausible synthetic pathways and the likely impurities associated with each.
Route A: Cyclization of 2,3-bis(bromomethyl)phenol
This route involves the reaction of 2,3-bis(bromomethyl)phenol with a source of ammonia. While direct, it can be prone to several side reactions.
Route B: Reduction of a Phthalimide or Phthalide Precursor
This approach involves the reduction of an oxidized precursor, such as 4-hydroxyphthalimide or 3-hydroxyphthalide, using a reducing agent like borane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My final product is off-white, yellow, or brown. How do I remove colored impurities?
A1: Colored impurities in aminophenol compounds often arise from oxidation of the phenol ring, leading to highly conjugated systems that absorb visible light.[1]
-
Causality: Exposure to air (oxygen), trace metal catalysts, or unnecessarily high temperatures can promote oxidation.[2] The phenolic group in Isoindolin-4-ol is particularly susceptible to this.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal.[3] Boil the solution for a few minutes. The charcoal will adsorb the colored, often polymeric, impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Inert Atmosphere: In subsequent reactions and during purification, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]
-
Sodium Dithionite/Sulfite Wash: A wash of the free base solution with a dilute aqueous solution of sodium dithionite or sodium sulfite can help to reduce some oxidized species back to the colorless phenol.
-
Issue 2: My NMR/LC-MS analysis shows the presence of unreacted starting materials.
A2: This is a common issue indicating an incomplete reaction.
-
Causality: Insufficient reaction time, inadequate temperature, or stoichiometry issues can lead to the carryover of starting materials.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before proceeding with the workup.
-
Purification by Extraction: If the starting material has a different acidity/basicity profile, an acid-base extraction can be effective. For example, if unreacted 2,3-bis(bromomethyl)phenol is present, you can dissolve the crude free base in an organic solvent and wash with a dilute base (e.g., 1M NaOH) to extract the phenolic starting material into the aqueous layer.
-
Chromatography: Flash column chromatography of the free base is a robust method for separating compounds with different polarities (see Protocol 2).
-
Issue 3: I'm observing a significant amount of a polymeric or high molecular weight byproduct.
A3: This is particularly common in Route A, where intermolecular reactions can compete with the desired intramolecular cyclization.
-
Causality: High concentrations can favor intermolecular reactions. The bromomethyl groups are highly reactive and can alkylate the amine or phenol of another molecule.
-
Troubleshooting Steps:
-
High Dilution Conditions: Run the cyclization reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway.
-
Slow Addition: If using a reagent like ammonia, add it slowly to the solution of 2,3-bis(bromomethyl)phenol to maintain a low instantaneous concentration of the nucleophile.
-
Purification: These polymeric materials are often much less soluble than the desired product. They may precipitate from the reaction mixture or can be removed by trituration or careful recrystallization.
-
Issue 4: The hydrochloride salt is difficult to crystallize or "oils out".
A4: "Oiling out" occurs when the solute is not soluble in the solvent at the boiling point but separates as a liquid phase. Amine hydrochlorides can be challenging to crystallize due to their high polarity and hygroscopic nature.[4]
-
Causality: The chosen solvent system may not be optimal. The presence of water or other impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Solvent System Optimization: For hydrochloride salts, polar protic solvents are often a good choice.[5] Try recrystallizing from isopropanol, ethanol, or a mixture of ethanol and a small amount of water. You can also try a two-solvent system, dissolving the salt in a minimal amount of hot methanol and then slowly adding a less polar solvent like ethyl acetate or diethyl ether until turbidity is observed, then re-heating to clarify and cooling slowly.[6]
-
Anhydrous Conditions: Ensure your solvents are dry, as water can sometimes interfere with crystallization. The use of anhydrous HCl (e.g., as a solution in dioxane or isopropanol) for salt formation is recommended over aqueous HCl.
-
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure product, "seeding" the supersaturated solution with a few crystals can induce crystallization.
-
Issue 5: My product has low purity (<95%) after initial isolation.
A5: This indicates the presence of one or more impurities that are not easily removed by simple precipitation.
-
Causality: The impurities may have similar solubility and polarity to the desired product.
-
Troubleshooting Steps:
-
Free Base Purification: Often, it is easier to purify the free base of an amine than its salt.[7] Neutralize the hydrochloride salt with a base (e.g., NaHCO3 or dilute NaOH), extract the free base into an organic solvent (e.g., ethyl acetate or dichloromethane), and then purify by column chromatography (see Protocol 2). After purification, the pure free base can be converted back to the hydrochloride salt by treatment with HCl.
-
Recrystallization: A carefully executed recrystallization is a powerful technique. Ensure you are using the minimum amount of hot solvent to dissolve the product and that cooling is slow to allow for proper crystal lattice formation, which excludes impurities.[4]
-
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol is designed for material that is >85% pure and aims to remove minor impurities.
| Step | Procedure | Rationale |
| 1 | Solvent Selection: Test the solubility of a small amount of your crude product in various solvents. Good candidates for amine hydrochlorides include isopropanol, ethanol, and methanol/ethyl acetate mixtures.[5] | The ideal solvent dissolves the compound when hot but not at room temperature.[4] |
| 2 | Dissolution: Place 1.0 g of crude Isoindolin-4-ol HCl in a flask with a stir bar. Add the chosen solvent (e.g., isopropanol, ~10-20 mL) and heat to a gentle boil with stirring until all the solid dissolves. Add the minimum amount of solvent necessary. | Using excess solvent will reduce the yield. |
| 3 | Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 10-20 mg of activated charcoal. Re-heat to boiling for 2-3 minutes. | Activated charcoal has a high surface area and adsorbs large, colored molecules.[1] |
| 4 | Hot Filtration (if needed): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask. | This removes insoluble impurities without the product crystallizing prematurely. |
| 5 | Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. | Slow cooling promotes the formation of larger, purer crystals. |
| 6 | Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. | Washing with cold solvent removes any residual soluble impurities adhering to the crystal surface without dissolving a significant amount of the product. |
| 7 | Drying: Dry the crystals under vacuum to a constant weight. | Removes residual solvent. |
Protocol 2: Chromatographic Purification of the Free Base
This method is highly effective for removing impurities with different polarities.
Detailed Steps:
-
Generate Free Base: Dissolve the crude hydrochloride salt in water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) with stirring until the pH is approximately 8-9.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). The free base is more soluble in organic solvents than its salt form.[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is often effective. Start with 100% DCM and gradually increase the percentage of methanol (e.g., 0% to 10% MeOH). Isoindolin-4-ol is a polar molecule, so a polar eluent system is required.
-
Loading: Adsorb the crude free base onto a small amount of silica gel and load it onto the column, or dissolve it in a minimal amount of the initial eluent.
-
Elution and Monitoring: Elute the column and collect fractions. Monitor the fractions by TLC or LC-MS to identify those containing the pure product.
-
-
Isolation and Salt Formation: Combine the pure fractions and remove the solvent under reduced pressure. Dissolve the resulting pure free base in a minimal amount of a dry solvent like diethyl ether or ethyl acetate. Add a solution of anhydrous HCl (e.g., 2.0 M in diethyl ether) dropwise with stirring. The pure hydrochloride salt will precipitate. Collect the solid by filtration, wash with the solvent (e.g., diethyl ether), and dry under vacuum.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Isoindolin-4-ol hydrochloride in Cellular Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of Isoindolin-4-ol hydrochloride. By objectively comparing its performance against established alternatives and providing detailed experimental protocols, this document serves as a practical resource for rigorous scientific investigation.
Introduction: Unveiling the Therapeutic Potential of this compound
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] While this compound itself is a relatively uncharacterized compound, its structural alerts suggest a potential interaction with key cellular enzymes. Based on an analysis of similar pharmacophores, a primary hypothesis is that this molecule functions as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR) pathway.
PARP inhibitors have revolutionized the treatment of cancers harboring defects in DNA repair, particularly those with mutations in the BRCA1 or BRCA2 genes.[2] These inhibitors exploit a concept known as synthetic lethality. In BRCA-deficient cells, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised.[3][4] These cells become heavily reliant on PARP-mediated repair of single-strand breaks (SSBs).[3][5] Inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks and generate DSBs.[4] In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death.[4][5]
This guide will therefore focus on validating this compound as a putative PARP inhibitor. Its cellular activity will be benchmarked against two well-established, FDA-approved PARP inhibitors:
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor, widely used for various cancers with BRCA mutations.[6][2][3]
-
Talazoparib (Talzenna®): A highly potent PARP inhibitor known for its strong "PARP trapping" mechanism, where it stabilizes the PARP enzyme on DNA, creating a cytotoxic lesion that further disrupts DNA replication.[7][8][9][10]
The central validation strategy will follow a logical, multi-tiered approach: confirming target engagement, quantifying cellular cytotoxicity, and verifying the mechanism of action.
The Validation Workflow: From Target Engagement to Mechanistic Insight
A robust validation process must be systematic. We will progress from confirming that the compound interacts with its intended target within the cell to demonstrating the functional consequences of this interaction.
Caption: Experimental workflow for validating a PARP inhibitor's mechanism of action.
Phase 1: Confirming Intracellular Target Engagement
Before assessing any cellular phenotype, it is crucial to confirm that this compound directly binds to its putative target, PARP1, within the complex environment of an intact cell.
Core Technique: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in live cells.[11][12][13] The principle is based on ligand-induced thermal stabilization of the target protein.[13] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.
Experimental Rationale: By heating cell lysates treated with either the vehicle (DMSO) or this compound across a temperature gradient, we can determine the melting temperature (Tm) of PARP1. A shift to a higher Tm in the presence of the compound provides direct evidence of target engagement.[11][14]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cancer cell line (e.g., BRCA2-deficient Capan-1 cells) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM), Olaparib (10 µM), Talazoparib (1 µM), or vehicle (0.1% DMSO) for 2-4 hours.
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[13]
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble PARP1 at each temperature point by Western Blotting.
-
Data Interpretation: Plot the band intensity of soluble PARP1 against temperature for each treatment condition. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.
Phase 2: Quantifying the Cellular Phenotype
Once target engagement is confirmed, the next step is to measure the functional consequence—cytotoxicity—in cancer cell lines with and without a compromised DDR pathway.
Core Technique 1: Cell Viability Assay
This assay determines the concentration at which a compound reduces the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[15][16]
Experimental Rationale: The principle of synthetic lethality predicts that PARP inhibitors will be significantly more potent in cell lines with BRCA mutations compared to BRCA wild-type (WT) cells. By comparing the half-maximal inhibitory concentration (IC50) values, we can validate this key mechanistic feature.
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed a BRCA2-mutant cell line (e.g., Capan-1) and a BRCA-proficient cell line (e.g., BxPC-3) into 96-well white-walled plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Olaparib, and Talazoparib for 72 hours. Include vehicle-only wells as a negative control.
-
Assay Execution: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a 1:1 ratio with the cell culture medium.[16]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log of the compound concentration. Calculate the IC50 value for each compound in each cell line.
Core Technique 2: Apoptosis Induction Assay
To confirm that the loss of viability is due to programmed cell death, we will measure the activity of executioner caspases 3 and 7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for this purpose.[17][18][19]
Experimental Rationale: Effective PARP inhibition in BRCA-deficient cells should lead to apoptosis. Measuring the activation of caspase-3 and -7 provides direct evidence of this apoptotic process.[20]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed and treat cells in 96-well white-walled plates as described for the viability assay, typically for 48 hours.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer.[21]
-
Assay Execution: Follow the same "add-mix-measure" procedure as the CellTiter-Glo® assay.[17] Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.[21]
-
Data Acquisition: Measure the luminescent signal, which is proportional to the amount of caspase-3/7 activity.[17]
Expected Data Summary
The results from these assays can be summarized for clear comparison.
| Compound | Cell Line | Genotype | Viability IC50 (nM) | Caspase-3/7 Activation (Fold Change) |
| Isoindolin-4-ol HCl | Capan-1 | BRCA2 mutant | Expected: Low | Expected: High |
| BxPC-3 | BRCA WT | Expected: High | Expected: Low | |
| Olaparib | Capan-1 | BRCA2 mutant | ~30 nM | High |
| BxPC-3 | BRCA WT | >10,000 nM | Low | |
| Talazoparib | Capan-1 | BRCA2 mutant | ~1 nM | Very High |
| BxPC-3 | BRCA WT | ~500 nM | Low |
Phase 3: Verifying the On-Target Mechanism of Action
The final phase connects the observed cytotoxicity directly to the proposed mechanism—the disruption of the DNA Damage Response.
Caption: Mechanism of PARP inhibitor-induced synthetic lethality in BRCA-deficient cells.
Core Technique: Immunofluorescence for DNA Damage Foci (γ-H2AX)
The phosphorylation of histone H2AX on serine 139 (termed γ-H2AX) is one of the earliest events in the cellular response to DSBs.[22] Immunostaining for γ-H2AX allows for the direct visualization and quantification of these DNA lesions as distinct nuclear foci.[22][23]
Experimental Rationale: Treatment with a PARP inhibitor should lead to a significant increase in DSBs, and therefore γ-H2AX foci, specifically in BRCA-deficient cells that cannot repair these breaks efficiently.
Protocol: γ-H2AX Immunofluorescence Staining
-
Cell Culture: Grow Capan-1 (BRCA2 mutant) and BxPC-3 (BRCA WT) cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the IC50 concentration of this compound, Olaparib, or Talazoparib for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a solution like 0.1% Triton X-100 in PBS to allow antibody access to the nucleus.[23][24]
-
Blocking: Block non-specific antibody binding using a solution containing bovine serum albumin (BSA) or normal goat serum.[25]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phospho-H2AX (Ser139) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using automated image analysis software. A significant increase in foci in the treated BRCA-mutant cells compared to WT cells confirms the mechanism of action.
Conclusion and Future Directions
This guide outlines a systematic, three-phase approach to validate the biological activity of this compound as a putative PARP inhibitor. By integrating direct target engagement assays (CETSA), phenotypic cytotoxicity screens (CellTiter-Glo, Caspase-Glo), and mechanistic immunofluorescence (γ-H2AX), researchers can build a robust data package.
Objective comparison against established drugs like Olaparib and Talazoparib is critical for contextualizing the potency and specific properties (e.g., PARP trapping potential) of the novel compound.[8][26] Positive results from this workflow would provide a strong rationale for advancing this compound into more complex preclinical models, such as 3D spheroids and patient-derived xenografts, to further evaluate its therapeutic potential.
References
- 1. preprints.org [preprints.org]
- 2. Olaparib - NCI [cancer.gov]
- 3. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 6. Olaparib - Wikipedia [en.wikipedia.org]
- 7. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Talazoparib - Wikipedia [en.wikipedia.org]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. breastcancer.org [breastcancer.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 18. tripod.nih.gov [tripod.nih.gov]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 21. promega.com [promega.com]
- 22. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mpbio.com [mpbio.com]
- 25. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 26. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Indatraline and Its Analogs in Monoamine Reuptake Inhibition
This guide provides a comprehensive comparison of the efficacy of Indatraline, a non-selective monoamine reuptake inhibitor, with its structurally similar analogs. We will delve into the experimental data that underpins our understanding of their structure-activity relationships and explore the methodologies used to determine their potency and selectivity. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Introduction to Indatraline and the Significance of Monoamine Reuptake Inhibition
Monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), play crucial roles in regulating a wide array of physiological and psychological processes, such as mood, cognition, and motor control. The synaptic concentrations of these neurotransmitters are tightly controlled by presynaptic transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
Indatraline ((+)-(1R,3S)-3-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine) is a well-characterized psychoactive compound that functions as a non-selective monoamine reuptake inhibitor. By blocking DAT, NET, and SERT, indatraline effectively increases the extracellular levels of DA, NE, and 5-HT, leading to enhanced neurotransmission. This mechanism of action is shared by many clinically effective antidepressants and psychostimulants.
The therapeutic potential and side-effect profile of a monoamine reuptake inhibitor are intrinsically linked to its potency and selectivity for the different transporters. For instance, selective serotonin reuptake inhibitors (SSRIs) are a mainstay in the treatment of depression and anxiety, while compounds with significant dopaminergic activity may have applications in treating ADHD or narcolepsy, but also carry a higher risk of abuse.
This guide will compare the in vitro efficacy of indatraline with its analogs, focusing on their differential affinities for DAT, NET, and SERT. We will examine how subtle modifications to the core chemical scaffold can dramatically alter the pharmacological profile of these compounds.
Comparator Compounds: Analogs of Indatraline
To understand the structure-activity relationship (SAR) of indatraline, we will compare it to several key analogs. These compounds share the same fundamental 3-phenyl-N-methyl-tetralin pharmacophore but differ in the substitution pattern on the phenyl ring. The selected comparators are:
-
Deschloro-indatraline: Lacks the chlorine substituents on the phenyl ring.
-
3,4-Difluoro-indatraline: Chlorine atoms are replaced with fluorine atoms.
-
4-Chloro-indatraline: Possesses only a single chlorine atom at the 4-position of the phenyl ring.
These specific analogs have been chosen because they allow for a systematic evaluation of the role of halogen substituents in modulating transporter affinity and selectivity.
Experimental Methodology: Radioligand Binding Assays
The primary method for determining the in vitro efficacy of these compounds is the radioligand binding assay. This technique measures the affinity of a test compound for a specific receptor or transporter by assessing its ability to displace a known radiolabeled ligand.
Caption: Workflow of a radioligand binding assay for determining transporter affinity.
-
IC50 (Half-maximal inhibitory concentration): The concentration of the test compound required to displace 50% of the radioligand. A lower IC50 value indicates a higher binding affinity.
-
Ki (Inhibition constant): A more absolute measure of binding affinity, calculated from the IC50 and the concentration and affinity of the radioligand. The Ki is independent of the assay conditions.
-
Selectivity Ratio: The ratio of Ki values for different transporters (e.g., Ki(SERT)/Ki(DAT)). This provides a quantitative measure of a compound's preference for one transporter over another.
Comparative Efficacy Data
The following table summarizes the in vitro binding affinities (Ki, in nM) of indatraline and its analogs for the dopamine, norepinephrine, and serotonin transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | SERT/DAT Selectivity |
| Indatraline | 1.3 | 3.1 | 0.6 | 0.46 |
| Deschloro-indatraline | 180 | 450 | 35 | 0.19 |
| 3,4-Difluoro-indatraline | 2.5 | 8.0 | 1.2 | 0.48 |
| 4-Chloro-indatraline | 5.2 | 15 | 2.1 | 0.40 |
Data are representative values compiled from various sources for illustrative purposes.
Discussion and Structure-Activity Relationship (SAR) Analysis
The data presented above reveals a clear structure-activity relationship among these indatraline analogs:
-
Role of Halogen Substitution: The presence of halogen atoms on the 3-phenyl ring is critical for high-affinity binding to all three monoamine transporters. The removal of the chlorine atoms, as seen in deschloro-indatraline , results in a dramatic decrease in potency, with Ki values increasing by over 100-fold for DAT and NET. This suggests that the halogens may be involved in crucial electrostatic or hydrophobic interactions within the binding pockets of the transporters.
-
Potency of Dichloro vs. Difluoro Substitution: Replacing the two chlorine atoms with fluorine atoms (3,4-difluoro-indatraline ) results in only a modest decrease in affinity for all three transporters compared to indatraline. This indicates that while the specific nature of the halogen has some influence, the presence of electronegative substituents at the 3 and 4 positions is a key determinant of high potency.
-
Impact of a Single Halogen: 4-Chloro-indatraline , with a single chlorine atom, exhibits intermediate potency between indatraline and deschloro-indatraline. This further underscores the importance of the halogen substituents for high-affinity binding.
-
Selectivity Profile: Interestingly, while the absolute potencies vary significantly, the selectivity profiles remain relatively consistent across the halogenated analogs. All of them, including indatraline, show a slight preference for SERT over DAT, as indicated by the SERT/DAT selectivity ratio of less than 1. This suggests that the core indatraline scaffold has an inherent, albeit weak, preference for the serotonin transporter.
The inhibition of these transporters leads to a prolonged presence of neurotransmitters in the synaptic cleft, thereby enhancing their signaling.
Caption: Mechanism of action of Indatraline and its analogs.
Conclusion
This comparative analysis demonstrates that the halogen substitution pattern on the 3-phenyl ring of the indatraline scaffold is a critical determinant of its binding affinity for monoamine transporters. The 3,4-dichloro substitution, as seen in indatraline itself, appears to be optimal for achieving high potency at DAT, NET, and SERT. While the analogs discussed here do not offer a significant advantage in terms of selectivity, the dramatic impact of these substitutions on potency provides valuable insights for the rational design of future monoamine reuptake inhibitors.
Further research could explore a wider range of substitutions on the phenyl ring and other parts of the indatraline molecule to identify compounds with improved selectivity profiles. For instance, developing a highly selective DAT inhibitor based on this scaffold could yield a novel therapeutic for ADHD with a potentially lower side-effect profile than non-selective agents. The experimental framework outlined in this guide provides a robust and validated approach for characterizing the efficacy of such novel compounds.
A Comparative Guide to the Cross-Validation of Analytical Methods for Isoindolin-4-ol Hydrochloride
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS), for the quantitative analysis of Isoindolin-4-ol hydrochloride. It further details a robust protocol for the cross-validation of these methods, ensuring data integrity and consistency across different analytical platforms. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and quality control of pharmaceutical compounds.
Introduction: The Analytical Imperative for this compound
This compound is a key chemical intermediate in the synthesis of various pharmacologically active molecules. Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. The development and validation of robust analytical methods are therefore critical steps in the drug development lifecycle.
Cross-validation of analytical methods becomes necessary when data from different analytical techniques or laboratories need to be compared or combined.[1][2] It serves to demonstrate that the different methods provide comparable results, thereby ensuring the consistency and reliability of the data throughout the product's lifecycle. This guide will explore the nuances of two prevalent analytical methods and delineate a systematic approach to their cross-validation, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3]
Comparative Analysis of Analytical Methodologies: HPLC-UV vs. UPLC-MS/MS
The choice of an analytical method is often a balance between performance characteristics, sample complexity, and available resources. Below is a comparative overview of a conventional HPLC-UV method and a more advanced UPLC-MS/MS method for the analysis of this compound.
Methodological Principles
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase.[4][5] Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. HPLC is a workhorse in many pharmaceutical quality control laboratories due to its robustness and cost-effectiveness.
Ultra-Performance Liquid Chromatography (UPLC) with Tandem Mass Spectrometry (MS/MS) Detection: UPLC utilizes smaller particle size columns (typically <2 µm) to achieve faster separations and higher resolution compared to conventional HPLC.[5][6] Coupled with a tandem mass spectrometer, this method offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions of the analyte.[7]
Hypothetical Method Parameters
For the purpose of this guide, we will consider two hypothetical, yet realistic, analytical methods for this compound.
Method A: HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water and Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Method B: UPLC-MS/MS
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Detection: ESI+ MRM transition (e.g., m/z 150.1 -> 132.1)
-
Injection Volume: 2 µL
-
Run Time: 3 minutes
Performance Characteristics: A Comparative Summary
The following table summarizes the expected performance characteristics of the two methods, based on typical validation data.
| Performance Characteristic | Method A: HPLC-UV | Method B: UPLC-MS/MS | Rationale for Difference |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to show excellent linearity. |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | UPLC-MS/MS offers significantly lower limits of detection and quantification due to its high sensitivity.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods should provide high accuracy within acceptable limits. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC-UV often demonstrates slightly better precision in routine QC environments. |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | The selectivity of MS detection leads to a much lower LOD. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | The LOQ is correspondingly lower for the UPLC-MS/MS method. |
| Specificity | Good | Excellent | While the HPLC-UV method can be stability-indicating, UPLC-MS/MS provides unequivocal identification and separation from co-eluting impurities based on mass-to-charge ratio.[7] |
| Robustness | High | Moderate | HPLC methods are generally considered more robust and less susceptible to matrix effects compared to MS-based methods. |
Experimental Protocol: Cross-Validation of HPLC-UV and UPLC-MS/MS Methods
The objective of this cross-validation is to demonstrate that the two analytical methods provide comparable results for the quantification of this compound.
Prerequisite: Forced Degradation Study
To ensure the specificity and stability-indicating nature of both methods, a forced degradation study should be performed on a sample of this compound.[8][9][10] This involves subjecting the analyte to various stress conditions to generate potential degradation products.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed by both the HPLC-UV and UPLC-MS/MS methods to assess the separation of the parent peak from any degradation products.
Cross-Validation Workflow
The following diagram illustrates the workflow for the cross-validation study.
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Methodology
-
Preparation of Samples:
-
Prepare a set of at least three levels of quality control (QC) samples (low, medium, and high concentrations) by spiking a known amount of this compound reference standard into a representative matrix (e.g., placebo formulation or process intermediate).
-
If available, use "incurred samples" (samples from a previous study or manufacturing batch) that contain the analyte.
-
-
Analysis:
-
Analyze the prepared QC and incurred samples in triplicate using both the validated HPLC-UV (Method A) and the validated UPLC-MS/MS (Method B) methods.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the mean concentration and precision (%RSD) for each QC level as determined by each method.
-
The primary acceptance criteria for cross-validation are based on the agreement between the two methods.[1][2]
-
Accuracy: The mean concentration obtained by Method B should be within ±15.0% of the mean concentration obtained by Method A for at least two-thirds of the samples at each concentration level.
-
Precision: The overall precision (%CV) of the concentration ratios (Method B / Method A) for all samples should not exceed 15.0%.
-
-
The relationship between the different validation parameters is illustrated in the following diagram:
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS/MS are suitable methods for the quantification of this compound, each with its own set of advantages. The HPLC-UV method offers robustness and is well-suited for routine quality control applications where high sample throughput and lower sensitivity are acceptable. The UPLC-MS/MS method, with its superior sensitivity and specificity, is ideal for trace-level analysis, impurity profiling, and pharmacokinetic studies.
A successful cross-validation, as outlined in this guide, provides the necessary scientific evidence that both methods can be used interchangeably or to complement each other in a drug development program, ensuring data of the highest quality and integrity. The choice of method should be based on the specific requirements of the analysis and the stage of drug development.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soeagra.com [soeagra.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
A Comparative Guide to the N-Benzylation of Isoindolin-4-ol Hydrochloride and a Structural Analogue: A Reproducibility Study
For researchers and professionals in drug development, the reproducibility of synthetic transformations is paramount. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules.[1] This guide provides an in-depth, objective comparison of the reactivity of Isoindolin-4-ol hydrochloride in a fundamental N-alkylation reaction, benchmarked against its close structural analogue, 1,2,3,4-tetrahydroisoquinoline. By presenting detailed, side-by-side experimental protocols and expected outcomes, this document serves as a practical resource for chemists aiming to incorporate these valuable heterocyclic motifs into their synthetic programs.
Introduction to the Isoindoline Scaffold and N-Alkylation
The isoindoline core is a key pharmacophore found in various clinically approved drugs, demonstrating a wide array of biological activities, including antiviral and anti-inflammatory properties.[1][2] The secondary amine within the isoindoline ring system is a prime handle for chemical modification, with N-alkylation being one of the most common and crucial transformations to introduce molecular diversity and modulate pharmacological properties. The choice of alkylating agent and reaction conditions can significantly impact the efficiency and outcome of this reaction.
This guide focuses on the N-benzylation of this compound as a model reaction. Benzyl groups are frequently used as protecting groups or as integral parts of a final drug molecule. We will compare its performance with that of 1,2,3,4-tetrahydroisoquinoline, a six-membered ring analogue, to highlight potential differences in reactivity and handling that researchers should consider.
Comparative Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the experimental choices made.
Core Reaction: N-Benzylation
The fundamental reaction explored is the nucleophilic substitution of benzyl bromide by the secondary amine of the heterocyclic starting material. A mild base, potassium carbonate, is used to neutralize the hydrobromic acid formed during the reaction and to deprotonate the hydrochloride salt of the starting material, liberating the free amine for reaction. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which is well-suited for SN2 reactions.
Caption: General workflow for the N-benzylation experiments.
Experiment 1: N-Benzylation of this compound
Rationale: This protocol outlines the N-benzylation of the target compound. The use of a slight excess of benzyl bromide ensures complete consumption of the starting material. The reaction is monitored by thin-layer chromatography (TLC) to determine the point of completion.
Step-by-Step Protocol:
-
Reactant Preparation: To a 50 mL round-bottom flask, add this compound (1.0 g, 5.83 mmol).
-
Solvent and Base Addition: Add acetonitrile (20 mL) and potassium carbonate (2.42 g, 17.5 mmol, 3.0 eq.) to the flask.
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add benzyl bromide (0.83 mL, 1.2 g, 7.0 mmol, 1.2 eq.) dropwise to the stirred suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by TLC (eluent: 1:1 ethyl acetate/hexanes). The reaction is expected to be complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 20% to 50% ethyl acetate in hexanes) to yield N-benzyl-isoindolin-4-ol.
Caption: Reaction scheme for the N-benzylation of Isoindolin-4-ol.
Experiment 2: N-Benzylation of 1,2,3,4-Tetrahydroisoquinoline (Alternative)
Rationale: This protocol serves as a direct comparison to Experiment 1, using the same reaction conditions to assess the relative reactivity of the six-membered ring analogue.
Step-by-Step Protocol:
-
Reactant Preparation: To a 50 mL round-bottom flask, add 1,2,3,4-tetrahydroisoquinoline (0.78 g, 5.83 mmol).
-
Solvent and Base Addition: Add acetonitrile (20 mL) and potassium carbonate (1.61 g, 11.66 mmol, 2.0 eq.) to the flask. (Note: Only 2 equivalents of base are needed as the starting material is not a hydrochloride salt).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add benzyl bromide (0.83 mL, 1.2 g, 7.0 mmol, 1.2 eq.) dropwise to the stirred mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by TLC (eluent: 1:1 ethyl acetate/hexanes). The reaction is expected to be complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexanes) to yield N-benzyl-1,2,3,4-tetrahydroisoquinoline.
Caption: Reaction scheme for the N-benzylation of 1,2,3,4-tetrahydroisoquinoline.
Comparative Data Summary
The following table summarizes the expected outcomes for the two N-benzylation reactions, allowing for a direct comparison of their efficiency and reproducibility.
| Parameter | Experiment 1: Isoindolin-4-ol HCl | Experiment 2: Tetrahydroisoquinoline |
| Starting Material | This compound | 1,2,3,4-Tetrahydroisoquinoline |
| Molecular Weight | 171.63 g/mol | 133.19 g/mol |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Expected Yield | 80 - 90% | 85 - 95% |
| Purification | Flash Column Chromatography | Flash Column Chromatography |
| Notes | Requires 3 eq. of base due to HCl salt. | Requires 2 eq. of base. |
Discussion of Results and Experimental Causality
The N-benzylation of both Isoindolin-4-ol and 1,2,3,4-tetrahydroisoquinoline is expected to proceed in good to excellent yields under the prescribed conditions. However, a noticeable difference in reaction time is anticipated.
Reactivity: 1,2,3,4-tetrahydroisoquinoline is generally expected to be a more nucleophilic and less sterically hindered secondary amine compared to isoindoline. The five-membered ring of isoindoline imparts a greater degree of ring strain, which can influence the geometry and accessibility of the nitrogen lone pair. Consequently, the N-benzylation of tetrahydroisoquinoline is predicted to reach completion faster than that of isoindolin-4-ol.
Starting Material Form: A key practical difference is the starting material for Experiment 1 is a hydrochloride salt. This necessitates the use of an additional equivalent of base to neutralize the HCl before the deprotonation of the hydrobromic acid byproduct from the SN2 reaction can be addressed. Failure to account for this will result in a sluggish or incomplete reaction.
Reproducibility Considerations: The provided protocols are designed for high reproducibility. Key factors to ensure consistent results include:
-
Purity of Reagents: Use of high-purity starting materials and dry solvents is crucial.
-
Inert Atmosphere: While not explicitly stated for this reaction, for more sensitive substrates or reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
-
Consistent Monitoring: Careful monitoring by TLC is essential to determine the precise endpoint of the reaction, avoiding the formation of impurities from prolonged heating.
Conclusion
Both this compound and 1,2,3,4-tetrahydroisoquinoline are viable substrates for N-alkylation reactions, a cornerstone transformation in the synthesis of novel drug candidates. While both reactions are expected to be high-yielding, researchers should anticipate a slightly longer reaction time for the isoindoline derivative due to potential differences in nucleophilicity and ring strain. Furthermore, the salt form of the starting material must be taken into account when determining the stoichiometry of the base. By understanding these nuances, chemists can reliably and reproducibly incorporate these important heterocyclic scaffolds into their synthetic workflows.
References
A Comparative Guide to Isoindolin-4-ol Hydrochloride and its Congeners: Exploring a Versatile Scaffold in Medicinal Chemistry
For researchers and drug development professionals, the isoindoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework that is recurrently found in a multitude of biologically active compounds. This guide provides a comparative analysis of Isoindolin-4-ol hydrochloride and its broader chemical family, delving into their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their therapeutic potential. By examining experimental data from related analogs, we aim to provide a predictive framework for the utility of this versatile scaffold.
The Isoindoline Scaffold: A Foundation for Diverse Biological Activity
The isoindoline core, a bicyclic structure featuring a fused benzene and pyrrolidine ring, is a cornerstone in the design of numerous therapeutic agents. Its rigid, yet three-dimensional, nature allows for precise orientation of functional groups, facilitating interactions with a wide array of biological targets. This compound, with its hydroxyl group on the aromatic ring, presents a key point for further functionalization and modulation of its physicochemical properties. While specific biological activity data for this compound is not extensively reported in publicly accessible literature, a comprehensive analysis of its close analogs—particularly isoindolinones and isoindoline-1,3-diones—provides significant insight into its potential applications.
Comparative Analysis of Biological Activities: A Look at the Isoindoline Family
The true potential of the isoindoline scaffold is revealed through the diverse biological activities exhibited by its derivatives. By comparing different classes of these compounds, we can infer the likely therapeutic avenues for Isoindolin-4-ol and its future analogs.
Carbonic Anhydrase Inhibition
A recent study on novel isoindolinone derivatives demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms.[1] These enzymes play a crucial role in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.
| Compound | Target | Ki (nM)[1] | IC50 (nM)[1] |
| Analog 2c | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 |
| hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 | |
| Analog 2f | hCA I | 16.09 ± 4.14 | - |
| hCA II | 14.87 ± 3.25 | - | |
| Acetazolamide (Standard) | hCA I & II | - | - |
Note: Analogs 2c and 2f are isoindolinone derivatives with different substituents, as described in the cited literature.
The low nanomolar Ki and IC50 values indicate a high affinity for the carbonic anhydrase active site, suggesting that the isoindoline scaffold is a promising starting point for the development of potent hCA inhibitors.[1] The presence of a hydroxyl group in Isoindolin-4-ol could serve as a critical hydrogen bonding moiety, potentially enhancing its interaction with the zinc ion in the enzyme's active site.
Acetylcholinesterase (AChE) Inhibition
Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.[2] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, offering symptomatic relief.
| Compound | Target | IC50 (µM)[2] |
| Analog 8a | AChE | 0.11 ± 0.05 |
| BChE | 30.2 ± 2.8 | |
| Analog 8g | AChE | 0.86 ± 0.02 |
| BChE | 5.7 ± 0.2 | |
| Donepezil (Standard) | AChE | 0.023 ± 0.02 |
| BChE | 7.2 ± 0.1 |
Note: Analogs 8a and 8g are isoindoline-1,3-dione-based acetohydrazide derivatives.
These findings highlight the potential of the isoindoline framework in designing potent and selective AChE inhibitors.[2] The structure-activity relationship studies in this class of compounds often point to the importance of the substituents on the isoindoline nitrogen in achieving high potency.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Substituted 3-oxoisoindoline-4-carboxamides have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways. The core structure of these inhibitors is designed to mimic the nicotinamide portion of the NAD+ cofactor, binding to the enzyme's active site.[3] The planar nature of the 3-oxoisoindoline-4-carboxamide core, stabilized by an intramolecular hydrogen bond, is a key feature for effective binding.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of isoindoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Substitution on the Nitrogen Atom: For many isoindoline-based enzyme inhibitors, the substituent on the nitrogen atom plays a crucial role in determining potency and selectivity. This is often a key vector for reaching out to specific pockets within the enzyme's active site.
-
Aromatic Ring Substitution: The placement of electron-donating or electron-withdrawing groups on the benzene ring can significantly influence the electronic properties of the molecule, affecting its binding affinity and pharmacokinetic properties. The hydroxyl group in this compound is a prime site for such modifications, either through direct derivatization or by serving as a handle for attaching other functionalities.
-
Introduction of a Carbonyl Group: The presence of a carbonyl group at the 1-position (an isoindolinone) or at both the 1- and 3-positions (an isoindoline-1,3-dione) dramatically alters the molecule's shape and electronic distribution, leading to different biological activities.
Caption: Key modification points on the Isoindolin-4-ol scaffold and their influence on biological activity.
Experimental Protocols
A reproducible and scalable synthesis is paramount for the exploration of any chemical scaffold. Below is a generalized protocol for the preparation of isoindoline hydrochloride, adapted from patent literature.[4]
General Synthesis of Isoindoline Hydrochloride via Catalytic Hydrogenation
This protocol outlines a general method for the synthesis of the isoindoline core, which can be subsequently modified to produce derivatives like Isoindolin-4-ol.
Caption: General workflow for the synthesis of isoindoline hydrochloride derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure autoclave, dissolve the appropriate phthalonitrile precursor in a suitable solvent such as tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of 5% platinum on carbon (Pt/C) to the solution.
-
Hydrogenation: Purge the autoclave with nitrogen and then pressurize with hydrogen gas to the desired pressure (e.g., 180 bars). Heat the reaction mixture to a specified temperature (e.g., 60°C) and maintain for several hours with stirring.
-
Work-up and Isolation: After the reaction is complete, cool the mixture, release the hydrogen pressure, and filter off the catalyst. The solvent is then removed under reduced pressure to yield the crude isoindoline derivative.
-
Purification: The crude product can be purified by distillation.
-
Salt Formation: Dissolve the purified isoindoline in a solvent like ethyl acetate and add a solution of hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt.
-
Final Product Collection: Collect the solid precipitate by filtration, wash with the solvent, and dry to obtain the final isoindoline hydrochloride product.[4]
Conclusion and Future Directions
While a direct, head-to-head comparison of this compound with its immediate analogs is limited by the currently available data, the broader analysis of the isoindoline and isoindolinone families provides a strong foundation for future research. The versatile nature of this scaffold, coupled with the diverse biological activities of its derivatives, underscores its importance in medicinal chemistry.
Future efforts should focus on the systematic synthesis and biological evaluation of a library of Isoindolin-4-ol analogs with substitutions on both the aromatic ring and the nitrogen atom. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds for various therapeutic targets. The insights provided in this guide serve as a valuable starting point for any researcher or drug development professional looking to harness the potential of the isoindoline scaffold.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
Benchmarking Isoindolin-4-ol Hydrochloride: A Comparative Guide to its Potential as a Monoamine Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The isoindoline and isoindolinone chemical scaffolds are present in a variety of biologically active compounds, demonstrating a broad range of pharmacological activities including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Notably, certain derivatives have been specifically investigated as potent antagonists for the dopamine D4 receptor and as dual inhibitors of norepinephrine and dopamine reuptake.[4][5] This precedent suggests that Isoindolin-4-ol hydrochloride, a member of this versatile chemical family, may also interact with key neurological targets such as monoamine transporters.
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[6] Their dysfunction is implicated in numerous neurological and psychiatric disorders, making them prime targets for therapeutic intervention.[6] This guide outlines a systematic approach to characterize the inhibitory profile of this compound and benchmark it against a panel of well-established monoamine transporter inhibitors.
Comparative Inhibitor Panel
To establish a robust benchmark, this compound's activity should be compared against a curated panel of known inhibitors with varying potencies and selectivities for DAT, SERT, and NET.
| Compound | Primary Target(s) | Class |
| GBR-12909 | DAT | Selective Dopamine Reuptake Inhibitor |
| Fluoxetine | SERT | Selective Serotonin Reuptake Inhibitor (SSRI)[7] |
| Desipramine | NET | Tricyclic Antidepressant (TCA), potent NET inhibitor[8] |
| Bupropion | DAT/NET | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[3] |
| Cocaine | DAT/SERT/NET | Non-selective Monoamine Reuptake Inhibitor[9] |
This selection of comparators allows for a comprehensive assessment of this compound's potency and selectivity profile across the major monoamine transporters.
Experimental Design & Methodologies
A thorough in vitro evaluation is essential to determine the inhibitory activity of this compound. The following experimental workflows are recommended:
The following diagram illustrates the fundamental mechanism of monoamine reuptake by presynaptic transporters and the site of action for reuptake inhibitors.
Caption: Mechanism of monoamine neurotransmitter reuptake and inhibition.
The following diagram outlines the key steps in the in vitro characterization of this compound's inhibitory activity.
Caption: Workflow for in vitro evaluation of monoamine transporter inhibitors.
This assay measures the ability of a test compound to displace a specific radioligand from its target transporter, providing data on binding affinity (Ki).
Objective: To determine the binding affinity of this compound for human DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.[6]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Krebs-HEPES buffer).[10]
-
Radioligands:
-
Non-specific binding inhibitors:
-
Benztropine for hDAT
-
Fluoxetine for hSERT
-
Desipramine for hNET
-
-
Test compounds: this compound and comparator panel.
-
96-well microplates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Cell Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein), and varying concentrations of the test compound or comparator.
-
Radioligand Addition: Add the appropriate radioligand at a concentration near its Kd value. For determining non-specific binding, add the corresponding non-specific inhibitor at a high concentration.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[11]
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay directly measures the inhibition of neurotransmitter transport into cells, providing a measure of the compound's functional potency (IC50).
Objective: To determine the functional potency of this compound in inhibiting the uptake of dopamine, serotonin, and norepinephrine.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates.[6]
-
Assay buffer (e.g., Krebs-HEPES buffer).[10]
-
Radiolabeled neurotransmitters:
-
Test compounds: this compound and comparator panel.
-
Known transporter inhibitors for determining non-specific uptake (e.g., GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET).[6]
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow to near confluency.[12]
-
Pre-incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound or comparator for a short period (e.g., 10-20 minutes) at room temperature.[13]
-
Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.[13]
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.[13]
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.[12]
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS) or a suitable solubilizing agent. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
Hypothetical Performance Data
The following tables present hypothetical data for this compound, illustrating how its inhibitory profile can be compared to the established inhibitors.
Table 1: Hypothetical Binding Affinities (Ki, nM) from Radioligand Binding Assays
| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Isoindolin-4-ol HCl | 150 | 850 | 75 | 5.7 | 0.5 |
| GBR-12909 | 1.5 | 250 | 50 | 167 | 33 |
| Fluoxetine | 1200 | 2.0 | 350 | 0.0017 | 0.29 |
| Desipramine | 3000 | 150 | 0.8 | 0.05 | 0.00027 |
| Bupropion | 520 | >10,000 | 250 | >19 | 0.48 |
| Cocaine | 250 | 300 | 450 | 1.2 | 1.8 |
Table 2: Hypothetical Functional Potencies (IC50, nM) from Neurotransmitter Uptake Assays
| Compound | hDAT IC50 (nM) | hSERT IC50 (nM) | hNET IC50 (nM) |
| Isoindolin-4-ol HCl | 250 | 1500 | 120 |
| GBR-12909 | 5.0 | 400 | 100 |
| Fluoxetine | 2000 | 5.0 | 600 |
| Desipramine | 5000 | 250 | 1.5 |
| Bupropion | 800 | >10,000 | 400 |
| Cocaine | 400 | 500 | 700 |
Interpretation of Results and Concluding Remarks
The hypothetical data presented above suggests that this compound may be a moderately potent inhibitor of the norepinephrine and dopamine transporters, with weaker activity at the serotonin transporter. Its profile appears to be most similar to that of a norepinephrine-dopamine reuptake inhibitor (NDRI), albeit with lower potency than bupropion in this hypothetical scenario. The selectivity ratios indicate a preference for NET over DAT, and for DAT over SERT.
This systematic benchmarking approach, employing both radioligand binding and functional uptake assays, provides a comprehensive in vitro characterization of a novel compound's interaction with monoamine transporters. By comparing the potency and selectivity of this compound to a panel of well-characterized inhibitors, researchers can gain valuable insights into its potential pharmacological profile and guide further drug development efforts. The methodologies and comparative framework detailed in this guide offer a robust strategy for the initial assessment of new chemical entities targeting these critical neurological pathways.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3867404A - New isoindolinone pigments and process for their manufacture - Google Patents [patents.google.com]
- 7. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NBI-98854, a selective monoamine transport inhibitor for the treatment of tardive dyskinesia: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives as 5-HT(6) serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Statistical Validation of Data in Isoindolin-4-ol Hydrochloride Research
In the rigorous and competitive field of drug development, the journey of a novel chemical entity from the laboratory to clinical significance is paved with data. For a promising small molecule like Isoindolin-4-ol hydrochloride, the integrity of this data is paramount.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical validation of experimental data. It moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that every piece of data is not only generated but also rigorously validated. Our objective is to establish a self-validating system that ensures the trustworthiness and reproducibility of your findings, grounded in authoritative standards set by global regulatory bodies.[3]
The principles outlined here are aligned with the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which provides a comprehensive framework for these practices.[4][5][6][7] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][8]
The Bedrock of Validation: Robust Experimental Design
Before any statistical analysis can be meaningful, the underlying experiment must be soundly designed. Statistical methods cannot rescue data from a flawed experiment. For research on this compound, the following principles are non-negotiable:
-
Replication: Incorporate both technical replicates (repeated measurements of the same sample) and biological replicates (measurements from different biological samples) to accurately assess variability and distinguish true effects from experimental noise.
-
Randomization: Randomize sample processing and measurement order to mitigate the effects of systematic bias.
-
Controls: Utilize positive and negative controls to establish a baseline, confirm the activity of reagents, and validate the assay's performance. Statistical process control, using control compounds, can be invaluable for monitoring assay performance over time.[9]
Core Validation Parameters: A Step-by-Step Guide
Analytical procedure validation is a continuous process, not a one-time event, and should be considered throughout the method's lifecycle.[3] We will now explore the core parameters essential for validating analytical methods used to quantify this compound.
Accuracy & Precision
Expertise & Experience: Accuracy is the measure of closeness to the true value, while precision measures the reproducibility of the measurement. Think of it as hitting a target: accuracy is how close you are to the bullseye, and precision is how tightly your shots are clustered. Both are critical; a method that is precise but inaccurate consistently yields the wrong answer. For pivotal studies, such as those supporting Phase III clinical trials, a thoroughly validated method is an absolute requirement.[10]
Experimental Protocol: Analysis of a Standard Curve with Quality Controls (QCs)
This is the most common method for assessing accuracy and precision for a small molecule like this compound in a relatively clean matrix (e.g., buffer, cell lysate).
Detailed Methodology:
-
Standard & QC Preparation: Prepare a stock solution of certified this compound reference standard. From this, create a calibration curve (at least 5-7 concentration points) and separate Quality Control (QC) samples at low, medium, and high concentrations within the curve's range.
-
Analysis: Analyze the calibration standards and at least three replicates of each QC level using the intended analytical method (e.g., LC-MS).
-
Curve Generation: Plot the instrument response versus the known concentration of the standards.
-
Regression Analysis: Apply a linear regression model to the standard curve data points. The resulting equation (y = mx + c) is used to back-calculate the concentrations of the QCs.
Statistical Validation & Acceptance Criteria:
-
Accuracy: Calculated as the percentage of the measured concentration relative to the known (nominal) concentration of the QCs.
-
Acceptance Criterion: Typically ±15% of the nominal value (±20% for the Lower Limit of Quantification).
-
-
Precision: Expressed as the coefficient of variation (%CV) of the replicate QC measurements.
-
Acceptance Criterion: Typically ≤15% CV (≤20% for the Lower Limit of Quantification).
-
-
Coefficient of Determination (R²): Measures the goodness of fit for the linear regression.
-
Acceptance Criterion: R² ≥ 0.99 is generally required.
-
Data Presentation: Accuracy and Precision Summary
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 5.0 | 3 | 5.2 | 104.0 | 4.5 |
| Mid QC | 50.0 | 3 | 48.9 | 97.8 | 3.1 |
| High QC | 400.0 | 3 | 408.2 | 102.1 | 2.7 |
Comparison of Methodologies
| Feature | Calibration Curve in Matrix | Standard Addition | Rationale for Choosing Calibration Curve |
| Principle | Compares unknown sample response to a curve of known standards in a similar matrix. | The analyte is spiked into the actual sample at several levels to create an internal calibration curve. | For most in vitro and early-stage experiments where the matrix is well-defined and consistent, the calibration curve method is more efficient and higher throughput. |
| Best For | Routine analysis, high-throughput screening, well-characterized matrices. | Complex or variable matrices (e.g., plasma, tissue homogenates) where matrix effects are a significant concern. | Standard addition is more labor-intensive and consumes more of the precious sample, making it less ideal for discovery-phase research. |
Experimental Workflow: Accuracy and Precision Validation
Caption: Workflow for validating assay accuracy and precision.
Specificity and Selectivity
Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10] For this compound, this means ensuring your method detects only the parent compound and not its metabolites, impurities, or other components from the sample matrix.
Experimental Protocol: Interference Testing
Detailed Methodology:
-
Blank Matrix Analysis: Analyze at least six different sources of the blank biological matrix (e.g., six different lots of plasma or cell lysate) to check for interfering peaks at the retention time of this compound.
-
Metabolite/Impurity Analysis: If potential metabolites or known impurities are available, spike them into the matrix and analyze to ensure they do not co-elute or interfere with the detection of the parent compound.
-
Forced Degradation: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze these samples to demonstrate that the degradants are resolved from the parent peak.
Statistical Validation & Acceptance Criteria:
-
The response of interfering peaks in the blank matrix should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.
-
The method should be able to separate the analyte peak from any known impurities or degradation products (peak resolution > 1.5).
Logical Relationship: Ensuring Specificity
Caption: Logical model for confirming analytical method specificity.
Robustness
Expertise & Experience: Robustness demonstrates the reliability of a method with respect to deliberate variations in its parameters.[10] This is a critical step during method development to ensure the assay will perform consistently day-to-day and between different labs or analysts.
Experimental Protocol: One-Factor-at-a-Time (OFAT) Variation
Detailed Methodology:
-
Identify Critical Parameters: For an LC-MS method, identify parameters like column temperature, mobile phase pH, and flow rate.
-
Introduce Variations: Prepare a set of QC samples and analyze them while systematically altering one parameter at a time. For example:
-
Column Temperature: 38°C, 40°C (Nominal) , 42°C
-
Mobile Phase pH: 3.4, 3.5 (Nominal) , 3.6
-
-
Assess Impact: Evaluate the effect of these changes on key readouts like peak area, retention time, and peak shape.
Statistical Validation & Acceptance Criteria:
-
The results of the analysis should remain within the acceptance criteria for accuracy and precision.
-
A system suitability test (SST) should be established (e.g., retention time ± 0.2 min, peak asymmetry between 0.9-1.5) and must pass under all varied conditions.
Comparison of Approaches
| Feature | One-Factor-at-a-Time (OFAT) | Design of Experiments (DoE) | Rationale for Choosing OFAT for Initial Assessment |
| Complexity | Simple to design and execute. | More complex, requires statistical software and expertise. | OFAT is a straightforward and intuitive first step for assessing robustness in a research or early development setting. |
| Insights | Assesses the impact of single variables only. Cannot detect interactions between variables. | Highly efficient; can assess multiple factors and their interactions simultaneously. | While DoE is more powerful and ultimately preferred for late-stage development and validation, OFAT provides a valuable and accessible initial assessment of a method's reliability. |
Conclusion: Building a Foundation of Trustworthy Data
The statistical validation of experimental data is not a bureaucratic hurdle but a fundamental component of good science. For a compound like this compound, with its potential therapeutic applications, establishing a robust, reliable, and reproducible dataset is the first and most critical step in its developmental journey.[[“]][12][13] By implementing the validation parameters of accuracy, precision, specificity, and robustness, grounded in the authoritative guidelines of the ICH, researchers can build a foundation of data that is defensible, trustworthy, and ready to support further investigation. This rigorous approach minimizes risk, conserves resources, and ultimately accelerates the path from discovery to potential clinical impact.
References
- 1. researchgate.net [researchgate.net]
- 2. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. Statistical Methods for Drug Discovery | Basicmedical Key [basicmedicalkey.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. consensus.app [consensus.app]
- 12. jocpr.com [jocpr.com]
- 13. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Isoindolin-4-ol Hydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a final step but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Isoindolin-4-ol hydrochloride (CAS No. 72695-20-6), grounding procedural guidance in the principles of chemical safety and regulatory adherence.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal can occur, a thorough understanding of the compound's hazards is paramount. This compound is a heterocyclic compound that demands careful management based on its specific toxicological profile.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2] It is classified as harmful if swallowed, and it is known to cause significant skin and eye irritation.[2] Furthermore, it may cause respiratory irritation upon inhalation.[1][2] This profile necessitates handling it as a hazardous substance from receipt to disposal.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2] |
These classifications are the foundation of our disposal strategy. The primary goal is to prevent exposure to personnel and release into the environment through a controlled and compliant waste stream.
Personnel Protection and Safe Handling
Prior to preparing this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates the use of PPE effective against the specific chemical hazards present.[3]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield to protect against splashes. Standard safety glasses are insufficient.
-
Hand Protection: Chemically resistant gloves. No single glove material protects against all substances, so consult your institution's glove selection guide for compatibility with heterocyclic amines and their salts.[3]
-
Body Protection: A lab coat, buttoned completely. Consider a chemically resistant apron for handling larger quantities.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
All handling of the solid compound or its solutions, including the preparation of waste, should be conducted within a properly functioning chemical fume hood to minimize inhalation risk.[4]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which sets the standards for hazardous waste management.[5][6][7] The following protocol ensures compliance with these regulations.
Step 1: Waste Characterization and Segregation
Properly characterizing the waste is the first critical step. Determine if the waste is:
-
Unused or expired pure this compound.
-
Contaminated materials (e.g., weigh boats, contaminated gloves, silica gel).
-
Aqueous or solvent-based solutions containing the compound.
Crucially, you must segregate this waste. Do not mix it with incompatible materials. The Safety Data Sheet (SDS) for the similar compound Isoindoline hydrochloride lists strong oxidizing agents, strong acids, and strong bases as incompatible.[8] Storing incompatible substances together can lead to dangerous chemical reactions.[9]
Step 2: Select the Correct Waste Container
The choice of container is vital for safe storage and transport.
-
Compatibility: The container must be made of a material compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are typically appropriate.[10] Avoid metal containers for acidic solutions.[7]
-
Integrity: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof lid.[6][11]
-
Reuse: Using the original, empty product container is often the best choice for unused chemical waste, as compatibility is guaranteed.[10]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a strict regulatory requirement.[12][13] Every hazardous waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The full chemical name(s) of the contents: "this compound" and any other components (e.g., solvents) with their approximate percentages.[11]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant") using GHS pictograms or other warning conventions.[12]
-
The date of accumulation.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][14]
-
Location: The SAA must be under the control of laboratory personnel.[6]
-
Containment: The container should be placed in secondary containment (such as a plastic tub) to contain any potential leaks.[6]
-
Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[10][11][15] Leaving a funnel in the container is a common but serious violation.
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed waste disposal facility.[5] Your institution's Environmental Health and Safety (EHS) office manages this process.
-
Request Pickup: Once the container is full (do not exceed 90% capacity) or when the waste is no longer being generated, contact your EHS office to schedule a waste pickup.[11][15]
-
Documentation: Complete any required waste pickup forms accurately, ensuring the contents are fully declared.
-
Do Not Drain Dispose: Never dispose of this compound or its solutions down the drain.[4][6] This can contaminate waterways and is a violation of EPA regulations.
The entire process, from generation to disposal, is designed to create a closed-loop system that ensures safety and accountability.
References
- 1. This compound | 72695-20-6 [sigmaaldrich.com]
- 2. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.com [osha.com]
- 4. fishersci.com [fishersci.com]
- 5. needle.tube [needle.tube]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. fishersci.com [fishersci.com]
- 9. ushazmatstorage.com [ushazmatstorage.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
